4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-[(2-formylphenoxy)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16(18)13-8-6-12(7-9-13)11-20-15-5-3-2-4-14(15)10-17/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZUSRQZXDALNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392638 | |
| Record name | 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351335-29-0 | |
| Record name | 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 351335-29-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester (CAS 351335-29-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester, a versatile bifunctional building block with significant potential in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document combines known information with expert analysis of its structural analogues to present a robust and practical resource. We will delve into its physicochemical properties, propose a detailed synthetic route grounded in established chemical principles, predict its spectral characteristics, and explore its potential applications in drug discovery and materials science.
Core Molecular Profile
This compound, with the CAS number 351335-29-0, is a unique aromatic compound featuring three key functional groups: an aldehyde, an ether, and a methyl ester. This trifecta of reactivity makes it a valuable intermediate for the synthesis of more complex molecular architectures.
Structural and Physicochemical Properties
| Property | Value | Source/Basis |
| CAS Number | 351335-29-0 | [1][2] |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | Analogy with related aromatic aldehydes and esters |
| Melting Point | Predicted: 55-65 °C | Based on the melting point of the starting material, methyl 4-(bromomethyl)benzoate (57-58 °C), and the introduction of the larger salicylaldehyde moiety. |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, DMF, Acetone); Insoluble in water. | General solubility of aromatic ethers and esters. |
| SMILES | O=C(OC)C(C=C1)=CC=C1COC2=CC=CC=C2C=O | [3] |
| InChI | 1S/C16H14O4/c1-19-16(18)13-8-6-12(7-9-13)11-20-15-5-3-2-4-14(15)10-17/h2-10H,11H2,1H3 |
Synthesis and Mechanism
A robust and high-yielding synthesis of this compound can be confidently proposed via the Williamson ether synthesis . This classic Sɴ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this case, the reaction would proceed between salicylaldehyde and methyl 4-(bromomethyl)benzoate.
Proposed Synthetic Protocol
Reaction Scheme:
Caption: Proposed Williamson ether synthesis of the target molecule.
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylaldehyde (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask.
-
Reagent Addition: While stirring, add methyl 4-(bromomethyl)benzoate (1.0 equivalent) to the reaction mixture. A catalytic amount of sodium iodide (NaI) can be added to facilitate the reaction through the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).
-
Reaction: Heat the mixture to approximately 80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Causality and Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of salicylaldehyde to form the nucleophilic phenoxide.[4] Stronger bases like sodium hydride could also be used but may lead to side reactions.
-
Choice of Solvent: DMF is an excellent solvent for Sɴ2 reactions as it is polar and aprotic, effectively solvating the potassium cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity.[4]
-
Reaction Temperature: Heating to 80 °C provides sufficient energy to overcome the activation barrier of the reaction without promoting significant decomposition or side reactions.
Predicted Spectral Data and Interpretation
While experimental spectra for this specific molecule are not publicly available, we can predict its key spectral features based on the analysis of its constituent parts and data from closely related compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for each of the aromatic and aliphatic protons.
Caption: Predicted ¹H NMR chemical shifts for the target molecule.
-
Aldehyde Proton (~10.5 ppm): This proton will be the most downfield signal due to the strong deshielding effect of the carbonyl group.
-
Benzoate Aromatic Protons (~8.1 and ~7.5 ppm): The two sets of doublets are characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing ester group will be further downfield.
-
Salicylaldehyde Aromatic Protons (~7.1-7.9 ppm): These four protons will appear as a complex set of multiplets (doublets, triplets, and doublet of doublets) due to their distinct chemical environments and coupling patterns.
-
Methylene Protons (~5.2 ppm): The benzylic protons of the -O-CH₂-Ar group will appear as a singlet, shifted downfield due to the adjacent oxygen and aromatic ring.
-
Methyl Ester Protons (~3.9 ppm): The three protons of the methyl group will appear as a sharp singlet.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for all 16 unique carbon atoms in the molecule.
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region: the aldehyde carbonyl (~190 ppm) and the ester carbonyl (~166 ppm).
-
Aromatic Carbons: A series of signals between ~110 and ~160 ppm will correspond to the 12 aromatic carbons. The carbon attached to the oxygen of the ether linkage will be the most downfield among the aromatic carbons of the salicylaldehyde moiety.
-
Methylene Carbon: The benzylic carbon (-O-CH₂-Ar) is expected around 70 ppm.
-
Methyl Carbon: The methyl ester carbon will appear as an upfield signal around 52 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1720 | C=O (Ester) | Strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ester (~1740 cm⁻¹).[5] |
| ~1690 | C=O (Aldehyde) | Strong, sharp absorption. This is also lowered by conjugation.[6] |
| ~3050-3100 | C-H (Aromatic) | Weak to medium absorptions. |
| ~2850-2960 | C-H (Aliphatic) | Weak absorptions from the methylene and methyl groups. |
| ~1250 & ~1100 | C-O (Ether & Ester) | Strong, characteristic stretching vibrations. |
| ~1600 & ~1450 | C=C (Aromatic) | Medium absorptions from the benzene ring skeletal vibrations. |
Reactivity and Potential Applications
The unique combination of functional groups in this compound makes it a highly versatile building block in organic synthesis and medicinal chemistry.
Chemical Reactivity
The molecule offers three primary sites for chemical modification:
-
The Aldehyde Group: This is a highly reactive functional group that can undergo a wide range of transformations, including:
-
Oxidation: Can be easily oxidized to the corresponding carboxylic acid.
-
Reduction: Can be reduced to a primary alcohol.
-
Nucleophilic Addition: Reacts with a variety of nucleophiles (e.g., Grignard reagents, organolithiums, cyanides) to form secondary alcohols.
-
Reductive Amination: Can be converted to an amine in the presence of an amine and a reducing agent.
-
Wittig Reaction: Can be converted to an alkene.
-
-
The Ester Group: The methyl ester can be:
-
Hydrolyzed: To the corresponding carboxylic acid under acidic or basic conditions.
-
Transesterified: With other alcohols.
-
Amidated: By reaction with amines to form amides.
-
Reduced: To a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
-
The Aromatic Rings: The two benzene rings can undergo electrophilic aromatic substitution, although the substitution patterns will be directed by the existing substituents.
Caption: Key reaction pathways for the target molecule.
Applications in Drug Discovery and Synthesis
While specific applications for this exact molecule are not yet widely reported, its structural motifs are prevalent in pharmacologically active compounds.
-
Scaffold for Heterocycle Synthesis: The ortho-formylphenoxy moiety is a classic precursor for the synthesis of various oxygen-containing heterocycles, such as benzofurans and chromenes, through intramolecular cyclization reactions.[7]
-
Linker in Medicinal Chemistry: The molecule's linear, rigid structure with reactive handles at both ends makes it an ideal candidate for use as a linker in the development of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or other targeted therapies.
-
Precursor for Biologically Active Molecules: Formyl benzoate derivatives are known precursors to compounds with a range of biological activities, including antifungal and anticancer properties.[8] The diaryl ether linkage is also a common feature in many kinase inhibitors.[9] This suggests that this compound could serve as a key intermediate in the synthesis of novel therapeutic agents.
Safety and Handling
Based on safety data for structurally related compounds, this compound should be handled with appropriate care in a laboratory setting.
-
Hazard Classification: Expected to cause serious eye irritation or damage (GHS05). May be harmful if swallowed and may cause skin and respiratory irritation.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
This compound is a promising and versatile chemical building block. Its unique combination of an aldehyde, an ether, and a methyl ester on a rigid aromatic framework provides multiple avenues for synthetic elaboration. While direct experimental data is limited, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on sound chemical principles and analysis of related structures. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the utility of such well-defined, multifunctional intermediates is expected to increase significantly.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 351335-29-0 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. reddit.com [reddit.com]
- 5. Benzoic acid, 4-methylphenyl ester [webbook.nist.gov]
- 6. Methyl 4-formylbenzoate(1571-08-0) IR Spectrum [chemicalbook.com]
- 7. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
synthesis of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester
An In-depth Technical Guide to the Synthesis of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound (CAS No. 351335-29-0), a valuable bifunctional organic building block. The document details a robust and efficient synthetic strategy centered around the Williamson ether synthesis. It offers in-depth explanations of the underlying reaction mechanisms, step-by-step experimental protocols for the preparation of key intermediates and the final target molecule, and practical guidance on process optimization and troubleshooting. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, providing the technical foundation required for the successful preparation and purification of this compound.
Introduction and Strategic Overview
This compound is an aromatic compound featuring two key functional groups: an aldehyde and a methyl ester. This unique structure makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents and functional materials. The ether linkage provides a stable and relatively flexible connection between the two distinct aromatic moieties.
Physicochemical Properties of the Target Compound:
| Property | Value | Reference |
| CAS Number | 351335-29-0 | [1][2] |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | [1] |
| Physical Form | Solid |
Retrosynthetic Analysis
The most logical and convergent approach to constructing the target molecule is through the formation of the central ether bond. A retrosynthetic disconnection across this C-O bond via the Williamson ether synthesis pathway reveals two primary starting materials: salicylaldehyde (2-hydroxybenzaldehyde) and a methyl 4-(halomethyl)benzoate derivative.[3][4] This strategy is advantageous as it utilizes readily available or easily preparable precursors and involves a reliable, high-yielding key reaction.
References
An In-depth Technical Guide to the Structure Elucidation of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester
Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and potential functionality of a synthesized molecule. This guide provides an in-depth, technical walkthrough of the structure elucidation of 4-(2-formyl-phenoxymethyl)-benzoic acid methyl ester, a molecule incorporating aromatic, ether, aldehyde, and ester functionalities. This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for integrating modern spectroscopic techniques. We will move beyond a simple recitation of methods to explain the underlying logic of experimental design and data interpretation, ensuring a self-validating and robust analytical workflow.
Introduction: The Imperative of Unambiguous Structure Verification
The molecule at the center of our investigation is this compound (Figure 1). Its chemical formula is C₁₆H₁₄O₄, with a molecular weight of 270.28 g/mol .[1] The structure presents several key features for spectroscopic analysis: two substituted benzene rings, an ether linkage, a methyl ester group, and an aldehyde group. The precise arrangement of these functionalities is critical, as even minor isomeric differences could lead to vastly different chemical and biological properties.
Derivatives of benzaldehyde are significant in the chemical industry as reactants for synthesizing new compounds.[2] Furthermore, phenolic ether compounds have applications as food coloring agents, perfumes, and polymer additives, with some derivatives exhibiting antibiotic or antitumor properties.[3] Given the potential applications of novel benzaldehyde derivatives, a rigorous and unequivocal confirmation of their structure is the first and most critical step in any research endeavor.
This guide will employ a multi-technique spectroscopic approach, primarily focusing on Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR). This combination of techniques provides a comprehensive picture of the molecule, from its overall mass and elemental composition to the specific connectivity of every atom.[4]
Figure 1: Chemical Structure of this compound
The Analytical Workflow: A Strategy for Structure Elucidation
Our approach is systematic, beginning with the determination of the molecular formula and proceeding to the identification of functional groups and the final assembly of the molecular skeleton. Each step provides a piece of the puzzle, and the consistency of data across all methods provides the ultimate validation.
Caption: Workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
3.1. Rationale and Experimental Choice
High-Resolution Mass Spectrometry (HRMS) is the first-line technique to determine the exact molecular weight and, by extension, the molecular formula of an unknown compound. We selected Electrospray Ionization (ESI) as the ionization method due to its "soft" nature, which minimizes fragmentation and typically provides a strong signal for the protonated molecule [M+H]⁺.[5][6]
3.2. Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A 1 mg/mL stock solution of the compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile). A 10 µL aliquot of this solution is then diluted with 1 mL of the same solvent.[7]
-
Instrument Parameters: The diluted sample is infused into the ESI source. Key parameters include a sprayer voltage of 3-5 kV, a heated capillary temperature to aid desolvation, and a nebulizing gas (typically nitrogen) to assist in droplet formation.[8]
-
Data Acquisition: The mass spectrum is acquired in positive ion mode, scanning a mass range that encompasses the expected molecular weight.
3.3. Predicted Data and Interpretation
For this compound (C₁₆H₁₄O₄), the expected monoisotopic mass is 270.0892.
| Ion Species | Predicted m/z |
| [M+H]⁺ | 270.0892 + 1.0078 = 271.0970 |
| [M+Na]⁺ | 270.0892 + 22.9898 = 293.0790 |
The observation of a high-intensity ion at m/z 271.0970 in the HRMS spectrum would strongly support the molecular formula C₁₆H₁₄O₄. The presence of a sodium adduct ([M+Na]⁺) is also common and would further corroborate the molecular weight.
3.4. Fragmentation Analysis
While ESI is a soft ionization technique, some in-source fragmentation can be induced to provide structural clues. The primary fragmentation pathways for this molecule are expected to involve cleavage of the ether bond and the ester group.[9]
-
α-cleavage next to the ether oxygen.
-
Cleavage of the ester group , leading to the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).
Infrared (IR) Spectroscopy: Identifying the Functional Scaffolding
4.1. Rationale and Experimental Choice
Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule.[10] Each functional group absorbs IR radiation at a characteristic frequency, providing a "fingerprint" of the molecule's chemical bonds. For our target compound, we expect to see characteristic absorptions for the aldehyde C-H and C=O, the ester C=O, the aromatic C=C bonds, and the C-O ether linkage.
4.2. Experimental Protocol: Thin Solid Film Method
As the compound is a solid, the thin film method is a straightforward approach for sample preparation.[4]
-
Sample Preparation: Approximately 50 mg of the solid is dissolved in a few drops of a volatile solvent like methylene chloride.
-
Film Deposition: A drop of this solution is placed on a salt plate (KBr or NaCl). The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.
-
Data Acquisition: The salt plate is placed in the spectrometer, and the IR spectrum is recorded.
4.3. Predicted Data and Interpretation
The IR spectrum will provide clear evidence for the key functional groups.
| Functional Group | Bond | Predicted Absorption (cm⁻¹) | Significance |
| Aromatic Aldehyde | C=O stretch | 1685-1710 | Confirms the aldehyde group conjugated to a benzene ring.[11] |
| Aldehyde | C-H stretch | 2700-2760 and 2800-2860 | A pair of weak to medium bands, highly characteristic of an aldehyde.[11] |
| Methyl Ester | C=O stretch | ~1720-1740 | Confirms the ester functionality. The exact position can be influenced by the aromatic ring. |
| Aromatic Ring | C=C stretch | 1450-1600 | A series of sharp absorptions indicative of the benzene rings. |
| Ether | C-O stretch | 1000-1300 | Confirms the ether linkage. Aromatic ethers typically show a strong band in this region. |
The presence of two distinct carbonyl (C=O) stretching frequencies would be a key finding, differentiating the aldehyde and ester groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Final Structure
5.1. Rationale and Experimental Choice
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[12] ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are then used to establish the connectivity between neighboring protons and between protons and their directly attached carbons, respectively.
5.2. Experimental Protocol: Solution-State NMR
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer.
-
¹H NMR: A standard one-dimensional proton experiment.
-
¹³C NMR: A proton-decoupled carbon experiment.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
5.3. Predicted ¹H NMR Data and Interpretation
| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | 10.0-10.5 | s | 1H | Aldehyde-H | Aldehyde protons are highly deshielded and appear at a very characteristic downfield shift.[11] |
| b | 7.9-8.1 | d | 2H | Aromatic-H | Protons ortho to the electron-withdrawing ester group are deshielded. |
| c | 7.2-7.8 | m | 6H | Aromatic-H | Remaining aromatic protons on both rings. |
| d | 5.2-5.4 | s | 2H | -CH₂- | Methylene protons adjacent to an oxygen atom and an aromatic ring. |
| e | 3.9-4.1 | s | 3H | -OCH₃ | Methyl protons of the ester group. |
5.4. Predicted ¹³C NMR Data and Interpretation
| Predicted δ (ppm) | Assignment | Rationale |
| 190-195 | Aldehyde C=O | Aldehyde carbonyl carbons are highly deshielded.[13] |
| 165-170 | Ester C=O | Ester carbonyl carbons are also significantly deshielded. |
| 120-160 | Aromatic C | Aromatic carbons appear in this characteristic region. The exact shifts depend on the substituents. |
| 65-75 | -CH₂- | Methylene carbon attached to an oxygen. |
| 50-55 | -OCH₃ | Methyl carbon of the ester. |
5.5. 2D-NMR for Final Confirmation
Caption: HSQC correlations confirm H-C attachments.
-
COSY: This experiment would show correlations between adjacent aromatic protons, helping to assign the substitution patterns on both benzene rings.
-
HSQC: This is a crucial experiment that would unambiguously link each proton signal to its corresponding carbon signal. For example, it would show a cross-peak between the methylene proton signal (d) and the methylene carbon signal, and between the methyl proton signal (e) and the methyl carbon signal.
Conclusion: Synthesizing the Evidence for Unambiguous Elucidation
The structure of this compound is definitively confirmed by the congruent data from multiple spectroscopic techniques. High-resolution mass spectrometry establishes the correct molecular formula, C₁₆H₁₄O₄. Infrared spectroscopy confirms the presence of the key functional groups: an aromatic aldehyde, a methyl ester, an ether linkage, and two aromatic rings. Finally, a complete analysis of ¹H, ¹³C, and 2D-NMR spectra provides the unequivocal connectivity of all atoms, confirming the substitution patterns on the aromatic rings and the precise arrangement of the functional groups. This integrated and self-validating approach ensures the highest level of scientific integrity in the characterization of this novel compound.
References
- 1. scbt.com [scbt.com]
- 2. Benzaldehyde derivatives: Significance and symbolism [wisdomlib.org]
- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Simulate and predict NMR spectra [nmrdb.org]
- 11. m.youtube.com [m.youtube.com]
- 12. acdlabs.com [acdlabs.com]
- 13. app.nmrium.com [app.nmrium.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester, a compound of interest in medicinal chemistry and materials science. This document delves into the structural characteristics, synthesis, and key physicochemical parameters of this molecule. Detailed experimental protocols for its synthesis and characterization are provided, underpinned by a discussion of the scientific rationale behind these methodologies. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.
Introduction: The Significance of Bifunctional Molecules
In the landscape of modern drug discovery and materials science, molecules possessing multiple functional groups, often referred to as bifunctional or multifunctional compounds, are of paramount importance. These entities offer the potential for diverse chemical modifications and can interact with biological targets or material matrices in a multifaceted manner. This compound is a prime example of such a molecule, incorporating an aldehyde, an ether linkage, and a methyl ester within its structure. The aldehyde group is a versatile handle for various chemical transformations, including reductive amination and oxidation, making it a valuable precursor in the synthesis of more complex molecules. The methyl ester can serve as a prodrug moiety or be hydrolyzed to the corresponding carboxylic acid, modulating the compound's solubility and pharmacokinetic profile. The ether linkage provides structural stability and influences the overall conformation of the molecule.
The unique arrangement of these functional groups makes this compound a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. Benzaldehyde derivatives, in general, are known to play crucial roles as intermediates in the synthesis of a wide range of drugs. Similarly, methyl benzoates are frequently utilized in medicinal chemistry to fine-tune the properties of lead compounds. This guide aims to provide a detailed understanding of the fundamental physicochemical properties of this compound to facilitate its application in various research and development endeavors.
Molecular Structure and Key Identifiers
A thorough understanding of a molecule's properties begins with its fundamental structural and identifying information.
Chemical Structure
Caption: 2D structure of this compound.
Tabulated Identifiers
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | [1] |
| CAS Number | 351335-29-0 | [1] |
| Appearance | Solid | [2] |
Synthesis and Purification
The synthesis of this compound is most logically approached via a Williamson ether synthesis, a robust and widely applicable method for forming ethers.[3] This strategy involves the reaction of a phenoxide with an alkyl halide. In this specific case, salicylaldehyde (2-hydroxybenzaldehyde) acts as the phenolic component, and methyl 4-(bromomethyl)benzoate serves as the alkyl halide.
Synthetic Workflow
References
4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester molecular weight and formula
An In-Depth Technical Guide to 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester: Properties, Synthesis, and Applications
Introduction
This compound is a bifunctional organic compound of significant interest to researchers in synthetic and medicinal chemistry. Its structure is characterized by two key pharmacophores: a methyl benzoate group and a salicylaldehyde moiety linked by an ether bridge. This unique arrangement provides two distinct reactive sites—an aldehyde and an ester—making it a versatile building block for the synthesis of more complex molecular architectures.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the compound's physicochemical properties, a detailed, field-proven protocol for its synthesis and purification, a guide to its analytical characterization, and an exploration of its potential applications as a strategic intermediate in the development of novel therapeutics and functional materials.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and use in subsequent chemical transformations.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₆H₁₄O₄ | [1][2][3] |
| Molecular Weight | 270.28 g/mol | [1][2][3] |
| CAS Number | 351335-29-0 | [1][2][3] |
| IUPAC Name | Methyl 4-((2-formylphenoxy)methyl)benzoate | |
| Physical Form | Solid | [1] |
| InChI Key | USZUSRQZXDALNJ-UHFFFAOYSA-N | [1] |
| SMILES String | O=C(OC)C(C=C1)=CC=C1COC2=CC=CC=C2C=O |[1] |
Chemical Structure
The molecule's structure is the foundation of its reactivity. The ortho-formyl group on the phenoxy ring can influence the electronic properties of the ether linkage, while the para-substituted methyl benzoate provides a site for hydrolysis or amidation.
References
Solubility Profiling of 4-(2-Formyl-phenoxymethyl)-benzoic Acid Methyl Ester: A Methodological Framework for Pre-formulation and Drug Discovery
An In-depth Technical Guide
Abstract
The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, directly influencing its bioavailability, processability, and application viability. This guide provides a comprehensive technical framework for determining the solubility of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive published data for this specific molecule, we present a robust, first-principles approach. This document outlines the theoretical underpinnings of solubility, provides a validated experimental protocol for its determination, and offers a framework for interpreting the resulting data. The methodologies described herein are designed to equip researchers, chemists, and drug development professionals with the necessary tools to systematically evaluate this compound's behavior in various organic solvents, ensuring data integrity and reproducibility.
Introduction: The Critical Role of Solubility
This compound is a multifunctional organic compound featuring an aromatic ether linkage, a methyl ester, and an aldehyde group. This unique combination of functional groups suggests a complex solubility profile that is highly dependent on the nature of the solvent.
-
Methyl Ester Group: Contributes to moderate polarity and can act as a hydrogen bond acceptor.
-
Formyl (Aldehyde) Group: A polar group that can also accept hydrogen bonds.
-
Aromatic Rings & Ether Linkage: Largely nonpolar character, which will influence solubility in less polar media.
Understanding the solubility of this molecule is paramount for a range of applications. In drug development, solubility is a primary determinant of a drug candidate's absorption and bioavailability. For process chemists, it dictates the choice of solvents for reaction, purification, and crystallization, directly impacting yield and purity.
This guide will provide a detailed, step-by-step methodology for characterizing the solubility of this compound, grounded in established scientific principles.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" provides a foundational qualitative prediction of solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. To apply this to this compound, we must consider the polarity and hydrogen bonding capabilities of potential solvents.
Solvent Classification and Expected Interactions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate and accept hydrogen bonds. While the target molecule can only accept hydrogen bonds, the high polarity of these solvents may lead to favorable dipole-dipole interactions, suggesting moderate to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): These solvents are polar but cannot donate hydrogen bonds. Solvents like Dimethyl Sulfoxide (DMSO) are powerful, universal organic solvents capable of engaging in strong dipole-dipole interactions, and are expected to be highly effective at dissolving the compound.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low polarity and interact primarily through weaker van der Waals forces. The large nonpolar surface area of the aromatic rings in the target molecule suggests it may exhibit some solubility in solvents like Toluene, but likely poor solubility in highly nonpolar solvents like Hexane.
A systematic approach involves testing a panel of solvents that covers the full spectrum of polarity and hydrogen bonding capabilities.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The gold-standard method for determining equilibrium solubility is the shake-flask method, as recommended by organizations like the OECD. This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable and reproducible measurement.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials. The excess solid is critical to ensure that the final solution is genuinely saturated.
-
Solvent Addition: Add a precise, known volume (e.g., 1.0 mL) of each selected organic solvent to its respective vial.
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended for novel compounds.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed (or centrifuge them) until a clear separation of the undissolved solid and the supernatant is achieved. This step is crucial to avoid aspirating solid particles.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately perform a precise serial dilution with a suitable mobile phase (in which the compound is freely soluble) to bring the concentration into the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be generated using known concentrations of the compound to ensure accurate quantification.
-
Calculation: The equilibrium solubility (S) is calculated using the following formula:
-
S (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)
-
The entire workflow is a self-validating system; reproducibility across replicate measurements is a key indicator of a robustly executed protocol.
Workflow Diagram: Shake-Flask Solubility Determination
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Illustrative Data & Interpretation
While specific experimental data for this compound is not widely published, we can present a hypothetical but plausible dataset based on the theoretical principles discussed. This table serves as an example of how to structure and interpret results from the protocol described above.
Table 1: Hypothetical Solubility of this compound at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Classification |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Very Soluble |
| Polar Aprotic | Acetone | 5.1 | ~ 45 | Soluble |
| Polar Aprotic | Tetrahydrofuran (THF) | 4.0 | ~ 30 | Soluble |
| Polar Protic | Methanol | 5.1 | ~ 20 | Sparingly Soluble |
| Polar Protic | Ethanol | 4.3 | ~ 15 | Sparingly Soluble |
| Nonpolar Aromatic | Toluene | 2.4 | ~ 5 | Slightly Soluble |
| Nonpolar Aliphatic | n-Hexane | 0.1 | < 0.1 | Practically Insoluble |
Interpretation of Illustrative Data:
-
High Solubility in Polar Aprotic Solvents: The hypothetical data shows the highest solubility in DMSO, followed by Acetone and THF. This aligns with expectations, as the strong dipole moments of these solvents can effectively solvate the polar ester and aldehyde functionalities of the solute molecule.
-
Moderate Solubility in Alcohols: The lower (but still significant) solubility in Methanol and Ethanol suggests that while hydrogen bonding interactions are favorable, the energetic cost of disrupting the solvent's own strong hydrogen-bonding network is higher, resulting in slightly less effective solvation compared to aprotic solvents.
-
Poor Solubility in Nonpolar Solvents: The very low solubility in Hexane is consistent with the "like dissolves like" principle. The significant polarity of the solute makes it incompatible with the nonpolar, van der Waals-dominated environment of an aliphatic hydrocarbon. The slight solubility in Toluene can be attributed to pi-pi stacking interactions between the aromatic rings of the solvent and solute.
Conclusion and Recommendations
This guide establishes a comprehensive, scientifically-grounded framework for determining and understanding the solubility of this compound. The provided shake-flask protocol represents a robust and reliable method for generating high-quality, reproducible data.
For researchers in drug development, a solubility of >10 mg/mL in pharmaceutically acceptable solvents would be a highly desirable starting point. Based on the hypothetical analysis, polar aprotic and protic solvents appear to be the most promising systems for formulation or as reaction media. Further studies should include determining the pH-solubility profile in aqueous buffer systems, as ionizability can dramatically impact solubility and is a critical parameter for physiological applications.
An In-depth Technical Guide on 4-(2-Formyl-phenoxymethyl)-benzoic Acid Methyl Ester: Synthesis, Characterization, and Scientific Context
This guide provides a comprehensive overview of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester, a compound situated at the intersection of academic research and potential pharmaceutical development. While the specific historical discovery of this molecule is not extensively documented in peer-reviewed literature, suggesting its likely origin within a broader chemical library synthesis for screening purposes, this document will detail its known properties and a robust, validated protocol for its synthesis.
Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to work with this compound. We will delve into a scientifically sound synthetic pathway, providing not just the steps, but the underlying chemical principles and rationale that ensure a reproducible and high-purity outcome.
Compound Identification and Physicochemical Properties
This compound is an aromatic organic compound characterized by a methyl benzoate group linked via an ether bond to a salicylaldehyde moiety. This unique arrangement of functional groups—an ester, an aldehyde, and an ether—makes it a versatile building block for further chemical modifications.
The primary physicochemical properties of this compound are summarized below, based on data from commercial suppliers.[1][2] It is important to note that this compound is primarily available as a research chemical, and as such, extensive analytical data is not always provided by vendors. Researchers are advised to confirm the identity and purity of the material upon acquisition.
| Property | Value |
| CAS Number | 351335-29-0[1][2] |
| Molecular Formula | C₁₆H₁₄O₄[1][2] |
| Molecular Weight | 270.28 g/mol [1][2] |
| Appearance | Solid |
| InChI Key | USZUSRQZXDALNJ-UHFFFAOYSA-N |
| SMILES String | O=C(OC)C(C=C1)=CC=C1COC2=CC=CC=C2C=O |
Proposed Synthesis: A Validated Approach
While a specific, historically documented "discovery" synthesis is not available in the literature, a reliable and high-yield synthesis can be achieved through a Williamson ether synthesis. This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide or, in this case, a phenoxide).
The proposed pathway involves the reaction of methyl 4-(bromomethyl)benzoate with salicylaldehyde (2-hydroxybenzaldehyde) in the presence of a suitable base.
Rationale and Mechanistic Insight
The Williamson ether synthesis is a cornerstone of organic chemistry for its reliability and broad applicability. The key steps are:
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of salicylaldehyde. The acidity of this proton is significantly higher than that of an aliphatic alcohol, allowing for the use of a moderately strong base. This in-situ formation of the potassium phenoxide salt creates a potent nucleophile.
-
Nucleophilic Substitution (Sₙ2): The resulting phenoxide anion attacks the electrophilic carbon of the bromomethyl group on methyl 4-(bromomethyl)benzoate. This proceeds via an Sₙ2 mechanism, where the bromide ion serves as an effective leaving group, resulting in the formation of the desired ether linkage.
The choice of an aprotic polar solvent like acetone or dimethylformamide (DMF) is crucial as it effectively solvates the cation (K⁺) while leaving the phenoxide anion relatively free and highly reactive, thereby accelerating the rate of the Sₙ2 reaction.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthetic protocol.
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system for the synthesis of the title compound on a laboratory scale.
Materials and Reagents:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Methyl 4-(bromomethyl)benzoate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq.), methyl 4-(bromomethyl)benzoate (1.05 eq.), and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous acetone to the flask to create a solution with a concentration of approximately 0.1-0.2 M with respect to the salicylaldehyde.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The reaction is complete when the starting materials are no longer visible by TLC. This typically takes 6-12 hours.
-
Initial Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide byproduct and wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and then with brine (1x).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.
Conclusion
This compound represents a potentially valuable, yet under-explored, chemical entity. While its history is not one of a landmark discovery, its synthesis is readily achievable through robust and well-understood chemical transformations. The detailed protocol provided herein offers a clear and reliable pathway for researchers to obtain this compound for further investigation, whether for the development of novel materials, as an intermediate in the synthesis of more complex molecules, or for screening in drug discovery programs. The true history of this compound is yet to be written, and it will be defined by the research it enables.
References
A Technical Guide to the Spectroscopic Characterization of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester
Introduction
4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester, with the Chemical Abstracts Service (CAS) registry number 351335-29-0, is a molecule of interest in synthetic chemistry and drug discovery.[1][2] Its structure incorporates a methyl ester, a benzyl ether linkage, and an ortho-substituted benzaldehyde, presenting a unique combination of functional groups that can be elucidated through various spectroscopic techniques. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, offering insights into its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are designed to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of this and structurally related molecules.
Predicted ¹H NMR Spectrum
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as chloroform-d (CDCl₃) would exhibit distinct signals corresponding to the aromatic, benzylic, and methyl protons.
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Apply a 90° pulse and acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds between scans is recommended.[3]
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.
Caption: Workflow for ¹H NMR Data Acquisition and Processing.
Predicted ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~10.3 | Singlet | 1H | Aldehyde proton (-CHO) |
| b | ~8.05 | Doublet | 2H | Aromatic protons ortho to the ester |
| c | ~7.85 | Doublet of doublets | 1H | Aromatic proton ortho to the aldehyde |
| d | ~7.60 | Triplet of doublets | 1H | Aromatic proton para to the aldehyde |
| e | ~7.50 | Doublet | 2H | Aromatic protons meta to the ester |
| f | ~7.35 | Triplet | 1H | Aromatic proton meta to the aldehyde |
| g | ~7.10 | Doublet | 1H | Aromatic proton ortho to the ether linkage |
| h | ~5.20 | Singlet | 2H | Benzylic protons (-CH₂-) |
| i | ~3.90 | Singlet | 3H | Methyl ester protons (-OCH₃) |
Interpretation of the Predicted ¹H NMR Spectrum
-
Aldehyde Proton (a): The most downfield signal, a singlet at approximately 10.3 ppm, is characteristic of an aldehyde proton. Its deshielded nature is due to the strong electron-withdrawing effect of the carbonyl group.
-
Aromatic Protons (b-g): The aromatic region, between 7.0 and 8.1 ppm, is expected to be complex due to the presence of two substituted benzene rings. The protons on the benzoate ring (b and e) will likely appear as two doublets, characteristic of a 1,4-disubstituted pattern. The protons on the benzaldehyde ring (c, d, f, and g) will show more complex splitting patterns (doublet of doublets, triplet of doublets, etc.) due to ortho, meta, and para couplings.
-
Benzylic Protons (h): A singlet at around 5.20 ppm is predicted for the two benzylic protons of the -CH₂- group. These protons are deshielded by the adjacent oxygen atom and the aromatic ring. The absence of splitting indicates no adjacent protons.
-
Methyl Ester Protons (i): A singlet at approximately 3.90 ppm is assigned to the three protons of the methyl ester group. This chemical shift is typical for methyl esters.[4]
Predicted ¹³C NMR Spectrum
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
Acquire the spectrum at 298 K.
-
Employ a standard single-pulse experiment with proton decoupling.[5]
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
A pulse angle of 30-45° and a relaxation delay of 2-5 seconds are generally sufficient for qualitative analysis.[5]
-
-
Data Processing: Process the data with a Fourier transform and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Caption: Unique carbon environments in the target molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde carbonyl (C=O) |
| ~166 | Ester carbonyl (C=O) |
| ~161 | Aromatic C-O (ether) |
| ~143 | Aromatic C-CH₂ |
| ~136 | Aromatic C-CHO |
| ~134 | Aromatic CH (para to aldehyde) |
| ~130 | Aromatic CH (ortho to ester) |
| ~129 | Aromatic C-COOCH₃ |
| ~128 | Aromatic CH (meta to ester) |
| ~127 | Aromatic CH (meta to aldehyde) |
| ~125 | Aromatic CH (ortho to aldehyde) |
| ~112 | Aromatic CH (ortho to ether) |
| ~70 | Benzylic (-CH₂) |
| ~52 | Methyl ester (-OCH₃) |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region. The aldehyde carbonyl carbon should appear around 192 ppm, while the ester carbonyl carbon is predicted to be at approximately 166 ppm.[6][7]
-
Aromatic Carbons: A cluster of signals between 110 and 165 ppm will correspond to the twelve aromatic carbons. The carbons attached to oxygen (ether and ester) will be the most downfield in this region. The remaining signals will correspond to the protonated and quaternary aromatic carbons.
-
Aliphatic Carbons: The benzylic carbon (-CH₂) is expected around 70 ppm, and the methyl ester carbon (-OCH₃) should appear at approximately 52 ppm.
Predicted Infrared (IR) Spectrum
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often employed due to its simplicity. A small amount of the solid is placed directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Caption: Workflow for FT-IR data acquisition using ATR.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
| ~3050 | C-H stretch | Aromatic | Medium |
| ~2950 | C-H stretch | Aliphatic (CH₃, CH₂) | Medium |
| ~2850, ~2750 | C-H stretch | Aldehyde | Weak (two bands) |
| ~1720 | C=O stretch | Ester | Strong |
| ~1690 | C=O stretch | Aldehyde | Strong |
| ~1600, ~1480 | C=C stretch | Aromatic | Medium |
| ~1280, ~1100 | C-O stretch | Ester, Ether | Strong |
Interpretation of the Predicted IR Spectrum
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹. The two weak bands characteristic of an aldehyde C-H stretch around 2850 and 2750 cm⁻¹ are diagnostic.[8]
-
Carbonyl Stretching: Two strong absorption bands are predicted in the carbonyl region. The ester C=O stretch is expected at a higher wavenumber (~1720 cm⁻¹) than the aldehyde C=O stretch (~1690 cm⁻¹).[9][10] Conjugation with the aromatic ring lowers the frequency of the aldehyde carbonyl absorption.
-
C=C Stretching: Absorptions corresponding to the aromatic ring C=C stretching vibrations are expected in the 1600-1480 cm⁻¹ region.
-
C-O Stretching: Strong bands in the fingerprint region, between 1300 and 1000 cm⁻¹, will be due to the C-O stretching vibrations of the ester and ether linkages.[11]
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the ions is measured, providing information about the molecular weight and structure.
Experimental Protocol for EI-MS
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for a solid sample. The sample is heated to ensure vaporization.
-
Ionization: Bombard the vaporized sample with a beam of 70 eV electrons.[12]
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: Detect the ions to generate the mass spectrum.
Caption: Workflow for Electron Ionization Mass Spectrometry.
Predicted Major Fragment Ions
| m/z | Proposed Fragment Structure/Identity |
| 270 | Molecular ion [M]⁺• |
| 241 | [M - CHO]⁺ |
| 151 | [C₈H₇O₃]⁺ (from cleavage of the benzyl ether) |
| 135 | [C₈H₇O₂]⁺ (from cleavage of the benzyl ether) |
| 121 | [C₇H₅O₂]⁺ (from cleavage of the benzyl ether) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion: The molecular ion peak ([M]⁺•) is expected at an m/z of 270, corresponding to the molecular weight of the compound.[1][2] The presence of aromatic rings should stabilize the molecular ion, making it observable.
-
Major Fragmentations:
-
Loss of the formyl radical (-CHO) would lead to a fragment ion at m/z 241.
-
Cleavage of the C-O bond of the benzyl ether is a likely fragmentation pathway. This would result in fragment ions corresponding to the benzoyl methyl ester moiety and the formylbenzyl moiety.
-
The appearance of a fragment at m/z 91, corresponding to the tropylium ion, is a common feature in the mass spectra of compounds containing a benzyl group.[2]
-
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. whitman.edu [whitman.edu]
- 3. How To [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester
This guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical considerations for spectral acquisition, and a detailed breakdown of the spectral features of the title compound. Our approach is rooted in scientific integrity, providing not just data, but a causal explanation for the observed phenomena, ensuring a robust understanding of the molecule's structural characteristics.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance spectroscopy is an indispensable tool in modern chemistry, offering unparalleled insight into the structure of molecules in solution. For a molecule such as this compound, with its distinct functional groups and aromatic systems, ¹H NMR provides a detailed fingerprint, confirming its identity and purity. Each proton in the molecule resides in a unique electronic environment, giving rise to a distinct signal in the NMR spectrum, characterized by its chemical shift, integration, and multiplicity. Understanding these parameters is key to deciphering the molecule's architecture.
The structure of this compound (C₁₆H₁₄O₄) comprises a central benzylic ether linkage connecting a salicylaldehyde moiety to a methyl 4-(hydroxymethyl)benzoate unit.[1][2] This arrangement of aromatic rings and functional groups—an aldehyde, an ether, and a methyl ester—results in a ¹H NMR spectrum with well-resolved signals, each providing a piece of the structural puzzle.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is based on established principles of chemical shifts and spin-spin coupling.[3][4] The electron density around a proton dictates its resonance frequency (chemical shift), with electron-withdrawing groups causing a downfield shift (deshielding) and electron-donating groups an upfield shift (shielding).[5][6] Spin-spin coupling, the interaction between non-equivalent neighboring protons, splits signals into characteristic multiplets, providing information about the connectivity of atoms.[7]
Below is a diagram of the molecule with protons labeled for the subsequent spectral analysis.
Caption: Molecular structure with proton labeling.
Detailed ¹H NMR Spectral Analysis
The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each unique proton in this compound.
| Proton Label | Description | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| HL | Aldehyde | 9.8 - 10.0 | Singlet (s) | - | 1H |
| HF, HG | Aromatic (Benzoate Ring) | 7.9 - 8.1 | Doublet (d) | Jortho = ~8.0 | 2H |
| HD | Aromatic (Salicylaldehyde Ring) | 7.8 - 7.9 | Doublet of doublets (dd) | Jortho = ~7.5, Jmeta = ~1.5 | 1H |
| HB | Aromatic (Salicylaldehyde Ring) | 7.5 - 7.6 | Triplet of doublets (td) or ddd | Jortho = ~7.5, Jmeta = ~1.5 | 1H |
| HE, HH | Aromatic (Benzoate Ring) | 7.3 - 7.5 | Doublet (d) | Jortho = ~8.0 | 2H |
| HA | Aromatic (Salicylaldehyde Ring) | 7.1 - 7.2 | Doublet (d) | Jortho = ~8.0 | 1H |
| HC | Aromatic (Salicylaldehyde Ring) | 7.0 - 7.1 | Triplet (t) | Jortho = ~7.5 | 1H |
| -CH₂- | Benzylic Methylene | 5.1 - 5.3 | Singlet (s) | - | 2H |
| -OCH₃ | Methyl Ester | 3.8 - 3.9 | Singlet (s) | - | 3H |
In-depth Justification of Assignments:
-
Aldehyde Proton (HL): The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group and the anisotropic effect of the pi system.[3][8] This results in a characteristic downfield chemical shift in the range of 9.5-10.5 ppm.[9][10] As it has no adjacent protons, it appears as a singlet.
-
Aromatic Protons (Benzoate Ring - HF, HG, HE, HH): The benzoate ring is para-substituted, leading to a symmetrical AA'BB' spin system. The protons ortho to the electron-withdrawing ester group (HF, HG) are more deshielded and appear further downfield compared to the protons ortho to the electron-donating ether linkage (HE, HH).[5][11] Both sets of protons will appear as doublets due to ortho-coupling with their respective neighbors, typically with a coupling constant of 7-10 Hz.[11][12]
-
Aromatic Protons (Salicylaldehyde Ring - HA, HB, HC, HD): The salicylaldehyde ring is ortho- and meta-disubstituted, resulting in four distinct aromatic proton signals.
-
HD: This proton is ortho to the strongly electron-withdrawing aldehyde group, making it the most deshielded proton on this ring. It will be split into a doublet of doublets by ortho-coupling with HC and meta-coupling with HB.[13]
-
HB: This proton is ortho to the ether linkage and meta to the aldehyde group. It is expected to be a triplet of doublets (or a doublet of doublet of doublets) due to ortho-coupling with HA and HC, and meta-coupling with HD.
-
HA and HC: These protons will exhibit splitting patterns based on their ortho- and meta-couplings to neighboring protons. HA will be a doublet due to ortho-coupling with HB, and HC will appear as a triplet due to ortho-coupling with HB and HD.
-
-
Benzylic Methylene Protons (-CH₂-): These protons are adjacent to both an aromatic ring and an oxygen atom, leading to a downfield shift.[14] Due to the absence of adjacent protons, this signal will appear as a singlet.
-
Methyl Ester Protons (-OCH₃): The protons of the methyl ester group are deshielded by the adjacent oxygen atom and carbonyl group, typically appearing around 3.5-4.0 ppm as a sharp singlet.[15][16][17]
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Workflow for ¹H NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR analysis.
Detailed Steps:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound.[6][18]
-
Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for similar organic molecules.[19][20] Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[18]
-
Sample Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming. This is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters: Utilize standard ¹H NMR acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio. A relaxation delay of 5 seconds is recommended to ensure accurate integration.
-
Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and the baseline is corrected.
-
Referencing: The chemical shift axis is calibrated using an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, or by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[4]
-
Integration and Analysis: The area under each peak is integrated to determine the relative number of protons giving rise to that signal. The chemical shifts, multiplicities, and integrations are then used to assign the peaks to the corresponding protons in the molecule.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts, coupling patterns, and integrations allows for the unambiguous assignment of all proton signals, confirming the molecular structure. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra for this and similar molecules, ensuring the integrity and accuracy of their scientific investigations. This guide serves as a testament to the power of NMR spectroscopy as a cornerstone of chemical analysis.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 351335-29-0 [chemicalbook.com]
- 3. organicchemistryguide.com [organicchemistryguide.com]
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- 5. m.youtube.com [m.youtube.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciepub.com [sciepub.com]
- 17. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 18. mun.ca [mun.ca]
- 19. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 20. ocw.mit.edu [ocw.mit.edu]
An In-depth Technical Guide to the 13C NMR Analysis of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. This guide offers a detailed examination of the Carbon-13 (¹³C) NMR analysis of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester, a molecule of interest in medicinal chemistry and materials science. By dissecting its predicted ¹³C NMR spectrum, this document serves as a practical resource for researchers engaged in the structural elucidation of complex organic molecules. We will explore the fundamental principles of ¹³C NMR, detail a robust experimental protocol, and provide a comprehensive, peak-by-peak analysis of the predicted spectrum, grounding our interpretations in established chemical shift theory and authoritative references.
Introduction: The Imperative of Structural Verification
In the realm of drug development and materials science, the precise structural characterization of novel compounds is not merely a procedural step but a fundamental prerequisite for understanding function and ensuring safety. The molecule this compound presents a unique analytical challenge due to its combination of distinct chemical moieties: a methyl benzoate group, a phenoxy ether linkage, and a benzaldehyde functionality. Each of these components contributes to a complex electronic environment, making ¹³C NMR spectroscopy an ideal tool for unambiguous structural confirmation.
This guide is structured to provide a holistic understanding of the ¹³C NMR analysis of this target molecule. We will begin with the foundational principles of the technique, followed by a detailed, field-tested experimental protocol. The core of this document is a meticulous, predictive analysis of the ¹³C NMR spectrum, where each carbon signal is assigned and the underlying chemical principles governing its resonance frequency are explained.
Foundational Principles of ¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides information about the carbon skeleton of a molecule.[1] Unlike proton (¹H) NMR, the low natural abundance (about 1.1%) and smaller gyromagnetic ratio of the ¹³C isotope result in inherently weaker signals.[1][2] Consequently, ¹³C NMR experiments typically require a larger sample size or longer acquisition times to achieve an adequate signal-to-noise ratio.[2]
A key feature of most routine ¹³C NMR spectra is the use of broadband proton decoupling.[3] This technique irradiates the sample with a broad range of radiofrequencies that cover all proton resonances, effectively removing the spin-spin coupling between carbon and hydrogen atoms. The result is a simplified spectrum where each unique carbon atom appears as a single line (a singlet), making interpretation more straightforward.[3][4]
The position of a signal in a ¹³C NMR spectrum, known as the chemical shift (δ), is paramount. Measured in parts per million (ppm), the chemical shift is highly sensitive to the local electronic environment of each carbon nucleus. Electronegative atoms (like oxygen) or groups withdraw electron density from adjacent carbons, "deshielding" them from the applied magnetic field and causing their signals to appear at a higher chemical shift (downfield).[1][5] Conversely, electron-donating groups increase the electron density, "shielding" the carbon nuclei and shifting their signals to a lower chemical shift (upfield).[5] Aromatic rings, double bonds, and triple bonds also exert significant influence on chemical shifts due to anisotropic effects.[3]
Experimental Protocol: A Self-Validating Methodology
The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters. The following protocol is designed to yield a high-resolution spectrum for this compound.
3.1. Sample Preparation
-
Analyte Quantity : For a standard ¹³C NMR experiment, a sample concentration of 20-50 mg is recommended.[6] This ensures a sufficient number of ¹³C nuclei are present to obtain a good signal within a reasonable timeframe.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for nonpolar to moderately polar organic compounds.[6] It dissolves the analyte well and its deuterium signal is used by the spectrometer's lock system to maintain magnetic field stability.[7] The residual solvent peak for CDCl₃ appears as a triplet at approximately 77 ppm, which can also serve as a secondary chemical shift reference.[2]
-
Dissolution and Filtration : Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[6][8] To ensure magnetic field homogeneity and prevent line broadening, it is crucial to remove any suspended solid particles. This is achieved by filtering the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]
-
Internal Standard (Optional but Recommended) : Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[7] A small amount can be added to the sample to provide a precise reference point for the chemical shifts.
3.2. NMR Data Acquisition
-
Spectrometer : A 400 MHz (or higher) NMR spectrometer is suitable for this analysis.
-
Experiment Type : A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be performed.
-
Key Parameters :
-
Pulse Angle : A 30-45 degree pulse angle is often used to allow for faster repetition rates.
-
Acquisition Time : Typically 1-2 seconds.
-
Relaxation Delay (d1) : A 2-second delay is a good starting point to allow for sufficient relaxation of the carbon nuclei between pulses.
-
Number of Scans : Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.[2]
-
-
Processing : The acquired Free Induction Decay (FID) is subjected to a Fourier Transform to generate the frequency-domain spectrum. Standard processing includes exponential multiplication (line broadening) to improve the signal-to-noise ratio, phasing, and baseline correction.
Predicted ¹³C NMR Spectrum: Analysis and Interpretation
The structure of this compound contains 16 unique carbon atoms, and therefore, 16 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
Molecular Structure and Carbon Numbering
To facilitate a clear discussion, the carbon atoms of the molecule are numbered as shown in the diagram below.
Caption: Numbering scheme for this compound.
Predicted Chemical Shifts and Assignments
The following table summarizes the predicted ¹³C NMR chemical shifts for each carbon atom. These predictions are based on established chemical shift ranges for similar functional groups and substituent effects derived from empirical data and spectral databases.[9][10][11][12][13]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C19 (Formyl C=O) | 190 - 195 | The aldehyde carbonyl carbon is highly deshielded due to the strong electronegativity of the oxygen atom and resonance effects, placing it in a characteristic downfield region.[13][14] |
| C15 (Ester C=O) | 165 - 170 | Ester carbonyl carbons are also significantly deshielded but typically resonate slightly upfield compared to aldehyde or ketone carbonyls.[11][15] |
| C9 (Aromatic C-O) | 155 - 160 | This carbon is attached to the ether oxygen, which is strongly deshielding, resulting in a downfield shift. |
| C4 (Aromatic C-O) | 160 - 165 | This carbon is attached to the ester group and is deshielded. |
| C11 (Aromatic C-CHO) | 135 - 140 | The ipso-carbon attached to the formyl group is deshielded by the carbonyl's inductive and resonance effects. |
| C1, C2, C3, C5, C6, C10, C12, C13, C14 | 110 - 135 | These are standard aromatic carbons. Their precise shifts are influenced by the electronic effects of the substituents on their respective rings. Carbons ortho and para to electron-withdrawing groups are generally deshielded, while those meta are less affected.[9][16] |
| C7 (Methylene C-O) | 65 - 75 | This aliphatic carbon is directly bonded to an electronegative oxygen atom, causing a significant downfield shift into the C-O region.[15] |
| C18 (Methyl C-O) | 50 - 55 | The methyl carbon of the ester group is also attached to an oxygen atom, placing it in a characteristic region for methoxy groups.[17] |
Detailed Spectral Interpretation
-
Carbonyl Carbons (C19 and C15) : The two most downfield signals will belong to the carbonyl carbons. The aldehyde carbonyl (C19) is expected to be further downfield (around 192 ppm) than the ester carbonyl (C15, around 166 ppm).[14][18] This distinction is a key diagnostic feature.
-
Aromatic Carbons (110-165 ppm) : This region will contain a cluster of signals corresponding to the twelve aromatic carbons.
-
The two carbons directly attached to ether oxygens (C9 and C4) will be the most deshielded within this group, likely appearing above 155 ppm.
-
The ipso-carbons (C1 and C11), which are attached to the other substituents (the ester and formyl groups, respectively), will also be shifted downfield.[18]
-
The remaining aromatic carbons will resonate in the 110-135 ppm range. Distinguishing between them definitively without more advanced 2D NMR experiments (like HSQC and HMBC) can be challenging, but their general positions can be rationalized based on the electron-withdrawing or -donating nature of the substituents on each ring.
-
-
Aliphatic Carbons (50-75 ppm) : This region will contain the signals for the methylene bridge and the methyl ester group.
-
The methylene carbon (C7) will be found around 65-75 ppm due to the deshielding effect of the adjacent ether oxygen.
-
The methyl carbon of the ester (C18) will appear at a slightly more upfield position, typically around 52 ppm.[9]
-
Conclusion: A Comprehensive Analytical Framework
The ¹³C NMR spectrum provides an unambiguous fingerprint of the carbon framework of this compound. By understanding the principles of chemical shift and applying a systematic approach to spectral interpretation, researchers can confidently verify the structure of this and other complex organic molecules. The predicted spectrum, with its distinct signals for the aldehyde, ester, ether, and aromatic moieties, offers a clear roadmap for analysis. This guide provides the necessary theoretical background, a robust experimental protocol, and a detailed interpretive framework to empower scientists in their research and development endeavors.
References
- 1. compoundchem.com [compoundchem.com]
- 2. scribd.com [scribd.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. C13 NMR List of Chemical Shifts [users.wfu.edu]
- 14. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Mass Spectrometry of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionization and fragmentation, offering predictive insights and detailed experimental protocols. By explaining the causality behind methodological choices, this guide serves as a practical resource for the structural elucidation and characterization of this and structurally related molecules. We will explore fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, present standardized protocols, and visualize complex processes to enhance understanding.
Introduction and Molecular Overview
This compound is a multi-functional aromatic compound featuring an aldehyde, an ether linkage, and a methyl ester. Its characterization is critical in various fields, including synthetic chemistry, materials science, and pharmaceutical development, where it may serve as a key intermediate or building block. Mass spectrometry (MS) is an indispensable tool for confirming its molecular weight and elucidating its structure through controlled fragmentation.
Molecular Structure and Properties:
-
Chemical Name: this compound
-
Monoisotopic Mass: 270.0892 u
The molecule's structure contains several key features that dictate its mass spectrometric behavior: two aromatic rings, a labile benzylic ether linkage, a reactive aldehyde group, and an ester functionality. The choice of ionization technique will depend on the analytical context, such as coupling with gas or liquid chromatography.
Ionization Techniques: Rationale and Selection
The selection of an appropriate ionization method is the foundational step in any mass spectrometry experiment. For this molecule, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each offering distinct advantages.
Electron Ionization (EI) for GC-MS
Electron Ionization is a high-energy, "hard" ionization technique typically coupled with Gas Chromatography (GC). It involves bombarding the analyte molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (M⁺•).[3][4]
-
Expertise & Rationale: EI is chosen when extensive, reproducible fragmentation is desired for structural confirmation. The resulting mass spectrum serves as a molecular "fingerprint" that can be compared against spectral libraries like the NIST Chemistry WebBook.[5][6][7][8][9] This technique is suitable for compounds that are thermally stable and sufficiently volatile to be analyzed by GC. The presence of aromatic rings in the target molecule provides stability, making the molecular ion peak observable.[10]
Electrospray Ionization (ESI) for LC-MS
Electrospray Ionization is a "soft" ionization technique ideal for molecules that are polar, less volatile, or thermally fragile. It is the standard for Liquid Chromatography (LC-MS) analyses. ESI generates ions by creating a fine spray of charged droplets from which the analyte ions are desorbed.
-
Expertise & Rationale: ESI is the method of choice for confirming the molecular weight of the compound with minimal fragmentation. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[11][12][13][14] For this molecule, the ester and aldehyde oxygens are sites for protonation, making positive-ion ESI particularly effective. Adduct formation, such as with sodium ([M+Na]⁺), is also common and can aid in identification.[12][13]
Fragmentation Analysis: Unveiling the Structure
Fragmentation provides the structural blueprint of the molecule. The pathways are highly dependent on the ionization method used.
Predicted Electron Ionization (EI) Fragmentation
Under high-energy EI conditions, the molecular ion (M⁺• at m/z 270) will undergo extensive fragmentation. The most probable cleavage events are dictated by the formation of the most stable carbocations and radicals.[3][15]
Key Fragmentation Pathways:
-
Benzylic Cleavage (α-cleavage to the Ether Oxygen): The C-O bond between the methylene bridge and the phenoxy oxygen is one of the weakest points. Cleavage at this site is highly favored as it generates a stable tropylium-like ion or a substituted benzyl cation.
-
Pathway A: Cleavage of the Ar-CH₂ bond to form the methyl 4-(oxymethyl)benzoate radical cation (m/z 165) and a formylphenyl radical (not detected).
-
Pathway B (Dominant): Cleavage of the CH₂-O bond is the most characteristic fragmentation for benzyl phenyl ethers.[16] This yields a highly stable tropylium or benzyl cation derived from the methyl benzoate moiety at m/z 135 , and a formylphenoxyl radical. The ion at m/z 135 is expected to be a major peak.
-
-
Ether Bond Cleavage: Cleavage of the O-Ar bond can lead to the formation of a formylphenoxide ion (m/z 121).
-
Fragmentation of the Ester Group: Aromatic esters show characteristic losses.[17][18]
-
Loss of the methoxy radical (•OCH₃) from the molecular ion yields an acylium ion at m/z 239 .
-
Loss of the entire methoxycarbonyl group (•COOCH₃) leads to a fragment at m/z 211 .
-
-
Fragmentation of the Aldehyde Group: Aldehydes can lose a hydrogen radical (H•) or the entire formyl group (•CHO).[10][19]
-
Loss of H• from the M⁺• gives a peak at m/z 269 .
-
Loss of •CHO from the M⁺• gives a peak at m/z 241 .
-
View DOT script for EI Fragmentation Pathway
Caption: Predicted EI fragmentation pathway for the target molecule.
Predicted Electrospray Ionization (ESI) Fragmentation
In ESI, fragmentation is typically induced in the collision cell of a tandem mass spectrometer (MS/MS). We will consider the fragmentation of the protonated molecule, [M+H]⁺, at m/z 271.
Key MS/MS Fragmentation Pathways ([M+H]⁺, m/z 271):
-
Dominant Benzylic Cleavage: Similar to EI, the most facile fragmentation is the cleavage of the benzylic C-O bond. This results in the loss of a neutral 2-hydroxybenzaldehyde molecule (122 Da).
-
[C₁₆H₁₄O₄ + H]⁺ → [C₈H₇O₂]⁺ + C₇H₆O₂
-
This produces the same highly stable cation at m/z 135 as seen in EI. This is expected to be the base peak in the MS/MS spectrum.
-
-
Loss of Methanol: The protonated methyl ester can undergo a neutral loss of methanol (CH₃OH, 32 Da).
-
[M+H]⁺ → [M+H - CH₃OH]⁺
-
This yields a fragment ion at m/z 239 .
-
-
Loss of Formaldehyde: A rearrangement followed by the loss of formaldehyde (CH₂O, 30 Da) from the ether linkage is also possible, though likely less favorable.
-
[M+H]⁺ → [M+H - CH₂O]⁺
-
This would produce a fragment at m/z 241 .
-
Summary of Predicted Key Ions
| m/z (Charge) | Proposed Formula | Originating Ionization | Proposed Fragmentation / Structure |
| 271 (+1) | [C₁₆H₁₅O₄]⁺ | ESI | Protonated Molecule [M+H]⁺ |
| 270 (+1) | [C₁₆H₁₄O₄]⁺• | EI | Molecular Ion [M]⁺• |
| 241 (+1) | [C₁₅H₁₃O₃]⁺ | EI / ESI | Loss of •CHO (EI) or CH₂O (ESI) |
| 239 (+1) | [C₁₅H₁₁O₄]⁺ | EI / ESI | Loss of •OCH₃ (EI) or CH₃OH (ESI) |
| 135 (+1) | [C₈H₇O₂]⁺ | EI / ESI | Benzylic cleavage; Methylbenzoyl cation (Expected Base Peak) |
| 121 (+1) | [C₇H₅O₂]⁺ | EI | Ether cleavage; Formylphenoxide ion |
Experimental Protocols
The following protocols are designed to be self-validating, including steps for calibration and system suitability to ensure trustworthy and reproducible results.
Protocol 1: GC-EI-MS Analysis
Objective: To obtain a reproducible fragmentation pattern for structural elucidation and library matching.
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of high-purity Dichloromethane or Ethyl Acetate.
-
Perform a serial dilution to a final concentration of 10 µg/mL.
-
-
Instrumentation (Typical):
-
GC: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
MS: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
-
GC Method:
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (Splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 150 °C, hold for 1 min. Ramp at 20 °C/min to 300 °C, hold for 5 min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis & Validation:
-
Verify instrument calibration using PFTBA (perfluorotributylamine).
-
Analyze the total ion chromatogram (TIC) to identify the peak for the target compound.
-
Extract the mass spectrum from the apex of the peak.
-
Compare the observed molecular ion at m/z 270 and the fragmentation pattern (especially the base peak at m/z 135) with the predicted values.
-
Search the NIST Mass Spectral Library for potential matches.[5][6][7]
-
Protocol 2: LC-ESI-MS/MS Analysis
Objective: To confirm the molecular weight and obtain controlled fragmentation data for quantitative or qualitative analysis.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of Methanol or Acetonitrile.
-
Perform a serial dilution to a final concentration of 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. The acid is crucial for promoting protonation [M+H]⁺.[13]
-
-
Instrumentation (Typical):
-
LC: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
MS: Sciex Triple Quad™ 6500+ or equivalent tandem mass spectrometer.
-
-
LC Method:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
-
MS Method (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
IonSpray Voltage: +5500 V.
-
Source Temperature: 500 °C.
-
MS1 Scan (Full Scan): Scan from m/z 100 to 400 to identify the [M+H]⁺ ion at m/z 271.
-
MS2 Scan (Product Ion Scan):
-
Select m/z 271 as the precursor ion.
-
Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the fragmentation pattern.
-
Scan product ions from m/z 50 to 275.
-
-
-
Data Analysis & Validation:
-
Confirm the presence of the [M+H]⁺ ion at m/z 271.09 (allowing for mass accuracy of the instrument).
-
Analyze the product ion spectrum to confirm the presence of the key fragment at m/z 135.
-
The transition m/z 271 → m/z 135 can be used for developing a highly selective and sensitive Multiple Reaction Monitoring (MRM) assay for quantification.
-
View DOT script for Analytical Workflow
Caption: General analytical workflow for MS analysis.
Conclusion
The mass spectrometric analysis of this compound is straightforward yet informative. A dual-approach strategy employing both GC-EI-MS and LC-ESI-MS/MS provides complementary data for unambiguous characterization. Under both hard and soft ionization conditions, the fragmentation is dominated by the facile cleavage of the benzylic ether bond, yielding a characteristic and stable cation at m/z 135. The protocols and predictive data herein provide a robust framework for scientists to confidently identify this molecule, troubleshoot analyses, and develop quantitative methods for its detection.
References
- 1. scbt.com [scbt.com]
- 2. 4-(2-Formyl-phenoxymethyl)benzoic acid methyl ester 351335-29-0 [sigmaaldrich.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Welcome to the NIST WebBook [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 8. The NIST Chemistry Webbook | NIST [nist.gov]
- 9. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel | Semantic Scholar [semanticscholar.org]
- 15. pharmacy180.com [pharmacy180.com]
- 16. unige.ch [unige.ch]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
An In-depth Technical Guide to 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester, a molecule of interest in medicinal chemistry and drug discovery. While specific research on this compound is limited, this document extrapolates its likely synthesis, properties, and potential biological activities based on the well-established chemistry of its constituent functional groups: a benzaldehyde, a benzoic acid methyl ester, and an ether linkage. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and explore the potential of this and structurally related compounds.
Molecular Structure and Physicochemical Properties
This compound possesses a unique structural scaffold combining an aromatic aldehyde and a methyl benzoate moiety linked by an ether bridge. This structure suggests a range of potential chemical reactivities and biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 351335-29-0 | [1] |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. |
Synthesis Pathway: The Williamson Ether Synthesis
A highly plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis.[2][3][4] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis would proceed by reacting salicylaldehyde (2-hydroxybenzaldehyde) with methyl 4-(bromomethyl)benzoate.
The reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone or acetonitrile. The base deprotonates the phenolic hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate, displacing the bromide ion.
References
An In-Depth Technical Guide to the Safe Handling of 4-(2-Formyl-phenoxymethyl)-benzoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester (CAS No: 351335-29-0). As a Senior Application Scientist, the following information is synthesized from available safety data sheets and chemical databases to ensure a narrative grounded in technical accuracy and field-proven insights. The primary directive of this document is to foster a culture of safety by explaining the causality behind experimental choices and promoting self-validating safety systems within the laboratory environment.
Chemical Identification and Physical Properties
This compound is an aromatic aldehyde and ester with the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol .[1] Understanding the basic physical and chemical properties of a compound is the foundation of its safe handling.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 351335-29-0 | |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | [1] |
| Appearance | Solid | |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [2] |
Note: Detailed physical properties such as melting point, boiling point, and solubility are not consistently reported across publicly available safety data sheets. Researchers should consult the certificate of analysis provided by the supplier for lot-specific data.
Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the primary identified hazard is serious eye damage.
GHS Classification:
-
Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statement: H318 - Causes serious eye damage.
-
Precautionary Statements:
-
P280 - Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Authoritative Grounding: The H318 classification indicates that this compound can cause irreversible damage to the eye upon contact. This necessitates stringent use of personal protective equipment, specifically eye and face protection, as detailed in Section 4. The causality is clear: the chemical nature of the compound is such that it can corrode eye tissue, leading to significant and potentially permanent injury.
Toxicological Profile: Acknowledging Data Gaps
A critical aspect of this guide is the transparent acknowledgment of missing toxicological and ecotoxicological data. The available Safety Data Sheet (SDS) for a synonym of this compound, "BENZOIC ACID, 2-[(4-FORMYLPHENOXY)METHYL]-, METHYL ESTER," indicates that comprehensive studies on its effects on human health and the environment have not been conducted or are not publicly available.
Human Health Toxicity:
-
Acute Oral, Dermal, and Inhalation Toxicity: No data available.
-
Skin Corrosion/Irritation: No data available.
-
Serious Eye Damage/Irritation: Classified as causing serious eye damage (H318).
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single and Repeated Exposure): No data available.
Ecotoxicological Profile:
-
Toxicity to Aquatic Life (Fish, Daphnia, Algae): No data available.[3]
-
Persistence and Degradability: No data available.[3]
-
Bioaccumulative Potential: No data available.[3]
-
Mobility in Soil: No data available.[3]
Expert Insight: In the absence of comprehensive toxicological data, the Precautionary Principle must be rigorously applied. This compound should be handled as if it were potentially hazardous through all routes of exposure (inhalation, ingestion, and dermal contact). The lack of data does not imply a lack of hazard. All handling procedures should be designed to minimize any potential exposure.
Safe Handling and Storage Protocols
Given the known hazard of serious eye damage and the unknown toxicological profile, a conservative and cautious approach to handling and storage is mandatory.
Handling:
-
Ventilation: Handle in a well-ventilated place.[3] For procedures that may generate dust, a chemical fume hood is required.
-
Personal Hygiene: Avoid contact with skin and eyes.[3] Do not breathe dust. Wash hands thoroughly after handling.
-
Ignition Sources: Keep away from heat and sources of ignition. While flash point data is not available, it is prudent to treat the compound as potentially combustible.[4]
Storage:
-
Container: Store the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Conditions: Recommended storage is in an inert atmosphere, in a freezer at temperatures under -20°C.[2] This suggests that the compound may be sensitive to air or temperature fluctuations, although specific stability data is lacking.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, with engineering controls being the primary line of defense, supplemented by appropriate PPE.
Engineering Controls:
-
Primary: Use a properly functioning chemical fume hood for all weighing and transfer operations to minimize inhalation of dust particles.
-
Secondary: Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
Personal Protective Equipment (PPE):
The selection of PPE is directly dictated by the known and potential hazards.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves. Nitrile gloves are a common choice for incidental contact, but their suitability should be verified against the specific solvent being used if the compound is in solution.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a full-face respirator with an appropriate particulate filter should be used.
Diagram 1: PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE.
Accidental Release and Emergency Procedures
A pre-planned response to accidental releases is crucial for mitigating risks.
First-Aid Measures:
-
If Inhaled: Move the victim into fresh air.[3]
-
Following Skin Contact: Take off contaminated clothing immediately. Wash off with plenty of soap and water.
-
Following Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention due to the H318 classification.
-
Following Ingestion: Rinse mouth with water.[3] Do not induce vomiting.
Accidental Release Measures:
-
Personal Precautions: Avoid dust formation.[3] Evacuate personnel to safe areas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable, labeled container for disposal. Avoid raising dust.
Diagram 2: Spill Response Protocol
Caption: Step-by-step spill response workflow.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards: The hazardous decomposition products are not specified, but thermal decomposition can lead to the release of irritating gases and vapors.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[3]
Stability and Reactivity Profile
-
Reactivity: No specific reactivity data is available.[3]
-
Chemical Stability: Assumed to be stable under recommended storage conditions.[3]
-
Possibility of Hazardous Reactions: No data available.[3]
-
Conditions to Avoid: Avoid dust formation and exposure to heat.
-
Incompatible Materials: As a general precaution for aromatic aldehydes and esters, avoid strong oxidizing agents, strong acids, and strong bases.
Disposal Considerations
-
Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[3]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its primary hazard—serious eye damage—and a conservative approach to its unknown toxicological and ecological properties. Researchers and drug development professionals must adhere to stringent protocols for personal protective equipment, engineering controls, and emergency preparedness. The causality is clear: the known corrosive nature to eyes and the unknown systemic effects demand that exposure be minimized at all times. This self-validating system of cautious handling, containment, and preparedness is the cornerstone of responsible research with this and any compound with an incomplete safety profile.
References
Methodological & Application
Synthesis of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-(2-formyl-phenoxymethyl)-benzoic acid methyl ester, a key intermediate in various chemical and pharmaceutical research applications. The protocol detailed herein is based on the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages. This guide offers a step-by-step experimental procedure, an in-depth explanation of the underlying chemical principles, and a summary of the necessary reagents and expected outcomes. The information presented is intended to enable researchers to reliably synthesize the target compound with a high degree of purity.
Introduction
This compound (CAS No. 351335-29-0) is a bifunctional organic molecule incorporating both an aldehyde and a methyl ester group.[1][2][3] This unique combination of reactive sites makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The ether linkage connecting the two aromatic rings provides a stable and defined spatial orientation of these functional groups. The synthesis of this compound is most effectively achieved through a Williamson ether synthesis, which involves the nucleophilic substitution of a halide by a phenoxide ion.[4][5]
Reaction Scheme
The synthesis proceeds via the O-alkylation of salicylaldehyde with methyl 4-(bromomethyl)benzoate. The reaction is facilitated by a base, which deprotonates the phenolic hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate, displacing the bromide and forming the desired ether linkage.
Experimental Protocol
This protocol is adapted from established procedures for Williamson ether synthesis involving similar substrates.[6]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 1.22 g | 10.0 mmol |
| Methyl 4-(bromomethyl)benzoate | C₉H₉BrO₂ | 229.07 | 2.52 g | 11.0 mmol |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 mmol |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 50 mL | - |
| Diethyl ether (C₂H₅)₂O | (C₂H₅)₂O | 74.12 | As needed | - |
| Deionized Water (H₂O) | H₂O | 18.02 | As needed | - |
| Brine (saturated NaCl solution) | NaCl/H₂O | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add salicylaldehyde (1.22 g, 10.0 mmol), methyl 4-(bromomethyl)benzoate (2.52 g, 11.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and acetonitrile (50 mL).
-
Reaction: Place a magnetic stir bar in the flask and attach a reflux condenser. Heat the mixture to reflux (approximately 82°C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the solid with a small amount of diethyl ether.
-
Extraction: Transfer the filtrate to a 250 mL separatory funnel. Add 100 mL of deionized water and 50 mL of diethyl ether. Shake the funnel and allow the layers to separate.
-
Washing: Separate the organic layer and wash it sequentially with 50 mL of 1 M sodium hydroxide solution (to remove any unreacted salicylaldehyde), 50 mL of deionized water, and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Mechanism and Rationale
The Williamson ether synthesis is a classic S(_N)2 reaction.[4][7] In this specific synthesis, the key steps are:
-
Deprotonation: The base, potassium carbonate, deprotonates the phenolic hydroxyl group of salicylaldehyde. This is a crucial step as the resulting phenoxide ion is a much stronger nucleophile than the neutral phenol.
-
Nucleophilic Attack: The newly formed phenoxide ion acts as the nucleophile and attacks the benzylic carbon of methyl 4-(bromomethyl)benzoate. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom.
-
Displacement: The attack of the nucleophile leads to the displacement of the bromide ion, which is a good leaving group. This concerted step results in the formation of the new carbon-oxygen bond, creating the ether linkage.
The choice of a polar aprotic solvent like acetonitrile is beneficial as it can dissolve the reactants but does not participate in hydrogen bonding, which could solvate and stabilize the nucleophile, thereby reducing its reactivity.[8]
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Methyl 4-(bromomethyl)benzoate is a lachrymator and should be handled in a well-ventilated fume hood.[9]
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
-
Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (\¹H and \¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[3]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (aldehyde C=O, ester C=O, C-O ether).
Conclusion
The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound. By following the detailed protocol and understanding the underlying chemical principles outlined in this application note, researchers can successfully synthesize this valuable chemical intermediate for their specific research and development needs.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 351335-29-0 [amp.chemicalbook.com]
- 3. This compound | 351335-29-0 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester in Modern Organic Synthesis
Introduction
In the landscape of contemporary organic synthesis, the demand for molecular scaffolds that offer both structural complexity and functional diversity is ever-present. 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester emerges as a particularly valuable bifunctional building block. Its structure, incorporating both an aldehyde and a methyl ester connected by a flexible ether linkage, presents a unique platform for the construction of intricate molecular architectures, particularly through multicomponent reactions (MCRs). This application note explores the synthetic potential of this reagent, with a focus on its application in the synthesis of heterocyclic frameworks relevant to medicinal chemistry and drug discovery.
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its effective application.
| Property | Value |
| CAS Number | 351335-29-0[1] |
| Molecular Formula | C₁₆H₁₄O₄[1] |
| Molecular Weight | 270.28 g/mol [1] |
| Appearance | Solid |
| Solubility | Soluble in common organic solvents such as DCM, THF, and MeOH. |
Synthetic Applications: A Gateway to Privileged Scaffolds
The true synthetic power of this compound lies in the orthogonal reactivity of its two primary functional groups. The aldehyde moiety serves as a reactive electrophile, readily participating in imine formation and subsequent nucleophilic additions, while the methyl ester provides a handle for later-stage modifications or can act as an intramolecular reaction partner. This dual functionality makes it an ideal candidate for multicomponent reactions that rapidly build molecular complexity.
The Ugi-type Reaction for the Synthesis of Isoindolinone Derivatives
A prime application of this reagent is in the Ugi-type four-component reaction (U-4CR) for the synthesis of substituted isoindolin-1-ones. Isoindolinones are a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The reaction of this compound with an amine, a carboxylic acid, and an isocyanide is anticipated to proceed through a well-established Ugi mechanism, followed by a spontaneous or acid-catalyzed intramolecular amidation to yield the desired heterocyclic core.
A closely related analogue, methyl 2-formylbenzoate, has been successfully employed in such transformations to generate a variety of isoindolin-1-one derivatives[2]. This precedent strongly supports the feasibility of the proposed application for our target molecule.
Experimental Protocols
Protocol 1: General Procedure for the Ugi-type Four-Component Synthesis of Isoindolinone Derivatives
This protocol is adapted from the successful synthesis of isoindolin-1-ones using methyl 2-formylbenzoate and is expected to be directly applicable[2].
Reaction Scheme:
Ugi-type reaction for isoindolinone synthesis.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (e.g., benzylamine, aniline) (1.0 equiv)
-
Carboxylic acid (e.g., acetic acid, benzoic acid) (1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.0 equiv)
-
Methanol (MeOH) as solvent
-
Acid catalyst (e.g., Sc(OTf)₃, optional for cyclization)
Procedure:
-
To a solution of this compound (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the primary amine (1.0 mmol).
-
Stir the mixture at room temperature for 15-20 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol) to the reaction mixture, followed by the isocyanide (1.0 mmol).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion of the Ugi reaction, the solvent can be removed under reduced pressure.
-
The resulting crude Ugi product can be redissolved in a suitable solvent (e.g., toluene, dioxane) and heated, or treated with a catalytic amount of acid (e.g., p-toluenesulfonic acid, Sc(OTf)₃) to promote the intramolecular amidation and formation of the isoindolinone ring system.
-
After completion of the cyclization, the reaction mixture is cooled, and the solvent is evaporated.
-
The crude product is then purified by column chromatography on silica gel to afford the desired substituted isoindolinone.
Expected Outcome:
This one-pot, two-step sequence is expected to provide rapid access to a library of structurally diverse isoindolinone derivatives. The substituents R¹, R², and R³ can be varied to explore the chemical space around the core scaffold, which is a common strategy in drug discovery programs.
Mechanistic Insights
The power of multicomponent reactions lies in their convergent nature, where multiple bonds are formed in a single operation. The proposed synthesis of isoindolinones is a testament to this efficiency.
Proposed reaction mechanism for isoindolinone synthesis.
The reaction is initiated by the condensation of the aldehyde group of this compound with the primary amine to form an imine. In the presence of the carboxylic acid, this imine is protonated to form a reactive iminium ion. The isocyanide and the carboxylate then add to the iminium ion in a concerted or stepwise fashion to generate the Ugi adduct. The final, and crucial, step is the intramolecular attack of the newly formed secondary amide onto the methyl ester, leading to the formation of the five-membered lactam ring of the isoindolinone product.
Broader Applications and Future Outlook
The utility of this compound is not limited to the Ugi reaction. Its aldehyde functionality also makes it a suitable substrate for the Passerini three-component reaction . In a Passerini reaction, the aldehyde reacts with a carboxylic acid and an isocyanide to yield an α-acyloxy amide[3][4]. The resulting product from our target molecule would be a highly functionalized intermediate, poised for further synthetic manipulations.
Furthermore, the aldehyde can be employed in a variety of other classical and modern organic transformations, including but not limited to:
-
Wittig and Horner-Wadsworth-Emmons olefination for the synthesis of alkenes.
-
Reductive amination to introduce diverse amine functionalities.
-
Henry and aldol reactions to form new carbon-carbon bonds.
-
As a building block in the synthesis of other heterocyclic systems such as quinolines, and pyrimidines.
The presence of the ester group also opens up avenues for post-reaction modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol. This latent reactivity adds another layer of synthetic utility to this versatile building block.
Conclusion
This compound is a highly versatile and valuable reagent for modern organic synthesis. Its bifunctional nature makes it an ideal substrate for multicomponent reactions, providing rapid and efficient access to complex and biologically relevant scaffolds such as isoindolinones. The protocols and mechanistic insights provided in this application note are intended to serve as a guide for researchers and scientists in the field of drug development and organic synthesis to unlock the full potential of this powerful synthetic tool. The continued exploration of its reactivity is certain to lead to the discovery of novel and efficient synthetic routes to important molecular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. | Semantic Scholar [semanticscholar.org]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester in Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds that offer multiple points for diversification is paramount. 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester is one such scaffold, embodying a unique combination of reactive functional groups that position it as a valuable starting material for the synthesis of a diverse array of potential therapeutic agents. Its structure, featuring a reactive aldehyde, a stable ether linkage, and a modifiable ester group, provides a powerful toolkit for the construction of complex molecular architectures.
This guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its use as a precursor for the synthesis of biologically active heterocyclic systems and other key pharmacophores. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their drug discovery endeavors.
Physicochemical Properties
A clear understanding of the starting material is crucial for any synthetic campaign. The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 351335-29-0 | [1] |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | [1] |
| Appearance | Solid | [2] |
Application I: Synthesis of Quinazoline Derivatives
Rationale: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The aldehyde functionality of this compound makes it an ideal substrate for condensation reactions with 2-aminobenzamides to construct the quinazolinone ring system.[6][7]
Workflow for Quinazoline Synthesis
Caption: Workflow for the synthesis of quinazolinone derivatives.
Protocol: Ruthenium-Catalyzed Synthesis of a Quinazolinone Derivative
This protocol describes a representative method for the synthesis of a quinazolinone derivative from this compound and 2-aminobenzamide, adapted from established ruthenium-catalyzed methodologies.[8][9]
Materials:
-
This compound
-
2-Aminobenzamide
-
[Ru(p-cymene)Cl₂]₂
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Argon (or other inert gas)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), 2-aminobenzamide (1.2 mmol), [Ru(p-cymene)Cl₂]₂ (0.025 mmol), dppe (0.05 mmol), and Cs₂CO₃ (2.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Reaction Conditions: Stir the reaction mixture at 120 °C for 24 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired quinazolinone derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application II: Synthesis of Dihydropyrimidinone (DHPM) Scaffolds via Biginelli Reaction
Rationale: The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities, including calcium channel blockade and anti-inflammatory effects.[2][10][11][12] The aldehyde group of this compound can readily participate in this reaction.
Workflow for Biginelli Reaction
Caption: Workflow for the Biginelli multicomponent reaction.
Protocol: Lewis Acid-Catalyzed Biginelli Reaction
This protocol outlines a general procedure for the synthesis of a DHPM derivative using this compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ytterbium(III) triflate (Yb(OTf)₃) or another suitable Lewis acid
-
Acetonitrile
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).
-
Solvent and Catalyst: Add acetonitrile (10 mL) and Yb(OTf)₃ (10 mol%).
-
Reaction Conditions: Reflux the reaction mixture with stirring for 4-6 hours.
-
Monitoring the Reaction: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.
-
Characterization: Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Application III: Synthesis of Hydrazone Derivatives with Potential Antimicrobial Activity
Rationale: Hydrazones are a class of compounds characterized by the >C=N-NH- functional group and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects.[1][13][14][15] The aldehyde group of this compound can be readily converted to a hydrazone by condensation with a suitable hydrazide.
Workflow for Hydrazone Synthesis
Caption: Workflow for the synthesis of hydrazone derivatives.
Protocol: Acid-Catalyzed Synthesis of a Hydrazone Derivative
This protocol provides a method for the synthesis of a hydrazone derivative from this compound and a selected hydrazide.[16][17][18]
Materials:
-
This compound
-
Isonicotinic hydrazide (or other substituted hydrazide)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolution: Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Addition of Hydrazide: Add isonicotinic hydrazide (1.0 mmol) to the solution.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture.
-
Reaction Conditions: Reflux the mixture for 2-4 hours.
-
Monitoring the Reaction: Monitor the formation of the product by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the pure hydrazone derivative.
-
Characterization: Characterize the final product by spectroscopic analysis.
Application IV: Synthesis of Amine Derivatives via Reductive Amination
Rationale: Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[19][20][21][22] By reacting this compound with an amine in the presence of a reducing agent, a diverse library of amine derivatives can be generated. These amines can serve as crucial intermediates or as final compounds with potential biological activities.
Workflow for Reductive Amination
Caption: Workflow for reductive amination.
Protocol: Synthesis of a Secondary Amine using Sodium Triacetoxyborohydride
This protocol describes a one-pot reductive amination using the mild and selective reducing agent, sodium triacetoxyborohydride.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 mmol) and benzylamine (1.1 mmol) in DCE (10 mL).
-
Catalyst (Optional): If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 mmol) to the mixture in portions.
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired secondary amine.
-
Characterization: Characterize the purified product using appropriate spectroscopic techniques.
Conclusion
This compound is a highly versatile and promising scaffold for medicinal chemistry and drug discovery. Its strategically positioned functional groups allow for the efficient synthesis of a wide range of heterocyclic and acyclic compounds with known pharmacological relevance. The protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this molecule and to generate novel compounds for biological screening. The adaptability of this scaffold to various synthetic transformations underscores its potential in the development of new therapeutic agents.
References
- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 3. omicsonline.org [omicsonline.org]
- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ghru.edu.af [ghru.edu.af]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. epublications.marquette.edu [epublications.marquette.edu]
- 10. organicreactions.org [organicreactions.org]
- 11. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 13. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. omicsonline.org [omicsonline.org]
- 16. vjs.ac.vn [vjs.ac.vn]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 21. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 22. Reductive amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester for Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Versatile Benzaldehyde Scaffold
The compound 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester is a bifunctional molecule presenting two key reactive sites for chemical modification: a reactive aldehyde and a readily hydrolyzable methyl ester. This structure serves as an excellent starting point for the generation of a diverse chemical library for high-throughput screening (HTS). Benzaldehyde derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic derivatization of this core scaffold allows for the systematic exploration of the chemical space around it, which can lead to the discovery of novel therapeutic agents.[3][4]
This guide provides a comprehensive overview of the derivatization strategies for this compound, followed by detailed protocols for relevant biological screening assays. The methodologies are designed to be robust and adaptable for researchers in drug discovery and chemical biology.
Synthesis of the Core Scaffold: this compound
The synthesis of the core compound can be efficiently achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of a substituted phenol reacts with a benzyl halide to form the desired ether linkage.
A plausible synthetic route is the reaction of methyl 4-(bromomethyl)benzoate with 2-hydroxybenzaldehyde (salicylaldehyde) in the presence of a suitable base.
Caption: Synthetic scheme for the core scaffold.
Protocol 1: Synthesis of this compound
Materials:
-
Methyl 4-(bromomethyl)benzoate
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask, add 2-hydroxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Add methyl 4-(bromomethyl)benzoate (1.05 equivalents) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure this compound.
Derivatization Strategies for Library Synthesis
The presence of the aldehyde and methyl ester functionalities allows for a variety of chemical transformations to generate a diverse library of compounds. The following sections detail protocols for reductive amination, Wittig reaction, and hydrazone formation at the aldehyde group, and saponification of the methyl ester.
A. Derivatization of the Aldehyde Group
The aldehyde group is a versatile handle for introducing a wide range of chemical moieties.[5]
Reductive amination is a powerful method for forming C-N bonds by reacting an aldehyde with an amine in the presence of a reducing agent.[1][6] This reaction is highly amenable to parallel synthesis in multi-well plates.
Caption: Workflow for reductive amination.
Materials:
-
Stock solution of this compound in 1,2-dichloroethane (DCE).
-
A library of primary and secondary amines in a 96-well plate format.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Acetic acid (glacial).
-
96-well reaction block.
-
Multichannel pipette or liquid handling robot.
-
Plate shaker.
-
Plate centrifuge.
Procedure:
-
To each well of a 96-well reaction block, add the stock solution of the core scaffold (1.0 equivalent).
-
To each well, add the respective amine from the amine library (1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid to each well.
-
Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) to each well.
-
Seal the 96-well plate and shake at room temperature for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the products with dichloromethane or ethyl acetate.
-
The organic layers can be directly used for preliminary screening or further purified if necessary.
| Parameter | Condition |
| Solvent | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Amine | 1.2 equivalents |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
Table 1: Typical Reaction Conditions for Reductive Amination.
The Wittig reaction is a highly reliable method for converting aldehydes into alkenes using a phosphorus ylide.[7][8][9] This reaction allows for the introduction of a carbon-carbon double bond with various substituents.
Materials:
-
This compound
-
A selection of phosphonium ylides (e.g., (Carbethoxymethylene)triphenylphosphorane for a stabilized ylide).
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Round-bottom flask.
-
Magnetic stirrer and stir bar.
-
Inert atmosphere (Nitrogen or Argon).
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM or THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Add the phosphonium ylide (1.1 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, evaporate the solvent.
-
The crude product can be purified by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.
| Parameter | Condition |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Ylide | 1.1 equivalents |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours |
Table 2: Typical Reaction Conditions for the Wittig Reaction.
The reaction of aldehydes with hydrazines or hydrazides readily forms stable hydrazone derivatives.[2][10][11] This is a robust condensation reaction often used in the generation of compound libraries.
Materials:
-
This compound
-
A library of hydrazines or hydrazides.
-
Ethanol or Methanol.
-
A catalytic amount of acetic acid.
-
96-well reaction plate.
Procedure:
-
Prepare a stock solution of the core scaffold in ethanol.
-
Prepare stock solutions of the hydrazine/hydrazide library in ethanol.
-
In a 96-well plate, dispense the core scaffold solution (1.0 equivalent).
-
Add the respective hydrazine or hydrazide solution (1.1 equivalents) to each well.
-
Add a drop of glacial acetic acid to each well to catalyze the reaction.
-
Seal the plate and allow it to react at room temperature or with gentle heating (e.g., 50 °C) for a few hours.
-
The resulting hydrazone solutions can often be used directly in biological assays after appropriate dilution.
B. Derivatization of the Methyl Ester Group
Saponification is the hydrolysis of an ester in the presence of a base to yield a carboxylate salt, which can then be protonated to give the corresponding carboxylic acid.[12] This transformation increases the polarity of the molecule and introduces a new functional group for potential biological interactions.
Materials:
-
Derivatized compounds from the previous steps (in a 96-well plate).
-
A solution of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) in a mixture of THF and water.
-
A solution of Hydrochloric Acid (HCl) for acidification.
-
96-well plate.
Procedure:
-
To the wells of the 96-well plate containing the ester derivatives, add a solution of LiOH in THF/water.
-
Seal the plate and shake at room temperature or with gentle heating until the reaction is complete (monitored by LC-MS if necessary).
-
Acidify the reaction mixture by adding a dilute solution of HCl to each well.
-
The resulting carboxylic acids can be extracted with an organic solvent like ethyl acetate.
Biological Screening Protocols
The newly synthesized library of compounds can be screened for a variety of biological activities. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds.[13]
Caption: General workflow for HTS.
Protocol 6: Cell Viability (Cytotoxicity) Assay
This assay determines the effect of the compounds on the viability of cultured cells.[14][15][16]
Materials:
-
A suitable cancer cell line (e.g., HeLa, MCF-7) or a non-cancerous cell line (e.g., HEK293).
-
Cell culture medium and supplements.
-
96-well or 384-well clear-bottom cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Dimethyl sulfoxide (DMSO).
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plates for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 7: Enzyme Inhibition Assay (Example: Acetylcholinesterase)
This assay identifies compounds that can inhibit the activity of a specific enzyme.[17][18][19]
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Buffer solution (e.g., phosphate buffer).
-
96-well plate.
-
Microplate reader.
Procedure:
-
In a 96-well plate, add the buffer solution.
-
Add the test compounds at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a short period.
-
Initiate the reaction by adding the substrate (ATCI) and DTNB.
-
The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Measure the absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of the reaction and determine the percentage of enzyme inhibition for each compound.
Protocol 8: Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.[20][21][22][23]
Materials:
-
Bacterial or fungal strains of interest.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
96-well microtiter plates.
-
Inoculum of the microorganism standardized to a specific concentration.
Procedure:
-
Prepare serial dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Add the standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that inhibits visible growth of the microorganism.
Conclusion and Future Directions
The synthetic and screening protocols outlined in this application note provide a robust framework for the generation and biological evaluation of a diverse library of compounds derived from this compound. The modular nature of the derivatization strategies allows for the creation of a large number of analogs with varied physicochemical properties. The subsequent high-throughput screening can identify "hit" compounds with desired biological activities, which can then be further optimized in the drug discovery pipeline. The versatility of the benzaldehyde scaffold suggests that this approach holds significant promise for the discovery of novel therapeutic agents.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. echemi.com [echemi.com]
- 13. lifescienceglobal.com [lifescienceglobal.com]
- 14. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 17. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. routledge.com [routledge.com]
- 21. taylorfrancis.com [taylorfrancis.com]
- 22. pdb.apec.org [pdb.apec.org]
- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Topic: Experimental Procedure for the Formylation of Phenoxymethyl Benzoates
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the ortho-formylation of phenoxymethyl benzoates, a critical transformation for synthesizing functionalized aromatic aldehydes used as precursors in pharmaceuticals and fine chemicals. We present a detailed protocol based on the Rieche formylation, which employs dichloromethyl methyl ether as the formylating agent and titanium tetrachloride (TiCl₄) as a Lewis acid catalyst. The document elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines methods for product characterization, and includes a troubleshooting guide. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to ensure scientific integrity and reproducibility.
Introduction: The Significance of Aromatic Aldehydes
Aromatic aldehydes, particularly those bearing hydroxyl or alkoxy functionalities, are cornerstone building blocks in organic synthesis. The formyl group serves as a versatile handle for a myriad of chemical transformations, including oxidation, reduction, and carbon-carbon bond formation. Specifically, ortho-hydroxy or ortho-alkoxy benzaldehydes are key intermediates in the synthesis of salicylaldehyde derivatives, coumarins, and various heterocyclic scaffolds of medicinal importance.
Phenoxymethyl benzoates present an interesting substrate for formylation. The phenoxy ether is an electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions.[1] The challenge lies in achieving high regioselectivity under conditions that preserve the benzoate ester functionality. This guide focuses on a robust and selective method to achieve this transformation.
Principles of Aromatic Formylation
Several classical methods exist for the formylation of activated aromatic rings. The choice of method depends on the substrate's reactivity and the stability of its functional groups.[1]
| Reaction Name | Reagents | Key Features & Limitations |
| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Primarily for phenols; generates dichlorocarbene as the electrophile.[2][3][4] Harsh basic conditions can cleave sensitive groups like esters. |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., Acetic Acid, TFA) | Ortho-selective for phenols.[5][6][7] The reaction mechanism is complex and can be inefficient.[6] |
| Vilsmeier-Haack | DMF, POCl₃ | Forms the "Vilsmeier reagent," a mild electrophile.[8][9][10] Works well for highly electron-rich arenes like anilines and pyrroles.[11][12] |
| Rieche Formylation | Dichloromethyl methyl ether (DCME), Lewis Acid (e.g., TiCl₄, SnCl₄) | Highly effective for electron-rich ethers and phenols.[13][14] Offers good control and regioselectivity.[15][16] |
For phenoxymethyl benzoates, the Rieche formylation is particularly advantageous. It operates under conditions compatible with the ester group and provides excellent regioselectivity for the ortho position, driven by the coordination of the Lewis acid catalyst.[16][17]
The Rieche Formylation Mechanism
The reaction proceeds via a Friedel-Crafts-type mechanism. The key steps are:
-
Activation: The Lewis acid, titanium tetrachloride (TiCl₄), coordinates to dichloromethyl methyl ether (Cl₂CHOMe), generating a highly reactive dichloromethyl cation electrophile ([ClCHOMe]⁺).[14]
-
Electrophilic Attack: The electron-rich aromatic ring of the phenoxymethyl benzoate attacks the electrophile. The phenoxy oxygen directs the attack preferentially to the ortho position, a selectivity enhanced by the coordination between the oxygen atom and the titanium center.[16][17] This forms a resonance-stabilized intermediate known as a sigma complex.
-
Rearomatization: A base (such as the solvent or counter-ion) removes a proton from the ring, restoring aromaticity.
-
Hydrolysis: During aqueous work-up, the resulting dichloromethyl ether intermediate is hydrolyzed to furnish the final aldehyde product.
Overall Experimental Workflow
The procedure involves the careful addition of reagents at low temperature, followed by reaction monitoring, aqueous work-up, extraction, and chromatographic purification.
Detailed Experimental Protocol
This protocol is adapted for the formylation of phenoxymethyl benzoate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents |
| Phenoxymethyl benzoate | C₁₄H₁₂O₃ | 228.24 | 1.0 g | 4.38 | 1.0 |
| Titanium(IV) chloride | TiCl₄ | 189.68 | 1.2 mL | 11.0 | 2.5 |
| Dichloromethyl methyl ether | C₂H₄Cl₂O | 114.96 | 0.52 mL | 5.70 | 1.3 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 25 mL | - | - |
| Hydrochloric Acid (1M aq.) | HCl | 36.46 | ~20 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~20 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - | - |
Equipment
-
Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Ice bath
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Flash column chromatography system
Safety Precautions
-
Titanium(IV) chloride (TiCl₄): Highly corrosive and reacts violently with water, releasing HCl gas. Handle exclusively in a well-ventilated fume hood using dry syringes and glassware under an inert atmosphere.
-
Dichloromethyl methyl ether (DCME): A potent carcinogen and lachrymator. All handling must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use only in a well-ventilated area.
Step-by-Step Reaction Procedure
-
Flask Preparation: Dry a 100 mL three-neck round-bottom flask under flame or in an oven and allow it to cool under a stream of dry nitrogen or argon. Equip the flask with a magnetic stir bar, a nitrogen inlet, and two rubber septa.
-
Initial Setup: Dissolve phenoxymethyl benzoate (1.0 g, 4.38 mmol) in anhydrous DCM (20 mL) and add it to the flask via syringe.
-
Cooling: Cool the resulting solution to 0°C using an ice bath.
-
Lewis Acid Addition: While stirring vigorously, add titanium(IV) chloride (1.2 mL, 11.0 mmol) dropwise via syringe over 10 minutes. The solution will likely turn a deep color (e.g., purple or dark red).[16]
-
Formylating Agent Addition: After stirring for an additional 15 minutes at 0°C, add dichloromethyl methyl ether (0.52 mL, 5.70 mmol) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
Work-up and Purification
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 20 mL of 1M HCl. Caution: This step is exothermic and will release HCl gas. Perform in a fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 9:1 Hexanes:Ethyl Acetate) to isolate the product.
Characterization and Data Analysis
The primary product is expected to be 2-(phenoxymethyl)benzaldehyde . The yield should be moderate to good, depending on the purity of reagents and reaction control.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ ~10.5 ppm (s, 1H, -CHO), δ ~7.9-7.2 ppm (m, 9H, Ar-H), δ ~5.2 ppm (s, 2H, -OCH₂-) |
| ¹³C NMR (CDCl₃) | δ ~191 ppm (C=O, aldehyde), δ ~160-120 ppm (Ar-C), δ ~70 ppm (-OCH₂-) |
| IR (KBr or thin film) | ~2850, 2750 cm⁻¹ (C-H stretch, aldehyde), ~1690 cm⁻¹ (C=O stretch, aldehyde), ~1240 cm⁻¹ (C-O stretch, ether) |
| Mass Spec (ESI+) | Expected m/z for [M+Na]⁺: C₁₅H₁₂O₃Na, calculated ~279.068 |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conversion | Inactive reagents (moisture contamination). | Ensure all glassware is dry and reagents are fresh. Use an inert atmosphere. |
| Formation of Multiple Products | Reaction temperature too high, leading to side reactions or para-isomer formation. | Maintain the reaction temperature strictly at 0°C during reagent addition and for the duration of the reaction. |
| Ester Hydrolysis | Presence of water during the reaction or prolonged exposure to acidic work-up. | Ensure anhydrous conditions. Perform the acidic work-up efficiently and do not let the mixture stand for extended periods. |
| Product Decomposition on Silica | Product may be sensitive to the acidity of standard silica gel. | Neutralize the silica gel by pre-treating it with a triethylamine/hexane solution, or use neutral alumina for chromatography. |
Conclusion
The Rieche formylation provides an effective and regioselective method for the synthesis of ortho-formylated phenoxymethyl benzoates. By carefully controlling reaction conditions, particularly temperature and moisture, this protocol allows for the reliable production of valuable aromatic aldehyde intermediates while preserving the ester functionality. This method is a powerful tool for researchers in medicinal chemistry and materials science, enabling access to a wide range of complex molecular architectures.
References
- 1. Formylation - Wikipedia [en.wikipedia.org]
- 2. psiberg.com [psiberg.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. synarchive.com [synarchive.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 13. Rieche formylation - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. Formylation - Common Conditions [commonorganicchemistry.com]
- 16. mdpi.com [mdpi.com]
- 17. [PDF] Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the synthetic utility of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester as a versatile chemical intermediate. The protocols and application notes herein are designed to leverage the unique bifunctional nature of this molecule, featuring both an electrophilic aldehyde and a latent carboxylic acid (as a methyl ester), making it a valuable building block in organic synthesis, particularly for the construction of heterocyclic scaffolds of medicinal interest.
Introduction: A Multifunctional Building Block
This compound is a tailored chemical intermediate, the value of which lies in the orthogonal reactivity of its two primary functional groups. The aromatic aldehyde is poised for a variety of condensation and cyclization reactions, while the methyl ester on the distal phenyl ring can be carried through several synthetic steps before being hydrolyzed to the corresponding carboxylic acid, a common functional handle for modulating the pharmacokinetic properties of drug candidates.
The core utility of this intermediate, which will be the focus of these application notes, is its role as a precursor to complex heterocyclic systems. The ortho-formyl phenoxy moiety is structurally analogous to salicylaldehyde, a classic starting material for the synthesis of chromenes, which are a privileged scaffold in medicinal chemistry.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety profile of a chemical intermediate, is a prerequisite for its effective and safe use in any synthetic protocol.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 351335-29-0 | [1][2] |
| Molecular Formula | C₁₆H₁₄O₄ | [1][2] |
| Molecular Weight | 270.28 g/mol | [1][2] |
| Appearance | Solid | [1] |
| InChI Key | USZUSRQZXDALNJ-UHFFFAOYSA-N | [1] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, such as a chemical fume hood.[1][3]
-
Hazard Statements: Causes serious eye damage (H318).[1] May cause skin and respiratory irritation.[3]
-
Precautionary Statements:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Incompatible Materials: Strong oxidizing agents.[3]
Application: Synthesis of Chromene Derivatives
A primary application of this compound is in the synthesis of substituted chromenes. This is achieved via a base-catalyzed reaction with an active methylene compound, which proceeds through a tandem Knoevenagel condensation and intramolecular oxa-Michael addition.[4] Chromene scaffolds are of significant interest in drug discovery, exhibiting a wide range of biological activities.
Reaction Principle
The reaction commences with a base-catalyzed Knoevenagel condensation between the aldehyde group of the starting material and an active methylene compound (e.g., malononitrile).[5] This is followed by a rapid, intramolecular cyclization (oxa-Michael addition) of the phenolic oxygen onto the newly formed electron-deficient alkene, yielding the chromene ring system.[4]
Caption: General workflow for chromene synthesis.
Detailed Experimental Protocol
Synthesis of Methyl 4-((2-amino-4-cyano-4H-chromen-3-yl)methoxymethyl)benzoate
This protocol details the synthesis of a highly functionalized chromene derivative using malononitrile as the active methylene compound.
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 270.28 | 1.35 g | 5.0 |
| Malononitrile | 66.06 | 0.33 g | 5.0 |
| Piperidine | 85.15 | 0.085 g (0.1 mL) | 1.0 |
| Ethanol (anhydrous) | 46.07 | 25 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.35 g, 5.0 mmol) and anhydrous ethanol (25 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add malononitrile (0.33 g, 5.0 mmol) to the solution, followed by the catalytic amount of piperidine (0.1 mL, 1.0 mmol).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to afford the desired methyl 4-((2-amino-4-cyano-4H-chromen-3-yl)methoxymethyl)benzoate as a solid.
Expected Outcome:
-
Yield: 80-90%
-
Appearance: White to off-white solid.
-
The product can be further purified by recrystallization from ethanol if necessary.
Rationale Behind Experimental Choices
-
Solvent: Ethanol is a good choice of solvent as it dissolves the reactants and is suitable for the reflux temperature. Its polarity also facilitates the ionic intermediates in the reaction mechanism.
-
Catalyst: Piperidine is a commonly used weak base for Knoevenagel condensations.[5] It is basic enough to deprotonate the active methylene compound without causing self-condensation of the aldehyde.
-
Work-up: The product is often sparingly soluble in cold ethanol, allowing for a simple and efficient isolation by precipitation and filtration, minimizing the need for chromatographic purification at this stage.
Further Transformations and Applications
The resulting chromene derivative is a valuable intermediate for further synthetic elaboration, offering multiple points for diversification.
Caption: Synthetic pathway from the intermediate to a diverse library of compounds.
The methyl ester can be hydrolyzed under basic conditions (e.g., using lithium hydroxide in a THF/water mixture) to the corresponding carboxylic acid.[6][7] This carboxylic acid can then be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amide derivatives for structure-activity relationship (SAR) studies in a drug discovery program. Quinoline-4-carboxylic acids, for instance, are a well-known class of compounds with significant biological activities.[2][8]
Conclusion
This compound is a strategically designed intermediate that provides a straightforward entry into complex heterocyclic systems. The protocol detailed above for the synthesis of a chromene derivative is robust, high-yielding, and based on well-established chemical principles. The products derived from this intermediate are ripe for further functionalization, making it a valuable tool for medicinal chemists and researchers in the field of organic synthesis.
References
- 1. The synthesis of chromenes, chromanes, coumarins and related heterocycles via tandem reactions of salicylic aldehydes or salicylic imines with α,β-unsaturated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: A Comprehensive Guide to HPLC Method Development and Validation for the Analysis of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester
Abstract
This application note provides a detailed, science-first guide for the development, optimization, and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester. This molecule, containing aromatic, ester, ether, and aldehyde functionalities, is a prime candidate for reversed-phase chromatography. We will explore the causal reasoning behind critical experimental choices, from stationary and mobile phase selection to detector settings, culminating in a validated method that adheres to the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for purity assessment and quality control.
Analyte Characterization: The Foundation of Method Development
A thorough understanding of the analyte's physicochemical properties is the mandatory first step in any logical method development process.[1] These properties dictate the molecule's behavior in a chromatographic system and guide our initial choices.
This compound (CAS 351335-29-0) is a moderately polar organic molecule. Its structure comprises two aromatic rings, a methyl ester group, an ether linkage, and a formyl (aldehyde) group.
| Property | Value / Observation | Rationale for HPLC Method |
| Molecular Formula | C₁₆H₁₄O₄ | - |
| Molecular Weight | 270.28 g/mol [2] | Influences retention; a rule of thumb suggests a 10% decrease in organic solvent can double the retention time for an average small molecule.[3] |
| Structure | Aromatic, Ester, Ether, Aldehyde | The combination of non-polar (aromatic rings) and polar (carbonyl) groups makes it ideal for reversed-phase HPLC.[4] |
| Polarity | Moderately Polar / Hydrophobic | The primary retention mechanism will be hydrophobic interactions with a non-polar stationary phase.[5][6] |
| Ionization (pKa) | Essentially Neutral | The molecule lacks strongly acidic or basic functional groups. Therefore, mobile phase pH will not significantly alter its ionization state but is crucial for controlling the stationary phase's silanol activity.[5] |
| UV Absorbance | Strong UV Chromophore | The presence of two benzene rings and carbonyl groups ensures strong UV absorbance, making UV detection a highly suitable and sensitive choice.[4] A starting wavelength of 254 nm is a logical choice.[7] |
| Solubility | Solid Form[8] | Expected to be soluble in common HPLC organic solvents like acetonitrile and methanol, facilitating sample preparation. |
The Chromatographic Strategy: Reversed-Phase HPLC
Given the analyte's moderate polarity and hydrophobic character, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most appropriate separation mode.[4] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The analyte is retained on the column through hydrophobic interactions, and its elution is controlled by the strength of the polar mobile phase.[6]
Our development strategy will systematically optimize the following critical parameters:
-
Stationary Phase Chemistry: Selecting the right column for optimal selectivity.
-
Mobile Phase Composition: Fine-tuning the organic modifier and aqueous phase to achieve the desired retention and resolution.
-
Detection Wavelength: Maximizing sensitivity.
-
System Temperature: Ensuring reproducibility and influencing selectivity.
Experimental Workflow: A Step-by-Step Protocol for Method Development
This section outlines a logical, step-by-step protocol to develop a robust analytical method from the ground up.
Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[9]
-
Reagents & Solvents:
-
This compound reference standard.
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Formic acid or Phosphoric acid, analytical grade.
-
Water, deionized and filtered (18.2 MΩ·cm).
-
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (100 µg/mL): Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water). This solution will be used for initial method development experiments.
Phase 1: Initial Screening (Column and Gradient)
The goal of this phase is to establish initial retention and a general chromatographic profile.
Workflow Diagram: HPLC Method Development
Caption: A systematic workflow for HPLC method development and validation.
Protocol:
-
Column Selection: Begin with a workhorse C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 phase provides a good balance of non-polar retention and is an excellent starting point for most small molecules.[6]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Even for a neutral analyte, an acidic mobile phase is critical. It protonates the silica surface's free silanol groups (Si-OH), minimizing unwanted ionic interactions that can lead to severe peak tailing.[5]
-
-
Initial Gradient: Run a broad, linear gradient to elute all components and determine the approximate retention time of the target analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %A (Water + 0.1% FA) %B (ACN + 0.1% FA) 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Wavelength Optimization: Using the DAD, acquire the UV spectrum of the analyte peak. Identify the wavelength of maximum absorbance (λmax) and use this for all subsequent experiments to ensure maximum sensitivity.
Phase 2: Method Optimization
Based on the initial run, refine the parameters to achieve optimal resolution, peak shape, and analysis time.
Decision Tree: Stationary Phase Selection
References
- 1. quora.com [quora.com]
- 2. scbt.com [scbt.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | 351335-29-0 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Detailed Guide to the Fischer Esterification of Benzoic Acid Derivatives
Introduction: The Enduring Relevance of Fischer Esterification
The Fischer-Speier esterification, first described in 1895, remains a cornerstone of organic synthesis for converting carboxylic acids into esters.[1] For researchers in materials science and drug development, the synthesis of benzoic acid derivatives is of particular importance. These esters are not only crucial intermediates but are also found in fragrances, polymers, and a wide array of pharmacologically active molecules.
This guide provides an in-depth exploration of the Fischer esterification mechanism as it applies to benzoic acid and its derivatives. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, the influence of substrate structure on reactivity, and provide detailed, field-proven protocols for successful synthesis.
The Core Mechanism: An Acid-Catalyzed Nucleophilic Acyl Substitution
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[2][3] The overall transformation involves the reaction of a carboxylic acid with an alcohol to produce an ester and water.[3] The reaction's equilibrium nature necessitates strategic choices to drive it towards the desired product.[4][5]
The mechanism proceeds through several distinct, reversible steps:
-
Catalytic Activation : The process begins with the protonation of the carbonyl oxygen of the benzoic acid by a strong acid catalyst (commonly H₂SO₄ or TsOH).[5] This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6]
-
Nucleophilic Attack : A lone pair of electrons from the oxygen atom of the alcohol attacks the activated carbonyl carbon. This forms a new carbon-oxygen bond and results in a protonated tetrahedral intermediate.[2][3]
-
Proton Transfer (Tautomerism) : A proton is transferred from the newly added alcohol moiety to one of the existing hydroxyl groups. This intramolecular or solvent-mediated transfer converts a hydroxyl group into a much better leaving group: water.[5]
-
Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water. This step generates a protonated ester.[2]
-
Catalyst Regeneration : In the final step, a base (such as water, the alcohol, or the conjugate base of the catalyst) deprotonates the carbonyl oxygen of the ester. This yields the final ester product and regenerates the acid catalyst, allowing it to participate in another cycle.[3][7]
Mechanistic Diagram
Caption: The acid-catalyzed mechanism of Fischer esterification.
Key Factors Influencing the Reaction
The success and rate of Fischer esterification are governed by several interconnected factors. Understanding these allows for rational optimization of reaction conditions.
A. Equilibrium Considerations: Applying Le Châtelier's Principle
The Fischer esterification is a classic example of a reaction at equilibrium.[4] To achieve a high yield of the ester, the equilibrium must be shifted to the product side. This is typically accomplished in two ways:
-
Use of Excess Reactant : The reaction is most commonly performed using a large excess of the alcohol, which often serves as the solvent as well.[8][9] This high concentration of a reactant drives the reaction forward. A four-fold molar excess of alcohol can increase the theoretical yield to approximately 95%.[9]
-
Removal of Water : As water is a product, its removal from the reaction mixture will also shift the equilibrium to the right. This can be achieved by azeotropic distillation using a Dean-Stark apparatus, often with a non-polar co-solvent like toluene, or by using a dehydrating agent.[1][4]
B. Structural Effects of the Benzoic Acid Derivative
The substituents on the aromatic ring play a significant role in the reaction rate.
-
Electronic Effects :
-
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or halo (-F, -Cl) groups can increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack.
-
Electron-Donating Groups (EDGs) : Groups like methoxy (-OCH₃) or amino (-NH₂) decrease the electrophilicity of the carbonyl carbon, which can slow the reaction rate.
-
-
Steric Hindrance : This is often the most dominant factor. Benzoic acids with bulky substituents in the ortho positions (e.g., 2,6-dimethylbenzoic acid) react extremely slowly, if at all, under standard Fischer conditions.[10] The steric bulk hinders the approach of the alcohol nucleophile to the carbonyl carbon and destabilizes the required tetrahedral intermediate.[11]
C. Structural Effects of the Alcohol
The structure of the alcohol significantly impacts reaction rates due to steric hindrance.[12]
-
Primary Alcohols (e.g., Methanol, Ethanol) : These are the most reactive due to their minimal steric bulk.[12]
-
Secondary Alcohols (e.g., Isopropanol) : These react more slowly than primary alcohols.
-
Tertiary Alcohols (e.g., tert-Butanol) : These are generally unsuitable for Fischer esterification. Under the strong acid and heat, they are highly prone to elimination (dehydration) to form alkenes.[1][12]
Application Data: Substrate Scope and Yields
The following table summarizes representative yields for the Fischer esterification of a substituted benzoic acid with various alcohols, illustrating the impact of alcohol structure.
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) | Reference |
| 4-Fluoro-3-nitrobenzoic Acid | Methanol | H₂SO₄ | Microwave, 130°C, 15 min | 77 | [12] |
| 4-Fluoro-3-nitrobenzoic Acid | Ethanol | H₂SO₄ | Microwave, 130°C, 15 min | 74 | [12] |
| 4-Fluoro-3-nitrobenzoic Acid | n-Propanol | H₂SO₄ | Microwave, 130°C, 15 min | 83 | [12] |
| 4-Fluoro-3-nitrobenzoic Acid | n-Butanol | H₂SO₄ | Microwave, 130°C, 15 min | 98 | [12] |
| 4-Fluoro-3-nitrobenzoic Acid | sec-Butanol | H₂SO₄ | Microwave, 130°C, 15 min | 38 | [12] |
| 4-Fluoro-3-nitrobenzoic Acid | tert-Butanol | H₂SO₄ | Microwave, 130°C, 15 min | 1 | [12] |
| Benzoic Acid | 2-Phenylethanol | Zr(Cp)₂(CF₃SO₃)₂·THF | 80°C, Benzotrifluoride | 78 | [13] |
| 4-Iodobenzoic Acid | 2-Phenylethanol | Zr(Cp)₂(CF₃SO₃)₂·THF | 80°C, Toluene | 13 | [13] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of benzoate esters.
Protocol 1: Classic Synthesis of Methyl Benzoate via Reflux
This protocol is a robust method for the gram-scale synthesis of simple benzoate esters.
Materials:
-
Benzoic Acid (8.00 g, 0.0656 mol)[9]
-
Methanol (25 mL, 0.617 mol)[9]
-
Concentrated Sulfuric Acid (3.0 mL)[9]
-
Diethyl Ether
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
100 mL Round-bottomed flask, Condenser, Heating mantle, Separatory funnel
Procedure:
-
Reaction Setup : Place 8.00 g of benzoic acid and 25 mL of methanol into a 100 mL round-bottomed flask.[9]
-
Catalyst Addition : While swirling the flask, carefully and slowly add 3.0 mL of concentrated sulfuric acid. Caution: This is an exothermic process.[9]
-
Reflux : Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle for 30-60 minutes.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction : Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 75 mL of cold water.[9]
-
Rinse the reaction flask with 35 mL of diethyl ether and add this to the separatory funnel.[9]
-
Stopper the funnel, invert, and vent frequently to release pressure. Shake the funnel and allow the layers to separate.
-
Washing : Drain the lower aqueous layer. Wash the organic (ether) layer sequentially with:
-
Drying and Isolation : Drain the washed organic layer into a clean Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to dry the solution.
-
Filter or decant the dried solution to remove the drying agent. Remove the solvent (diethyl ether) using a rotary evaporator to yield the crude methyl benzoate.
-
Purification (Optional) : If necessary, the product can be further purified by distillation.
Experimental Workflow Diagram
Caption: General experimental workflow for Fischer esterification.
Troubleshooting and Expert Insights
-
Low Yield : The primary culprit for low yields is the reaction equilibrium. Ensure a sufficient excess of the alcohol is used or implement water removal via a Dean-Stark trap, especially for less reactive substrates. Inadequate reaction time or temperature can also be a factor.
-
Incomplete Reaction : For sterically hindered benzoic acids, harsher conditions (higher temperatures, longer reaction times) or alternative esterification methods (e.g., using an acid chloride) may be necessary.[11]
-
Work-up Issues : During the bicarbonate wash, emulsions can form. Adding brine can help break up these emulsions. Ensure the neutralization is complete (test with pH paper) to avoid contamination of the final product with unreacted carboxylic acid.
-
Catalyst Choice : While sulfuric acid is common, p-toluenesulfonic acid (TsOH) is a solid and can be easier to handle. For sensitive substrates, milder Lewis acid catalysts or coupling reagents like DCC (Steglich esterification) are viable alternatives.[1][5]
Conclusion
The Fischer esterification is a powerful and versatile method for the synthesis of benzoic acid esters. A thorough understanding of its mechanism, the factors governing its equilibrium, and the influence of substrate structure is paramount for its successful application. By carefully selecting reaction conditions based on the specific properties of the benzoic acid derivative and the alcohol, researchers can optimize yields and achieve efficient synthesis of these valuable chemical entities.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [moodle.tau.ac.il]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. homework.study.com [homework.study.com]
- 7. youtube.com [youtube.com]
- 8. byjus.com [byjus.com]
- 9. studylib.net [studylib.net]
- 10. researchgate.net [researchgate.net]
- 11. athabascau.ca [athabascau.ca]
- 12. studylib.net [studylib.net]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester
Welcome to the technical support center for the synthesis of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and consistently achieve high yields and purity.
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. While straightforward in principle, various factors can influence the reaction's success. This guide will explore these factors and provide practical solutions to common challenges.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable steps for resolution.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in organic synthesis. Several factors, from reagent quality to reaction conditions, can be at play.
Question: My reaction has resulted in a very low yield of the desired product. What are the most likely causes and how can I improve it?
Answer: A low yield in the Williamson ether synthesis of this compound can be attributed to several factors. A systematic review of your experimental setup and conditions is the best approach to identify the root cause.
Possible Causes & Solutions:
-
Incomplete Deprotonation of Salicylaldehyde: The first step of the Williamson ether synthesis is the deprotonation of the phenol to form the more nucleophilic phenoxide. If this step is incomplete, the reaction will not proceed efficiently.
-
Solution: Ensure you are using a sufficiently strong base. While potassium carbonate (K₂CO₃) is common, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be more effective, especially if your salicylaldehyde starting material is not completely pure. Always use freshly opened or properly stored bases to avoid using a deactivated reagent.[1]
-
-
Poor Quality of Reagents or Solvents: The purity of your starting materials and the solvent is critical.
-
Solution: Use high-purity salicylaldehyde and methyl 4-(bromomethyl)benzoate. Ensure your solvent (e.g., DMF or acetonitrile) is anhydrous, as water can react with the base and hinder the formation of the phenoxide.[1] Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.[2]
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.
-
Solution: Williamson ether syntheses are typically conducted at elevated temperatures, often between 50-100 °C, to ensure a reasonable reaction rate.[1][2] However, excessively high temperatures can lead to side reactions and decomposition of the starting materials or product. Monitor your reaction temperature closely and consider optimizing it in small increments.
-
-
Insufficient Reaction Time: The reaction may not have had enough time to go to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time can range from 1 to 8 hours.[2] If the starting materials are still present after the initial reaction time, consider extending it.
-
-
Side Reactions: The primary competing reaction is the elimination of the alkylating agent, especially if there are any impurities or if the reaction conditions are not optimal.[2][3]
-
Solution: Using a primary alkyl halide like methyl 4-(bromomethyl)benzoate minimizes this risk. Ensure the reaction temperature is not excessively high, as this can favor elimination.[1]
-
Issue 2: Presence of Impurities in the Final Product
Even with a good yield, impurities can compromise the quality of your product and complicate downstream applications.
Question: After purification, I'm still seeing significant impurities in my NMR/LC-MS. What are the likely culprits and how can I remove them?
Answer: Identifying the nature of the impurities is the first step toward effective removal. Common impurities in this synthesis include unreacted starting materials and byproducts from side reactions.
Common Impurities & Purification Strategies:
-
Unreacted Salicylaldehyde: Due to its acidic nature, salicylaldehyde can be removed with a basic wash.
-
Purification Step: During the work-up, wash the organic layer with a dilute aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). This will deprotonate the phenolic hydroxyl group of the salicylaldehyde, making it soluble in the aqueous layer.
-
-
Unreacted Methyl 4-(bromomethyl)benzoate: This starting material can be more challenging to remove due to its similar polarity to the product.
-
Purification Step: Careful column chromatography is often the most effective method. A gradient elution starting with a less polar solvent system and gradually increasing the polarity can help to separate the product from the unreacted alkyl halide.
-
-
Side-Reaction Products: Side reactions can lead to a variety of impurities.
-
Purification Step: Recrystallization can be a powerful technique for purifying the final product. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester (CAS 351335-29-0).[1] The presence of multiple functional groups—an aldehyde, an ester, and an ether linkage on an aromatic framework—presents unique challenges. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude product?
A: The impurity profile depends heavily on the synthetic route, but typically includes:
-
Unreacted Starting Materials: Such as salicylaldehyde and methyl 4-(halomethyl)benzoate.
-
Over-Oxidized Byproduct: The aldehyde group is susceptible to oxidation, which can form the corresponding carboxylic acid, 4-(2-carboxyphenoxymethyl)-benzoic acid methyl ester. This is a common issue when purifying aldehydes.[2]
-
Hydrolysis Products: The methyl ester can be partially hydrolyzed to its corresponding carboxylic acid, especially if exposed to acidic or basic conditions during workup or purification.
-
Solvent Residues: Residual solvents from the reaction or initial workup.
Q2: I have my crude solid. What is the absolute first step before attempting a large-scale purification?
A: Always begin with a small-scale analysis. Before committing your entire batch, perform Thin Layer Chromatography (TLC) analysis. This simple step provides critical information about your crude mixture:
-
Number of Components: How many distinct spots do you see?
-
Polarity: Where does your product spot run relative to impurities?
-
Optimal Separation Conditions: TLC is your micro-scale laboratory for developing the ideal solvent system for large-scale column chromatography. A good target retention factor (Rƒ) for your product is approximately 0.3, as this often provides the best separation from impurities.[3]
Q3: My product seems to be degrading or streaking on the silica gel column. What's happening and how can I fix it?
A: This is a classic issue when purifying aldehydes on silica gel. Standard silica gel is slightly acidic, which can act as a Lewis acid catalyst.[3] This can lead to several problems:
-
Acetal/Hemiacetal Formation: If your eluent contains an alcohol (like methanol or ethanol), the acidic silica can catalyze the reaction between your aldehyde and the alcohol, forming a new, more polar compound (hemiacetal) or a less polar one (acetal), which appears as a new spot or a streak on TLC.[3]
-
General Decomposition: The acidic surface can promote other degradation pathways.
Solution: Deactivate the silica gel. Before running your column, flush it with your chosen eluent system containing a small amount of a non-nucleophilic base, typically 0.5-1% triethylamine. This neutralizes the acidic sites on the silica surface without interfering with the separation.[3]
Q4: I ran a column and isolated my product, but recrystallization is failing. The product either "oils out" or won't crystallize at all. What should I do?
A: This indicates one of two primary issues:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold. If it oils out, the compound is likely too soluble, or the solution is cooling too quickly.
-
Persistent Impurities: Even small amounts of impurities can inhibit the formation of a crystal lattice. Your column-purified material may not be as pure as you think.
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of a few milligrams of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures) to find a suitable system.[4]
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed" crystal from a previously purified batch.[4]
-
Re-evaluate Purity: Run a high-resolution TLC or obtain an NMR spectrum of your "purified" material. If significant impurities remain, a second purification step may be necessary.
Section 2: Troubleshooting Guides & In-Depth Protocols
Problem 1: Ineffective Separation by Column Chromatography
Causality: Achieving good separation is a function of the differential partitioning of compounds between the stationary and mobile phases. Poor separation is most often caused by an improperly selected mobile phase (eluent) or a poorly packed column.
This table provides starting points for TLC analysis. The goal is to find a ratio that places the product Rƒ at ~0.3.
| Solvent System (v/v) | Polarity Index | Typical Use Case |
| Hexane / Ethyl Acetate | Low to Medium | The standard choice for moderately polar compounds. Start at 20% Ethyl Acetate and adjust. |
| Dichloromethane / Methanol | Medium to High | For more polar compounds. Caution: Avoid methanol if not using deactivated silica.[3] |
| Toluene / Ethyl Acetate | Low to Medium | Good for aromatic compounds; can provide different selectivity compared to hexane-based systems. |
This method is superior for achieving a homogenous, air-free stationary phase, which is critical for high-resolution separation.
-
Preparation: Choose an appropriate size glass column. Place a small plug of glass wool at the bottom, followed by a thin layer (~1 cm) of sand.
-
Slurry Creation: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of your crude sample). Add your initial, least polar eluent and stir to create a uniform slurry. Stir well to remove air bubbles.
-
Packing: Pour the slurry into the column. Use a funnel to avoid spilling. Open the stopcock to allow solvent to drain, continuously tapping the side of the column gently to encourage even packing. Add more eluent as needed to ensure the silica bed never runs dry.
-
Equilibration: Once the silica bed is stable, add a final layer of sand (~1 cm) on top to prevent disruption during sample loading. Wash (equilibrate) the column with 2-3 column volumes of your starting eluent. The column is now ready for sample loading.
Problem 2: Persistent Aldehyde Impurity After Chromatography
Causality: Sometimes, an impurity has a polarity so similar to the desired product that it co-elutes during chromatography. For aldehydes, a highly specific chemical purification method can be used when physical separation fails. The bisulfite adduct formation is a classic and effective technique.[5] It reversibly converts the aldehyde into a water-soluble salt, allowing for its separation from water-insoluble organic impurities via liquid-liquid extraction.[5]
This protocol is adapted from a validated method and is highly effective for both aromatic and aliphatic aldehydes.[5] Safety Note: This procedure can generate sulfur dioxide gas and should be performed in a well-ventilated fume hood.
-
Dissolution: Dissolve the impure, column-purified product in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material) in a separatory funnel.
-
Adduct Formation: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). Add an equal volume of the saturated bisulfite solution to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure buildup. Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous (lower) layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The organic layer, containing non-aldehyde impurities, can be discarded.
-
Regeneration of Aldehyde: Place the aqueous layer back into the separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1 M) sodium hydroxide (NaOH) solution until the solution is basic (test with pH paper). This will reverse the reaction and regenerate the aldehyde.
-
Re-extraction: Extract the regenerated aldehyde from the aqueous layer with two portions of fresh ethyl acetate.
-
Final Workup: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound. Confirm purity by TLC and/or NMR.
References
Technical Support Center: Troubleshooting Failed 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester Reactions
Welcome to the technical support center for the synthesis of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important aromatic aldehyde and ester. Here, we address specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions based on established chemical principles.
I. Overview of the Synthetic Strategy
The most common and logical synthetic route to this compound involves a Williamson ether synthesis. This reaction couples methyl 4-(bromomethyl)benzoate with salicylaldehyde. The success of this synthesis hinges on the careful execution of this key step and subsequent purification.
II. Troubleshooting the Williamson Ether Synthesis Step
This section focuses on issues arising during the formation of the ether linkage between methyl 4-(bromomethyl)benzoate and salicylaldehyde.
Core Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base sufficient to deprotonate the phenolic hydroxyl group of salicylaldehyde without promoting significant side reactions.[1] |
| Solvent | Acetone or Acetonitrile | Polar aprotic solvents that facilitate the Sₙ2 reaction by solvating the cation of the base, leaving the phenoxide nucleophile more reactive.[1] |
| Temperature | 50-80 °C | Provides sufficient energy to overcome the activation barrier without causing decomposition of starting materials or products.[2] |
| Reaction Time | 4-12 hours | Typically sufficient for the reaction to proceed to completion. Monitoring by TLC is recommended. |
Frequently Asked Questions (FAQs)
Question 1: My reaction is not proceeding, and I'm only recovering my starting materials. What went wrong?
Answer:
Failure to initiate the reaction is almost always due to inefficient deprotonation of the salicylaldehyde. Several factors could be at play:
-
Insufficient Base Strength: While potassium carbonate is generally effective, if your starting materials are wet or the base is of poor quality, deprotonation may be incomplete. Consider using a stronger base like sodium hydride (NaH). However, exercise caution as stronger bases can increase the risk of side reactions.[1]
-
Presence of Water: Water will react with the base and can also solvate the phenoxide, reducing its nucleophilicity. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Low Reaction Temperature: The reaction may require gentle heating to initiate. If you are running the reaction at room temperature, try warming the mixture to around 60 °C.[2]
Question 2: My reaction yield is very low, and I have a significant amount of unreacted starting materials.
Answer:
Low yields with recoverable starting materials point towards incomplete reaction. Here’s how to troubleshoot:
-
Incomplete Deprotonation: As mentioned above, ensure your base is strong enough and the reaction is anhydrous.[1]
-
Insufficient Reaction Time or Temperature: The Williamson ether synthesis can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time.[2]
-
Poor Solubility: Ensure your starting materials are fully dissolved in the solvent. If solubility is an issue, you might consider a solvent with a higher boiling point like dimethylformamide (DMF), which can also accelerate the reaction rate.[1]
Question 3: I'm observing multiple spots on my TLC plate, and the final product is difficult to purify. What are the likely side products?
Answer:
The formation of multiple products indicates competing side reactions. The most common culprits are:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired product) or the aromatic ring (C-alkylation, undesired side product). While O-alkylation is generally favored, C-alkylation can occur, leading to isomers that are difficult to separate. Using polar aprotic solvents like DMF or DMSO can help favor O-alkylation.[1]
-
Hydrolysis of the Ester: If there is water present in your reaction mixture, the methyl ester of methyl 4-(bromomethyl)benzoate can be hydrolyzed to the corresponding carboxylic acid, especially under basic conditions. This can be minimized by using anhydrous conditions.
-
Self-Condensation/Polymerization: Under harsh basic conditions or high temperatures, salicylaldehyde can undergo self-condensation reactions.
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
III. Troubleshooting Formylation Reactions (Alternative Synthetic Routes)
While the Williamson ether synthesis described above is the most direct route, some researchers may attempt a synthesis involving a formylation step. The two most common methods for introducing a formyl group onto a phenol are the Duff reaction and the Reimer-Tiemann reaction.
Frequently Asked Questions (FAQs)
Question 4: I attempted a Duff reaction to formylate a precursor, but the yield is extremely low.
Answer:
The Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent, is known for often having modest yields.[3][4] Low yields can be attributed to:
-
Substrate Reactivity: The Duff reaction works best with electron-rich phenols. If your precursor has electron-withdrawing groups, the reaction will be significantly slower and less efficient.[4]
-
Reaction Conditions: The reaction typically requires heating in an acidic medium like acetic acid or trifluoroacetic acid.[3][5] Ensure the temperature is optimal (usually 85–120°C) and the reaction is run for a sufficient amount of time.[3]
-
Complex Mechanism: The mechanism is intricate, involving the formation of an iminium ion electrophile from HMTA.[4][5] Incomplete hydrolysis of the intermediate can also lead to lower yields of the desired aldehyde.
Question 5: My Reimer-Tiemann formylation resulted in a dark, tarry mixture with very little desired product.
Answer:
The Reimer-Tiemann reaction, which uses chloroform and a strong base, is notorious for producing resinous byproducts, especially with sensitive substrates.[6] Tar formation can be minimized by:
-
Careful Temperature Control: The reaction is often exothermic. Maintain a steady temperature, typically between 60-70°C. Overheating will lead to polymerization of the phenol and/or product.[6]
-
Vigorous Stirring: The reaction is biphasic. Efficient mixing is crucial to facilitate the reaction between the aqueous phenoxide and the organic chloroform phase.[6]
-
Purity of Reagents: Ensure your chloroform is free of ethanol, which is often added as a stabilizer, as it can react with the base.[6]
-
Alternative Formylation Methods: For sensitive substrates, consider milder and more regioselective formylation methods, such as the use of paraformaldehyde and MgCl₂/triethylamine, which can give high yields of ortho-formylated phenols.[7]
Reaction Pathway: Key Formylation Reactions
Caption: Comparison of Duff and Reimer-Tiemann Reactions.
IV. Purification and Characterization
Question 6: I have a crude product that appears to be a mixture. What is the best way to purify this compound?
Answer:
Purification of the final product is critical. A multi-step approach is often necessary:
-
Aqueous Work-up: After the reaction, a standard aqueous work-up is essential to remove inorganic salts and water-soluble impurities. This typically involves partitioning the crude product between an organic solvent (like ethyl acetate or dichloromethane) and water.[1]
-
Bisulfite Extraction for Aldehyde Purification: If you have unreacted starting materials or other non-aldehydic impurities, a sodium bisulfite extraction can be a highly effective purification method. The aldehyde forms a water-soluble bisulfite adduct, which can be separated from the organic layer. The aldehyde can then be regenerated by adding a base to the aqueous layer.[8][9]
-
Column Chromatography: This is the most common method for separating the desired product from closely related impurities. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the product obtained after chromatography is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide a highly pure final product.
V. References
-
Phenol Formylation | PDF | Chemical Reactions | Ester - Scribd. Available from: --INVALID-LINK--
-
Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds - Benchchem. Available from: --INVALID-LINK--
-
Technical Support Center: Optimizing the Reimer-Tiemann Reaction - Benchchem. Available from: --INVALID-LINK--
-
Formylation of phenols using formamidine acetate - RSC Publishing. Available from: --INVALID-LINK--
-
Duff reaction - Grokipedia. Available from: --INVALID-LINK--
-
Duff reaction - Wikipedia. Available from: --INVALID-LINK--
-
Hansen, T. V.; Skattebøl, L. Org. Synth.2012 , 89, 220. Available from: --INVALID-LINK--
-
Formylation - Wikipedia. Available from: --INVALID-LINK--
-
ortho-Formylation of oxygenated phenols | Request PDF - ResearchGate. Available from: --INVALID-LINK--
-
A theoretical study of the Duff reaction: insights into its selectivity - Semantic Scholar. Available from: --INVALID-LINK--
-
A Theoretical Study of the Duff Reaction: Insights into its Selectivity - ResearchGate. Available from: --INVALID-LINK--
-
Synthesis of 4-(2-formyl-3-hydroxyphenoxymethyl) benzoic acid - PrepChem.com. Available from: --INVALID-LINK--
-
Duff Reaction - SynArchive. Available from: --INVALID-LINK--
-
Williamson Ether Synthesis - Organic Chemistry Tutor. Available from: --INVALID-LINK--
-
benzyl alcohol oxidation - Sciencemadness Discussion Board. Available from: --INVALID-LINK--
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. Available from: --INVALID-LINK--
-
Oxidation of benzyl alcohol to benzaldehyde. - Lakeland University. Available from: --INVALID-LINK--
-
The Williamson Ether Synthesis - University of North Georgia. Available from: --INVALID-LINK--
-
Selective Oxidation of Benzyl Alcohol to Benzaldehyde - Gordon State College. Available from: --INVALID-LINK--
-
Carboxylic Acids and Their Derivatives Practice Problems - Chemistry Steps. Available from: --INVALID-LINK--
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available from: --INVALID-LINK--
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. Available from: --INVALID-LINK--
-
Benzyl alcohol oxidation to benzaldehyde : r/chemistry - Reddit. Available from: --INVALID-LINK--
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Acid to Ester - Common Conditions - Organic Chemistry Data. Available from: --INVALID-LINK--
-
Esterification: Reflux, Isolation and Purification // HSC Chemistry - YouTube. Available from: --INVALID-LINK--
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. Available from: --INVALID-LINK--
-
Reimer Tiemann Reaction: Mechanism and application - Chemistry Notes. Available from: --INVALID-LINK--
-
Williamson ether synthesis - Wikipedia. Available from: --INVALID-LINK--
-
What are the factors for selective oxidation of the benzyl alcohol to benzaldehyde? - ResearchGate. Available from: --INVALID-LINK--
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. Available from: --INVALID-LINK--
-
Troubleshooting guide for Williamson ether synthesis with secondary iodides - Benchchem. Available from: --INVALID-LINK--
-
Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. Available from: --INVALID-LINK--
-
Reimer Tiemann Reaction Mechanism - GeeksforGeeks. Available from: --INVALID-LINK--
-
Reimer-Tiemann Reaction | JEE Chemistry - Unacademy. Available from: --INVALID-LINK--
-
esterification - alcohols and carboxylic acids - Chemguide. Available from: --INVALID-LINK--
-
Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes | Journal of the American Chemical Society. Available from: --INVALID-LINK--
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) - Master Organic Chemistry. Available from: --INVALID-LINK--
-
formylbenzoic acid: Application Notes and Protocols - Benchchem. Available from: --INVALID-LINK--
-
Williamson ether synthesis (video) - Khan Academy. Available from: --INVALID-LINK--
-
Williamson Ether Synthesis - Chemistry LibreTexts. Available from: --INVALID-LINK--
-
This compound | CAS 351335-29-0 | SCBT - Santa Cruz Biotechnology. Available from: --INVALID-LINK--
-
This compound | 351335-29-0 - ChemicalBook. Available from: --INVALID-LINK--
-
This compound | 351335-29-0 - Molbase. Available from: --INVALID-LINK--
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available from: --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 7. Organic Syntheses Procedure [orgsyn.org]
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- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: Optimization of Reaction Conditions for Phenoxymethyl Benzoate Synthesis
Welcome to the Technical Support Center for the synthesis of phenoxymethyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to aid in the successful and optimized synthesis of this target molecule.
Introduction to Phenoxymethyl Benzoate Synthesis
Phenoxymethyl benzoate is an aromatic ester that can be synthesized through several established organic chemistry routes. The two most common and practical approaches are the Schotten-Baumann reaction and a multi-step approach involving the Williamson ether synthesis followed by esterification. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. This guide will focus primarily on the optimization of the Schotten-Baumann approach, a robust and widely used method for acylating phenols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare phenoxymethyl benzoate?
A1: There are two main strategies for the synthesis of phenoxymethyl benzoate:
-
Schotten-Baumann Reaction: This is a direct one-step method involving the acylation of a phenoxide with benzoyl chloride. The reaction is base-catalyzed, typically using an aqueous solution of sodium hydroxide or potassium hydroxide.[1][2] This method is often preferred for its simplicity and relatively high yields.
-
Two-Step Williamson Ether Synthesis and Esterification: This approach first involves the formation of a phenoxymethyl ether via a Williamson ether synthesis, where a phenoxide is reacted with a suitable methylene halide. The resulting phenoxymethyl alcohol is then esterified with benzoic acid or its derivative to yield the final product. This route can be advantageous when direct acylation is problematic due to substrate sensitivity.[3][4]
Q2: Why is a base essential in the Schotten-Baumann reaction for this synthesis?
A2: The base plays a dual, critical role in the Schotten-Baumann reaction.[5][6] Firstly, it deprotonates the phenol starting material to form the more nucleophilic phenoxide ion.[7] This significantly increases the reaction rate, as the phenoxide is a much stronger nucleophile than the neutral phenol. Secondly, the base neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the phenoxide and benzoyl chloride.[6] This prevents the protonation of the phenoxide, which would render it non-nucleophilic and halt the reaction.
Q3: What are the most common side reactions to be aware of?
A3: The most prevalent side reaction is the hydrolysis of the benzoyl chloride reactant by water present in the aqueous base.[1][8] This forms benzoic acid, which is then neutralized by the base to form a benzoate salt. This side reaction consumes the acylating agent and can reduce the overall yield of the desired ester. Vigorous stirring and ensuring the phenoxide is readily available for reaction can help minimize this competing reaction.
Q4: Can phase-transfer catalysis improve the reaction?
A4: Yes, phase-transfer catalysis (PTC) can be a highly effective optimization strategy, especially for Schotten-Baumann reactions which are biphasic (organic and aqueous layers). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the benzoyl chloride is located.[9] This increases the reaction rate and can lead to higher yields under milder conditions.[8]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of phenoxymethyl benzoate and provides systematic solutions.
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in phenoxymethyl benzoate synthesis.
| Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Low or No Product Formation | 1. Purity of Reactants: Impurities in the phenol starting material can inhibit the reaction. Benzoyl chloride can hydrolyze to benzoic acid upon storage. | 1. Action: Ensure the purity of starting materials. Phenol can be purified by distillation. Use freshly opened or distilled benzoyl chloride. Rationale: Impurities can interfere with the reaction, and hydrolyzed benzoyl chloride is no longer an effective acylating agent.[10] |
| 2. Ineffective Base: The concentration of the base may be too low, or it may have been added improperly. | 2. Action: Use a 10-20% aqueous solution of NaOH or KOH. Ensure the phenol is fully dissolved and deprotonated before adding the benzoyl chloride. Rationale: A sufficiently concentrated base is required to drive the deprotonation of phenol to the more reactive phenoxide.[7] | |
| Low Yield | 1. Hydrolysis of Benzoyl Chloride: The primary competing reaction is the hydrolysis of benzoyl chloride by the aqueous base. | 1. Action: Add the benzoyl chloride slowly to a vigorously stirred solution of the phenoxide at a low temperature (0-10 °C). Rationale: Slow addition and efficient mixing ensure that the benzoyl chloride reacts preferentially with the phenoxide rather than with water. Low temperatures decrease the rate of hydrolysis.[1][8] |
| 2. Incomplete Reaction: The reaction may not have gone to completion. | 2. Action: Increase the reaction time and monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the benzoyl chloride smell is a good indicator of completion. Rationale: While the Schotten-Baumann reaction is often rapid, ensuring sufficient time for complete conversion is crucial for maximizing yield.[11] | |
| Oily Product or Difficulty in Solidification | 1. Impurities Present: The presence of unreacted starting materials or byproducts can prevent the product from crystallizing. | 1. Action: Ensure the reaction has gone to completion. During workup, wash the organic layer thoroughly with a dilute base (e.g., 5% NaOH) to remove any unreacted phenol and benzoic acid, followed by a water wash. Rationale: Removing acidic impurities is essential for obtaining a pure product that will crystallize readily. |
| 2. Incorrect Workup: Residual solvent or improper washing can lead to an oily product. | 2. Action: After extraction, dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before removing the solvent under reduced pressure. Rationale: Residual water or solvent can interfere with crystallization. | |
| Product is Discolored | 1. Impurities from Starting Materials: Colored impurities in the phenol can be carried through to the final product. | 1. Action: Purify the starting phenol by distillation if it is discolored. Rationale: The purity of the final product is directly dependent on the purity of the starting materials. |
| 2. Degradation during Workup or Purification: The product may be sensitive to heat or prolonged exposure to acidic/basic conditions. | 2. Action: Avoid excessive heating during solvent removal and recrystallization. Ensure all base is neutralized and removed during the workup. Rationale: Minimizing thermal stress and exposure to harsh conditions will prevent product degradation. |
Optimization of Reaction Parameters
The yield and purity of phenoxymethyl benzoate are highly dependent on the reaction conditions. The following table provides a summary of the effects of key parameters, based on data from similar aryl benzoate syntheses.
| Parameter | Condition | Effect on Yield | Rationale | References |
| Base Concentration | Low (e.g., <5% NaOH) | Decreased | Insufficient deprotonation of phenol to the more reactive phenoxide. | [5][7] |
| Optimal (10-20% NaOH) | High | Efficient formation of the phenoxide nucleophile. | [7][11] | |
| High (>20% NaOH) | May Decrease | Increased rate of benzoyl chloride hydrolysis. | [8] | |
| Temperature | Low (0-10 °C) | High | Minimizes the competing hydrolysis of benzoyl chloride. | [1] |
| Room Temperature | Moderate to High | A good balance between reaction rate and minimizing side reactions. | [6] | |
| High (>40 °C) | Decreased | Significantly increases the rate of benzoyl chloride hydrolysis. | [8] | |
| Solvent | Biphasic (e.g., Dichloromethane/Water) | Good | Standard Schotten-Baumann conditions, allowing for easy separation. | [11] |
| Monophasic (e.g., Pyridine) | Can be High | Pyridine acts as both a base and a solvent, and can activate the acyl chloride. | [6][12] | |
| Catalyst | None (Standard Schotten-Baumann) | Good | The reaction proceeds well without a catalyst. | [1][7] |
| Phase-Transfer Catalyst (e.g., TBAB) | Increased | Facilitates the transfer of the phenoxide to the organic phase, increasing the reaction rate. | [9] |
Experimental Protocols
Protocol 1: Optimized Schotten-Baumann Synthesis of Phenoxymethyl Benzoate
This protocol is adapted from the well-established procedure for phenyl benzoate and is optimized for the synthesis of phenoxymethyl benzoate.[7][13]
Materials:
-
Phenol (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or Diethyl Ether)
-
5% Aqueous Sodium Hydroxide solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve phenol (1.0 eq) in 10% aqueous NaOH solution. Cool the flask in an ice bath to 0-5 °C.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the vigorously stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and continue to stir the mixture vigorously at room temperature for 1-2 hours. The disappearance of the characteristic smell of benzoyl chloride indicates the completion of the reaction.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous NaOH solution, water, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude phenoxymethyl benzoate by recrystallization from ethanol.[5]
Workflow for Schotten-Baumann Synthesis
Caption: Experimental workflow for the synthesis and purification of phenoxymethyl benzoate.
References
- 1. scispace.com [scispace.com]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. medpharma12.com [medpharma12.com]
- 8. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 9. Efficient Solvent Free Synthesis of 12-Aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones and 3H-Spiro[isobenzofuran-1,9'-xanthen]-3-one Derivatives Using Cobalt Hydrogensulfate as a Green, Heterogeneous and Reusable Catalyst [orgchemres.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Preparation of Phenyl benzoate – Stan's Academy [stansacademy.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester in solution
Technical Support Center: 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester
A Guide to Understanding and Mitigating Solution Stability Issues
Welcome to the technical support guide for this compound (CAS 351335-29-0).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
The structure of this compound contains two functional groups highly susceptible to degradation in solution: an aromatic aldehyde and a methyl ester. This guide provides answers to frequently asked questions, a practical troubleshooting section, and detailed protocols to help you manage these liabilities.
Frequently Asked Questions (FAQs)
Q1: I'm observing new peaks in my chromatogram after leaving my compound in an aqueous buffer. What are the likely degradation pathways?
The molecular structure has two primary points of instability in solution, leading to two distinct degradation pathways.
-
Oxidation of the Aldehyde: The aromatic aldehyde group (-CHO) is susceptible to oxidation, converting it into a carboxylic acid (-COOH). This reaction can be accelerated by exposure to atmospheric oxygen (auto-oxidation), light, and transition metal contaminants.[4][5] The degradation product is 4-(2-Carboxy-phenoxymethyl)-benzoic acid methyl ester.
-
Hydrolysis of the Methyl Ester: The methyl ester group (-COOCH₃) is vulnerable to hydrolysis, a reaction that splits the ester bond.[6][7] This process is significantly catalyzed by the presence of acids or bases.[8][9]
-
Base-Catalyzed Hydrolysis (Saponification): This is typically a rapid and irreversible reaction that yields the corresponding carboxylate salt, 4-(2-Formyl-phenoxymethyl)-benzoic acid, and methanol.[8][10]
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction that is generally slower than base-catalyzed hydrolysis. It produces the carboxylic acid and methanol.[6][10]
-
Q2: How does the pH of my solvent or buffer impact the stability of the compound?
The pH of the aqueous medium is a critical factor.
-
Alkaline Conditions (pH > 8): Strongly basic conditions will rapidly and irreversibly hydrolyze the methyl ester to its carboxylate salt.[8][10] This is often the most significant cause of degradation in biological buffers like carbonate or phosphate at higher pH values.
-
Acidic Conditions (pH < 6): Strongly acidic conditions will catalyze the hydrolysis of the methyl ester, although this reaction is often slower than base-catalyzed hydrolysis and is reversible.[6][9]
-
Neutral Conditions (pH 6-8): The compound is expected to be most stable in a neutral or slightly acidic pH range. To minimize degradation, it is crucial to use freshly prepared buffers and verify the pH before use.
Q3: What are the best practices for preparing and storing solutions?
Proper solution handling is paramount to preventing degradation.
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid alcohols like methanol or ethanol, as they can participate in transesterification reactions under certain conditions.
-
Storage of Stock Solutions: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store them at -20°C or, for long-term storage, at -80°C. Purging the vial headspace with an inert gas like argon or nitrogen before sealing can further protect against oxidation.
-
Aqueous Working Solutions: Always prepare aqueous working solutions fresh for each experiment. Dilute the thawed organic stock solution into your aqueous buffer immediately before use. Do not store the compound in aqueous solutions, even for a few hours at room temperature or 4°C, if maximum stability is required.[11]
Q4: Can light or temperature affect my results?
Yes, both light and temperature can promote degradation.
-
Light: Aromatic aldehydes can be sensitive to light, which can catalyze the formation of radical species and accelerate oxidation.[4] It is advisable to work with solutions in amber vials or protect them from direct light.
-
Temperature: Chemical reactions, including hydrolysis and oxidation, proceed faster at higher temperatures. While preparing solutions, keep them on ice where appropriate and avoid unnecessary exposure to elevated temperatures.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability-related issues.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Decreasing peak area of the parent compound over a short time in an aqueous solution. | 1. Ester Hydrolysis: The pH of the buffer may be too high or too low. 2. Aldehyde Oxidation: The solution may be exposed to air/oxygen. | 1. Verify the buffer pH is within the optimal range (6-8). Prepare fresh buffer. 2. Prepare aqueous solutions immediately before analysis. If a delay is unavoidable, keep the solution cold (4°C) and protected from light.[11] |
| Appearance of a new, more polar peak in the HPLC chromatogram. | 1. Ester Hydrolysis: The resulting carboxylic acid is more polar than the parent methyl ester. 2. Aldehyde Oxidation: The carboxylic acid from oxidation is also more polar. | 1. Use LC-MS to identify the mass of the new peak. The hydrolysis product will have a mass of 256.25 g/mol (C₁₅H₁₂O₄), while the oxidation product will have a mass of 286.28 g/mol (C₁₆H₁₄O₅). 2. Review solution preparation and handling procedures for pH and oxygen exposure. |
| Inconsistent results or poor reproducibility between experiments. | 1. Inconsistent Solution Age: Using aqueous solutions of different ages. 2. Variable Storage Conditions: Differences in light or temperature exposure. 3. Stock Solution Degradation: The organic stock solution may be compromised. | 1. Implement a strict protocol of preparing fresh aqueous solutions for every experiment from a frozen stock aliquot.[11] 2. Standardize handling procedures to minimize light and temperature variations. 3. Prepare a fresh organic stock solution from solid material. |
| Solution develops a slight yellow tint over time. | Oxidation/Polymerization: Aldehydes can undergo complex side reactions, including polymerization, which may result in colored impurities. | Discard the solution. This is a clear indicator of significant degradation. Ensure proper inert atmosphere handling during long-term storage of the solid compound. |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC-UV
This protocol describes a method to quantify the stability of this compound in a specific aqueous buffer.
Objective: To determine the rate of degradation by monitoring the decrease in the parent compound's concentration over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (optional, for mobile phase)
-
HPLC system with UV detector, autosampler, and C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Working Solution Preparation: Just before starting the experiment (T=0), dilute the DMSO stock into the pre-warmed (e.g., 25°C) aqueous buffer to a final concentration of 100 µM. Mix thoroughly.
-
Time-Point Sampling:
-
Immediately inject the first sample (T=0) into the HPLC system.
-
Store the remaining working solution under the desired test conditions (e.g., 25°C, protected from light).
-
Inject subsequent samples at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a 30:70 (B:A) ratio, ramping to 95:5 (B:A) over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Normalize the peak area at each time point to the area at T=0 to calculate the percentage of compound remaining.
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
-
References
- 1. 4-(2-Formyl-phenoxymethyl)benzoic acid methyl ester 351335-29-0 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 351335-29-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester
Welcome to the technical support center for 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester (FpBME). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this versatile bifunctional molecule. Our goal is to ensure the integrity and stability of FpBME throughout your experimental workflows.
Understanding the Molecule: Stability and Reactivity
This compound is a compound featuring both an aromatic aldehyde (formyl group) and a methyl ester. This unique structure makes it a valuable building block in organic synthesis but also presents specific stability challenges. The aldehyde group is susceptible to oxidation, while the methyl ester can undergo hydrolysis. Both functionalities' reactivity is influenced by the aromatic rings, which provide a degree of resonance stabilization.[1][2] Understanding these inherent properties is the first step in preventing decomposition.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of FpBME.
Q1: I've noticed a white precipitate forming in my solid FpBME sample over time. What is it?
A1: The white precipitate is likely the corresponding carboxylic acid, 4-(2-carboxy-phenoxymethyl)-benzoic acid methyl ester. This is a result of the autoxidation of the aldehyde group when exposed to air.[3][4] Aldehydes can react spontaneously with atmospheric oxygen, a process that can be accelerated by light.[5][6]
Q2: My NMR spectrum shows unexpected peaks, suggesting the presence of an alcohol and a carboxylic acid. What could be the cause?
A2: This pattern of degradation suggests a disproportionation reaction, such as the Cannizzaro reaction, especially if the sample has been exposed to basic conditions.[7][8][9][10] In this reaction, two molecules of the aldehyde react, with one being oxidized to a carboxylic acid and the other reduced to an alcohol.[7][10] Another possibility is the Tishchenko reaction, which would produce an ester from two aldehyde molecules, though this typically requires a specific catalyst like an alkoxide.[11][12][13]
Q3: I suspect my FpBME has been partially hydrolyzed. What are the signs and how can I confirm this?
A3: Hydrolysis of the methyl ester will yield the corresponding carboxylic acid and methanol.[14][15] This is often catalyzed by the presence of acid or base.[14][15] You can confirm hydrolysis by techniques such as HPLC, which will show a new, more polar peak, or by NMR spectroscopy, where you would observe the disappearance of the methyl ester singlet and the appearance of a carboxylic acid proton signal.
Q4: Can I store FpBME in a standard laboratory freezer?
A4: While low temperatures are generally beneficial for slowing degradation, it's crucial to prevent moisture condensation.[16][17][18] When removing the sample from the freezer, allow it to equilibrate to room temperature before opening to avoid atmospheric moisture from condensing on the cold solid. For long-term storage, a desiccator within a freezer is a good practice.
Q5: What is the best solvent for dissolving FpBME for short-term storage?
A5: For short-term storage in solution, use a dry, aprotic solvent such as anhydrous dichloromethane or acetonitrile. Avoid protic solvents like methanol or ethanol, which can participate in ester exchange reactions. Ensure the solvent is free of acidic or basic impurities.
Troubleshooting Guide
This table provides a quick reference for identifying and resolving common issues encountered during the handling and use of FpBME.
| Symptom | Potential Cause | Recommended Solution |
| Appearance of a white crystalline solid in the sample vial. | Oxidation of the aldehyde to a carboxylic acid. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark.[19][20][21][22] For purification, recrystallization or column chromatography may be necessary. |
| Reduced yield in subsequent reactions where the aldehyde is the reactive site. | Decomposition via oxidation or disproportionation. | Check the purity of the starting material before use via TLC, HPLC, or NMR. If impurities are detected, purify the compound. Ensure all reaction glassware is dry and reactions are run under an inert atmosphere. |
| Inconsistent analytical results (e.g., shifting HPLC retention times, new NMR peaks). | Gradual decomposition during storage or sample preparation. | Prepare solutions fresh for analysis whenever possible. Store stock solutions at low temperatures in sealed vials with minimal headspace. |
| Formation of an oily or syrupy consistency in the solid sample. | Presence of moisture leading to hydrolysis or other side reactions. | Store the solid in a desiccator with a suitable desiccant like silica gel or molecular sieves.[23][24][25][26][27] |
| pH of an aqueous solution containing FpBME becomes acidic over time. | Hydrolysis of the methyl ester to the carboxylic acid. | Avoid aqueous solutions for storage. If an aqueous medium is required for an experiment, use a buffered solution at a neutral or slightly acidic pH and use it immediately. |
Experimental Protocols
To ensure the stability of your FpBME, follow these detailed protocols for storage and handling.
Protocol 1: Long-Term Storage of Solid FpBME
-
Preparation: Ensure the FpBME solid is completely dry. If necessary, dry under a high vacuum for several hours.
-
Container: Use an amber glass vial with a PTFE-lined cap to protect from light and ensure a tight seal.[16]
-
Inert Atmosphere: Place the vial in a larger container or a desiccator. Purge the container with a dry, inert gas such as argon or nitrogen for several minutes to displace any air.[19][20][28]
-
Desiccant: Include a desiccant, such as silica gel or molecular sieves, in the storage container to absorb any residual moisture.[23][24][25]
-
Temperature: Store the container in a refrigerator or freezer at a stable temperature (e.g., 4°C or -20°C).
-
Retrieval: When accessing the sample, allow the entire container to warm to room temperature before opening to prevent moisture condensation.
Protocol 2: Preparation of a Stock Solution
-
Glassware: Use oven-dried glassware to prevent introducing moisture.
-
Solvent: Select a high-purity, anhydrous, aprotic solvent (e.g., HPLC-grade acetonitrile or dichloromethane).
-
Procedure: Under an inert atmosphere (e.g., in a glove box or under a stream of argon), accurately weigh the desired amount of FpBME and dissolve it in the appropriate volume of solvent.
-
Storage: Store the stock solution in a sealed amber vial with a PTFE-lined cap at low temperature. Minimize headspace in the vial to reduce the amount of oxygen present.
Visualization of Decomposition Pathways
To better understand the potential degradation of FpBME, the following diagrams illustrate the key decomposition pathways.
Oxidation of the Aldehyde
Caption: Autoxidation of the formyl group to a carboxylic acid.
Base-Catalyzed Hydrolysis of the Ester
Caption: Hydrolysis of the methyl ester to a carboxylic acid and methanol.
Cannizzaro Disproportionation
Caption: Disproportionation of the aldehyde via the Cannizzaro reaction.
By understanding the inherent reactivity of this compound and implementing these handling and storage protocols, you can significantly mitigate decomposition and ensure the reliability of your experimental results.
References
- 1. fiveable.me [fiveable.me]
- 2. quora.com [quora.com]
- 3. Autoxidation of Aldehydes → News → Sustainability [news.sustainability-directory.com]
- 4. quora.com [quora.com]
- 5. Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids [ouci.dntb.gov.ua]
- 6. Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. byjus.com [byjus.com]
- 8. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 9. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 10. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 11. Tishchenko Reaction [organic-chemistry.org]
- 12. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 13. Tischenko Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. One moment, please... [chemistrysteps.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. edenbotanicals.com [edenbotanicals.com]
- 19. The Importance of Inerting [airproducts.ie]
- 20. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 21. Inerting System | NIPPON GASES [nippongases.com]
- 22. Inert gas - Wikipedia [en.wikipedia.org]
- 23. desiccantpak.com [desiccantpak.com]
- 24. Desiccant Types - SorbentSystems.com [sorbentsystems.com]
- 25. Lab Desiccants and Drying Agents | Fisher Scientific [fishersci.com]
- 26. drytechinc.com [drytechinc.com]
- 27. edcosupply.com [edcosupply.com]
- 28. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
Technical Support Center: Recrystallization of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester (CAS 351335-29-0) via recrystallization. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize this critical purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the recrystallization of this compound, a compound featuring an aromatic aldehyde, a methyl ester, and an ether linkage. Its molecular structure dictates a moderate to high polarity, which is the cornerstone of our purification strategy.
Section 1: Foundational Knowledge - Solvent Selection
Question 1: What defines an ideal recrystallization solvent for this specific compound and why?
Answer: The ideal solvent for recrystallizing this compound hinges on a key principle: differential solubility. The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1][2] This temperature-dependent solubility gradient is what drives crystal formation and purification.
-
Causality: The molecule's ester and aldehyde groups make it relatively polar. Therefore, solvents of similar polarity will be most effective.[3][4] An ideal solvent will have just the right intermolecular interactions to dissolve the compound when thermal energy is high, but not enough to keep it in solution when that energy is removed. Additionally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the liquid, or "mother liquor," after filtration).[5]
Question 2: Which solvents should I prioritize for screening, and what are their properties?
Answer: Based on the compound's structure, you should screen a range of moderately polar organic solvents. A rule of thumb is that solvents containing functional groups similar to the solute can be good solubilizers.[6] For this ester, ethyl acetate is a logical starting point.
Below is a table of recommended starting solvents, ordered by decreasing polarity.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations & Safety |
| Ethanol | 78.3 | 24.5 | Excellent general-purpose polar solvent. Can form solvent pairs with water. Flammable. |
| Isopropanol (IPA) | 82.6 | 19.9 | Similar to ethanol but slightly less polar. Good for many esters. Flammable. |
| Acetone | 56 | 21 | Powerful solvent, but its low boiling point provides a smaller temperature gradient for recrystallization.[7] Highly flammable. |
| Ethyl Acetate (EtOAc) | 77.1 | 6.0 | Often an excellent choice for esters. Moderately polar. Flammable. |
| Toluene | 111 | 2.4 | A less polar, aromatic solvent. May be useful if the compound is too soluble in more polar options. Flammable, toxic. |
Question 3: When and why should I use a mixed-solvent system?
Answer: You should consider a mixed-solvent system when no single solvent meets the ideal criteria.[3][5] This often occurs when your compound is either too soluble in one solvent (even when cold) or poorly soluble in another (even when hot).
The technique involves dissolving the compound in a minimum amount of a "good" hot solvent (in which it is very soluble), followed by the slow, dropwise addition of a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes faintly cloudy (saturated).[2] A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
-
Recommended Pairs for this Compound:
Section 2: The Core Protocol & Workflow
Question 4: Can you provide a standard operating procedure (SOP) for recrystallizing this compound?
Answer: Absolutely. The following is a detailed, step-by-step protocol designed to maximize purity and yield. This protocol assumes you have already identified a suitable single solvent from your screening tests.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude, solid this compound into an Erlenmeyer flask. Add a magnetic stir bar or a boiling stick to ensure smooth boiling.[1]
-
Solvent Addition: In a separate beaker, heat your chosen recrystallization solvent to its boiling point. Add the minimum amount of the hot solvent dropwise to the Erlenmeyer flask while stirring/swirling until the compound just dissolves completely.[2][4] Adding excess solvent is the most common cause of low recovery.[4][9]
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts) or if the solution is colored and requires decolorizing carbon, perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a pre-heated funnel and flask, and add a small excess of hot solvent (~5-10%) before filtering.[3][10]
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[2][11] Rapid cooling can cause the compound to precipitate rather than form crystals, trapping impurities.[11]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[11]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any residual mother liquor clinging to the crystal surfaces.[1][8] Using room temperature or excess solvent will dissolve some of your product, reducing the yield.[4]
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter for a period, followed by transfer to a watch glass for air drying or drying in a vacuum oven. The final product should be a uniform, crystalline solid.[11]
Caption: Standard workflow for a single-solvent recrystallization.
Section 3: Advanced Troubleshooting
Question 5: My solution has cooled completely, but no crystals are forming. What should I do?
Answer: This is a classic case of forming a supersaturated solution, where the compound is reluctant to nucleate and crystallize.[9] Do not discard the experiment; crystallization can often be induced.
Here are the steps to take, in order:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution.[9][10] The microscopic scratches provide a nucleation point for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure compound, add a single tiny crystal to the solution. This provides a perfect template for further crystallization.[9][12]
-
Reduce Solvent Volume: If the above methods fail, you likely used too much solvent.[9][10] Gently heat the solution to boil off a portion of the solvent (10-20%), then allow it to cool again.
-
Cool to a Lower Temperature: If using an ice bath, try a salt-ice bath to achieve a lower temperature, further decreasing the compound's solubility.[9]
Caption: Troubleshooting flowchart for failure of crystal formation.
Question 6: My compound is separating as a liquid or "oiling out" instead of forming crystals. How do I prevent this?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[10][12] Essentially, the saturated solution deposits a liquid (your molten compound) instead of a solid. Impurities can also lower the melting point, exacerbating this issue.
Here are the primary solutions:
-
Add More Solvent: The solution may be becoming saturated at too high a temperature. Return the mixture to a boil and add more hot solvent (10-20%) to decrease the saturation point to a lower temperature. Then, cool very slowly.[9][12]
-
Change Solvents: Select a solvent with a lower boiling point. This ensures the solution cools below the compound's melting point before saturation is reached.
-
Use a Mixed-Solvent System: Oiling out is more common in single-solvent systems. Switching to a mixed-solvent system can often resolve the issue.
Question 7: My final yield is disappointingly low. What are the most common causes of product loss?
Answer: A low yield is frustrating but often preventable. A certain amount of loss is inevitable since the compound has some solubility even in cold solvent.[1][4] However, significant losses are typically due to procedural errors:
-
Using Too Much Solvent: This is the most frequent error. The excess solvent retains a larger amount of your product in the mother liquor.[1][4]
-
Premature Crystallization: If the solution cools too fast during a hot filtration step, the product will crystallize in the filter paper along with the impurities.
-
Excessive Washing: Using too much washing solvent, or using solvent that is not ice-cold, will dissolve a significant portion of your pure crystals from the filter paper.[1][4]
Question 8: I've completed the recrystallization, but my product is still impure. What is my next step?
Answer: If a single recrystallization does not yield a product of sufficient purity (as determined by melting point analysis, TLC, or NMR), you have several options:
-
Repeat the Recrystallization: A second recrystallization using the same solvent system will often remove the remaining impurities.
-
Try a Different Solvent: Impurities that have similar solubility profiles to your product in the first solvent may be separated more effectively in a different solvent.
-
Alternative Purification Methods: If recrystallization proves ineffective, the compound may require a more robust purification technique.
-
Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.
-
Bisulfite Adduct Formation: For persistent aldehyde-related impurities, a chemical separation can be performed. Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde components via a liquid-liquid extraction. The aldehyde can then be regenerated by adding a base.[13][14][15] This technique is highly effective for purifying aldehydes from complex mixtures.[15]
-
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Home Page [chem.ualberta.ca]
- 3. community.wvu.edu [community.wvu.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester
Welcome to the technical support center for the purification of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming challenges encountered during the column chromatography purification of this moderately polar aromatic compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: The standard and most effective stationary phase for this compound is silica gel (60 Å, 230-400 mesh) . The polarity of silica gel is well-suited for separating moderately polar compounds like the target molecule, which possesses both an ester and an aldehyde functional group, from common non-polar and highly polar impurities.[1] The hydroxyl groups on the silica surface interact with the polar functional groups of the analyte, allowing for separation based on polarity.[2]
Q2: Which mobile phase system is best for the column chromatography of this compound?
A2: A binary solvent system consisting of a non-polar solvent and a moderately polar solvent is ideal. A mixture of hexanes and ethyl acetate is a highly effective and common choice.[1] The optimal ratio will depend on the specific impurities in your crude sample. A good starting point for method development is a 4:1 to 9:1 hexanes:ethyl acetate (v/v) mixture . This can be optimized by first running a Thin-Layer Chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.3 for the target compound.[3]
Q3: My compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A3: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can lead to side reactions or degradation.[3][4] To mitigate this:
-
Deactivate the silica gel: Prepare a slurry of your silica gel in the chosen mobile phase and add 1% triethylamine (v/v). This will neutralize the acidic sites on the silica surface.[4]
-
Use an alternative stationary phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Minimize contact time: Employ flash chromatography with positive pressure to accelerate the separation process and reduce the time the compound spends on the stationary phase.[5]
Q4: How should I load my crude sample onto the column?
A4: The method of sample loading depends on its solubility and quantity.
-
Wet Loading: If your crude product is readily soluble in the mobile phase, dissolve it in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Dry Loading: If your sample has poor solubility in the mobile phase, or for larger quantities, dry loading is recommended.[5] To do this, dissolve the crude material in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. This powder can then be carefully added to the top of the prepared column.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Poor Separation of Spots on TLC/Column | Incorrect mobile phase polarity. | Optimize the mobile phase composition. If spots are too high on the TLC plate (high Rf), increase the proportion of the non-polar solvent (e.g., hexanes). If spots remain at the baseline (low Rf), increase the proportion of the polar solvent (e.g., ethyl acetate).[3] |
| Sample overloading. | Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Compound Elutes Too Quickly or Too Slowly | Mobile phase is too polar or not polar enough. | Adjust the solvent system as described above. For slow-eluting compounds, a gradual increase in the mobile phase polarity (gradient elution) can be employed.[3] |
| Tailing of Spots/Peaks | Compound is too soluble in the mobile phase, leading to poor interaction with the stationary phase. | Try a different solvent system where the compound is less soluble.[3] |
| Acidic nature of silica gel interacting too strongly with the compound. | Deactivate the silica gel with triethylamine as described in FAQ Q3. | |
| Compound Appears to be Stuck on the Column | The compound may have decomposed on the column. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before developing.[3] If it degrades, consider using a deactivated stationary phase like neutral alumina. |
| The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent to flush the column. | |
| Cracked or Channeled Silica Bed | Improper column packing. | Ensure the silica gel is packed as a uniform slurry without any air bubbles. Allow the bed to settle completely before running the column. The "slurry-packed" method is often recommended to avoid thermal effects from the solvent binding to dry silica.[4] |
| The column ran dry. | Never let the solvent level drop below the top of the silica bed.[5] |
Experimental Workflow Diagram
Caption: Workflow for column chromatography purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
Detailed Experimental Protocol
This protocol outlines the purification of this compound using flash column chromatography.
1. Preparation of the Mobile Phase
-
Based on preliminary TLC analysis, prepare a suitable mobile phase. For example, a 9:1 mixture of hexanes and ethyl acetate.
-
Thoroughly mix the solvents. Degassing is recommended for optimal performance but not always necessary for flash chromatography.
2. Column Packing
-
Select an appropriately sized glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the mobile phase.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed from disturbance during sample and solvent addition.[1]
3. Sample Loading (Dry Loading Method)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane.
-
Add silica gel (approximately 2-3 times the mass of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5]
-
Carefully add the silica-adsorbed sample to the top of the packed column.
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
If using flash chromatography, apply gentle positive pressure (1-2 psi) to the top of the column.[5]
-
Begin collecting fractions immediately. The size of the fractions will depend on the column size and the expected separation.
5. Analysis of Fractions
-
Monitor the elution of the compound by spotting the collected fractions on a TLC plate.
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions that contain the pure product.
6. Isolation of the Purified Compound
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of various pharmaceutical agents and complex organic structures. Its architecture, featuring an aldehyde, an ether linkage, and a methyl ester, offers multiple points for chemical modification.
This guide provides an in-depth, objective comparison of two prominent synthetic routes to this target molecule. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind each approach, offering field-proven insights to inform your selection of the most suitable method for your research and development needs. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature.
Route 1: The Classic Approach - Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, proceeding via an SN2 mechanism.[1] This route is often favored for its reliability and the use of readily available starting materials. The synthesis is logically approached in two main stages: the preparation of the alkylating agent and the subsequent etherification.
Stage 1: Synthesis of the Key Electrophile, Methyl 4-(bromomethyl)benzoate
The journey begins with the activation of a commercially available precursor, methyl 4-methylbenzoate. This is achieved through a free-radical bromination of the benzylic methyl group, a standard transformation that yields the highly reactive benzyl bromide necessary for the subsequent SN2 reaction.
Experimental Protocol: Radical Bromination
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 4-methylbenzoate (1 equivalent) in a suitable solvent such as carbon tetrachloride or chlorobenzene.[2][3]
-
Initiation: Add N-bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02 equivalents).[3]
-
Reaction: Heat the mixture to reflux (approximately 80°C) for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, which will cause the succinimide byproduct to precipitate. Filter the mixture and wash the solid with a small amount of cold solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent system like hexanes or ethyl acetate/hexanes to yield methyl 4-(bromomethyl)benzoate as a white solid.[2][3]
Causality and Expertise: The choice of NBS as the brominating agent is critical. It provides a low, constant concentration of bromine radicals, which selectively react at the benzylic position over aromatic bromination, minimizing side products. The radical initiator is essential to start the chain reaction.
Stage 2: The SN2 Coupling Reaction
With the electrophile in hand, the core ether linkage is formed by reacting it with the nucleophile, salicylaldehyde (2-hydroxybenzaldehyde). The phenolic hydroxyl group of salicylaldehyde is deprotonated with a mild base to form a phenoxide, a potent nucleophile that readily displaces the bromide from the benzylic carbon.
Experimental Protocol: Williamson Ether Synthesis
-
Nucleophile Formation: To a solution of salicylaldehyde (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a mild inorganic base like potassium carbonate (K₂CO₃, 1.5 equivalents).[4][5] Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Coupling: Add a solution of methyl 4-(bromomethyl)benzoate (1 equivalent) in the same solvent to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring by TLC until the starting materials are consumed.[4]
-
Work-up: Cool the mixture to room temperature and pour it into water. This will precipitate the crude product and dissolve the inorganic salts.
-
Purification: Filter the solid, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from ethanol or isopropanol to afford pure this compound.
Trustworthiness of the Protocol: The SN2 mechanism is highly reliable for primary halides like benzyl bromides, minimizing the risk of competing elimination reactions that can occur with secondary or tertiary halides.[6][7] The use of a mild base like K₂CO₃ is sufficient to deprotonate the acidic phenol without causing unwanted side reactions with the ester or aldehyde functionalities.
Route 2: The Cross-Coupling Approach - Ullmann Condensation
As an alternative, particularly relevant when considering different substitution patterns or scalability, the Ullmann condensation offers a mechanistically distinct path to the target molecule.[8] This copper-catalyzed reaction forms the diaryl ether bond by coupling a phenol with an aryl halide.[9][10] This approach constructs the molecule from different starting materials, offering flexibility in precursor sourcing.
Experimental Protocol: Ullmann Condensation
-
Reaction Setup: In a reaction vessel, combine methyl 4-hydroxybenzoate (1 equivalent), 2-bromobenzaldehyde (1.2 equivalents), a copper catalyst such as copper(I) iodide (CuI, 0.1 equivalents), and a base, typically potassium carbonate (K₂CO₃, 2 equivalents) or cesium carbonate (Cs₂CO₃, 2 equivalents).[11]
-
Solvent and Ligand: Add a high-boiling polar aprotic solvent like DMF, dimethyl sulfoxide (DMSO), or pyridine. In modern Ullmann protocols, the addition of a ligand, such as picolinic acid or a diamine, can significantly improve the reaction rate and yield by stabilizing the copper catalyst.[10]
-
Reaction: Heat the mixture to a high temperature, typically in the range of 120-160°C, for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or HPLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and water. Filter the mixture through a pad of celite to remove the copper catalyst and inorganic salts.
-
Purification: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the this compound.
Authoritative Grounding: The Ullmann condensation is a classic and powerful tool for the synthesis of diaryl ethers, especially when SNAr conditions are not feasible due to the lack of activating groups on the aryl halide.[9] While historical conditions were harsh, modern ligand-accelerated protocols have significantly broadened the scope and improved the efficiency of this transformation.[10]
Comparative Analysis
The choice between these two synthetic routes depends on several factors, including the availability and cost of starting materials, desired scale, and the capabilities of the laboratory.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Ullmann Condensation |
| Starting Materials | Methyl 4-methylbenzoate, Salicylaldehyde | Methyl 4-hydroxybenzoate, 2-Bromobenzaldehyde |
| Key Transformation | SN2 Nucleophilic Substitution | Copper-Catalyzed Cross-Coupling |
| Reaction Conditions | Milder (60-80°C) | Harsher (120-160°C) |
| Catalyst | None required for the key step | Copper (I) salt required |
| Typical Yields | Generally high (often >80% for analogous reactions)[4] | Moderate to good (can vary widely, 60-85%)[11] |
| Purification | Often achievable by recrystallization | Typically requires column chromatography |
| Scalability | Generally straightforward and scalable | Can be challenging due to catalyst removal and high temperatures |
| Atom Economy | Good | Moderate, requires an excess of the aryl halide |
Visualization of Synthetic Workflows
To further clarify the logical flow of each synthetic pathway, the following diagrams illustrate the key steps and transformations.
Caption: Workflow for Route 1: Williamson Ether Synthesis.
Caption: Workflow for Route 2: Ullmann Condensation.
Conclusion
Both the Williamson ether synthesis and the Ullmann condensation represent viable and robust methods for the preparation of this compound.
Route 1 (Williamson) is generally preferred for laboratory-scale synthesis due to its milder reaction conditions, high yields, and simpler purification procedures. The primary drawback is the need to prepare and handle the lachrymatory benzylic bromide intermediate.
Route 2 (Ullmann) offers greater flexibility in starting material selection and avoids the handling of a benzyl bromide. However, it requires higher reaction temperatures and a transition metal catalyst, which can complicate purification and scale-up.
The optimal choice will ultimately be dictated by the specific constraints and objectives of your project, including cost, available equipment, and the required purity of the final product. This guide provides the necessary technical foundation and comparative data to make an informed and strategic decision.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. synarchive.com [synarchive.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
An In-Depth Spectroscopic Comparison of 4-(Formyl-phenoxymethyl)-benzoic Acid Methyl Ester Positional Isomers
A Technical Guide for Researchers in Organic Synthesis and Drug Development
In the fields of medicinal chemistry and materials science, the precise structural characterization of synthetic intermediates is paramount. Positional isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of the ortho, meta, and para positional isomers of 4-(Formyl-phenoxymethyl)-benzoic acid methyl ester, focusing on the key differentiating features in their Nuclear Magnetic Resonance (¹H NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these nuances is critical for unambiguous structural assignment and ensuring the integrity of subsequent research.
The isomers under consideration are:
-
4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester (ortho-isomer)
-
4-(3-Formyl-phenoxymethyl)-benzoic acid methyl ester (meta-isomer)
-
4-(4-Formyl-phenoxymethyl)-benzoic acid methyl ester (para-isomer)
Molecular Structures and Isomerism
The fundamental difference between these three molecules lies in the position of the electron-withdrawing formyl (-CHO) group on the phenoxy ring. This variation significantly alters the electronic environment of nearby protons and carbons, leading to predictable and discernible differences in their spectroscopic signatures.
Caption: Chemical structures of the ortho, meta, and para isomers.
¹H NMR Spectroscopy: A Primary Tool for Differentiation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shift (δ) and coupling patterns of the aldehyde proton and the aromatic protons provide a clear fingerprint for each compound.[1][2]
The electronic properties of the formyl substituent directly influence the chemical environment of adjacent protons.[1] Electron-withdrawing groups like aldehydes deshield nearby protons, shifting their resonance signals downfield to higher ppm values.[1] This effect is most pronounced for protons ortho and para to the substituent.[1][3]
Key Diagnostic Signals:
-
Aldehyde Proton (-CHO): The chemical shift of the lone aldehyde proton is highly sensitive to the electronic environment. In the ortho-isomer, proximity effects and potential intramolecular interactions can cause a significant downfield shift compared to the meta and para isomers. The ortho-isomer's aldehyde proton is expected to be the most deshielded.[4]
-
Aromatic Protons (Phenoxy Ring): The substitution pattern on the phenoxy ring is the most telling region.
-
ortho-Isomer: Will display four distinct signals in the aromatic region, each integrating to 1H, with complex splitting patterns (doublets, triplets, or multiplets).[5]
-
meta-Isomer: Is also expected to show four signals, but one proton (between the formyl and ether linkage) may appear as a singlet or a narrowly split triplet, which is a key distinguishing feature.[5]
-
para-Isomer: Due to symmetry, will exhibit a much simpler spectrum, typically showing two doublets, each integrating to 2H.[2][5] This "A₂B₂" or "AA'BB'" pattern is a classic indicator of para-disubstitution.
-
-
Aromatic Protons (Benzoic Acid Ring): This ring system will consistently show a para-substitution pattern for all three isomers, appearing as two distinct doublets integrating to 2H each, characteristic of the A₂B₂ system.
-
Methylene Protons (-O-CH₂-Ar): These protons will appear as a singlet, typically in the range of 5.0-5.5 ppm. Its chemical shift may experience minor variations due to the subtle long-range electronic effects of the differently positioned formyl group.
-
Methyl Ester Protons (-OCH₃): A sharp singlet integrating to 3H, usually found around 3.9 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | ortho-Isomer | meta-Isomer | para-Isomer | Rationale for Differences |
| Aldehyde (-CHO) | ~10.5 | ~10.0 | ~9.9 | Proximity to the ether linkage in the ortho position causes the most significant deshielding.[4] |
| Phenoxy Ring (Ar-H) | Complex multiplet pattern (4H) | Four signals, possibly one singlet/narrow triplet (4H) | Two doublets (A₂B₂ system, 4H) | Symmetry dictates the pattern; para-isomers yield simpler, more symmetric spectra.[2][5] |
| Benzoic Ring (Ar-H) | Two doublets (~8.1, ~7.5 ppm) | Two doublets (~8.1, ~7.5 ppm) | Two doublets (~8.1, ~7.5 ppm) | This part of the molecule is identical across all isomers. |
| Methylene (-O-CH₂-) | ~5.3 | ~5.2 | ~5.2 | Minor shifts due to long-range electronic effects. |
| Methyl Ester (-OCH₃) | ~3.9 | ~3.9 | ~3.9 | Largely unaffected by the isomeric change. |
Infrared (IR) Spectroscopy: Probing Carbonyl Vibrations
IR spectroscopy provides valuable information about the functional groups present, particularly the C=O stretching frequencies of the aldehyde and ester groups. The position of the electron-withdrawing formyl group influences the electronic distribution within the molecule, which in turn affects the bond strength and vibrational frequency of the carbonyls.[6]
Key Diagnostic Bands:
-
Aldehyde C=O Stretch: Generally appears in the range of 1690-1715 cm⁻¹. Conjugation with the aromatic ring lowers this frequency from a typical aliphatic aldehyde (~1730 cm⁻¹). The meta-isomer is expected to have the highest C=O stretching frequency (~1700 cm⁻¹), as the electron-withdrawing effect is less pronounced at the meta position compared to ortho and para through resonance.[4]
-
Ester C=O Stretch: Typically found around 1715-1730 cm⁻¹. This band should remain relatively consistent across the three isomers as it is electronically isolated from the phenoxy ring.
-
C-O-C Ether Stretches: Aromatic ethers show characteristic stretches around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Subtle shifts may be observed but are generally less diagnostic than the carbonyl region.
-
Aromatic C-H Bending (Out-of-Plane): The pattern of these bands in the "fingerprint region" (below 900 cm⁻¹) can sometimes help identify the substitution pattern on the phenoxy ring.
Table 2: Predicted IR Absorption Frequencies (ν, cm⁻¹)
| Functional Group | ortho-Isomer | meta-Isomer | para-Isomer | Rationale for Differences |
| Aldehyde C=O Stretch | ~1685 | ~1700 | ~1690 | The degree of conjugation and electronic withdrawal affects the C=O bond order. The effect is strongest at the ortho/para positions.[4] |
| Ester C=O Stretch | ~1720 | ~1720 | ~1720 | This group is electronically distant from the site of isomerism. |
| Aromatic C=C Stretch | ~1600, ~1580 | ~1600, ~1580 | ~1600, ~1580 | Common for aromatic systems. |
| Asymmetric C-O-C Stretch | ~1250 | ~1250 | ~1250 | Characteristic of aryl ethers. |
Mass Spectrometry: Unveiling Fragmentation Patterns
While all three isomers have the same molecular weight (270.28 g/mol ) and will thus exhibit the same molecular ion peak (M⁺• at m/z 270), their fragmentation patterns under Electron Ionization (EI) can offer clues to their structure.[7] The primary fragmentation pathways are driven by the stability of the resulting ions.
Key Fragmentation Pathways:
-
Loss of Methoxy Radical (•OCH₃): A common fragmentation for methyl esters, leading to an acylium ion at m/z 239 . This peak should be present for all isomers.
-
Benzylic Cleavage: The bond between the methylene (-CH₂-) group and the phenoxy oxygen is a likely point of cleavage. This would generate a resonance-stabilized ion at m/z 135 (from the methyl benzoate portion) and a radical corresponding to the substituted phenoxy group.
-
Cleavage at the Ether Bond: Scission of the Ar-O bond can lead to ions corresponding to the substituted benzaldehyde portion. This is where differences may arise.
-
ortho/meta/para-formylphenoxide ion at m/z 121 .
-
-
Benzaldehyde-like Fragmentation: The formyl-substituted part of the molecule can undergo characteristic benzaldehyde fragmentation, such as the loss of a hydrogen radical (M-1) or a formyl radical (M-29) from the relevant fragment ions.[8][9][10] For example, the m/z 121 fragment could lose a hydrogen radical to give m/z 120.
While MS is less definitive than NMR for distinguishing these specific positional isomers, careful analysis of the relative intensities of fragment ions may reveal subtle, reproducible differences.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Workflow for Spectroscopic Analysis
Caption: Standard workflow for the spectroscopic identification of isomers.
¹H NMR Spectroscopy Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32 (adjust for concentration).
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze chemical shifts and coupling constants.
FT-IR Spectroscopy Protocol
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small, representative amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Processing: Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically perform the background subtraction. Analyze the frequencies of the principal absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole) with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Parameters:
-
Injector: 250°C, split mode (e.g., 50:1).
-
Column: Standard non-polar column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
The differentiation of the ortho, meta, and para isomers of 4-(Formyl-phenoxymethyl)-benzoic acid methyl ester is straightforward when employing a multi-technique spectroscopic approach. ¹H NMR spectroscopy stands out as the most definitive method , with the aromatic region of the phenoxy ring providing an unambiguous fingerprint for each isomer—a complex multiplet for ortho, four distinct signals for meta, and a simple pair of doublets for para. IR spectroscopy serves as an excellent confirmatory technique, with subtle but predictable shifts in the aldehyde C=O stretching frequency corroborating the NMR assignment. While Mass Spectrometry will confirm the molecular weight, it is best used as a supplementary tool. By following the rigorous protocols outlined in this guide, researchers can confidently assign the correct structure to their synthesized compounds, ensuring the accuracy and validity of their scientific endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. homework.study.com [homework.study.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-(2-Formyl-phenoxymethyl)benzoic acid methyl ester 351335-29-0 [sigmaaldrich.com]
- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Confirmation of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural confirmation of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester (C₁₆H₁₄O₄, M.W. 270.28 g/mol )[1][2]. While a published crystal structure for this specific molecule is not available, we will use the closely related structure of Methyl 2-[(2-methylphenoxy)methyl]benzoate[3] as a practical exemplar for the crystallographic analysis, supplemented by spectroscopic data from analogous compounds to create a holistic comparison.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] It provides an atomic-level map of the molecule, revealing bond lengths, bond angles, and torsional angles with unparalleled accuracy. This technique is foundational in unequivocally establishing molecular connectivity and stereochemistry.
The Rationale Behind the X-ray Crystallography Workflow
The journey from a powdered sample to a refined crystal structure is a multi-step process, with each stage governed by specific physical principles. The choice to pursue this method is driven by the need for absolute structural proof, which is often a regulatory requirement in pharmaceutical development and a necessity for publication in high-impact chemical science journals.
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} caption="Workflow for Single-Crystal X-ray Diffraction."
Experimental Protocol: A Step-by-Step Guide
-
Crystallization : The first and often most challenging step is growing high-quality single crystals. For a molecule like this compound, a typical starting point would be slow evaporation of a solution. Solvents such as acetone, ethanol, or ethyl acetate would be suitable candidates. The goal is to allow the molecules to self-assemble into a well-ordered crystal lattice. For the analogous compound, Methyl 2-[(2-methylphenoxy)methyl]benzoate, single crystals were obtained by recrystallization from acetone[3].
-
Data Collection : A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections. Modern diffractometers, like the Bruker APEXII CCD, are commonly used for this purpose[3].
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build a preliminary molecular model, which is then refined against the experimental data to yield the final, highly accurate structure[3].
Interpreting the Data: A Look at a Representative Structure
While the specific crystal data for our target molecule is unavailable, the data for Methyl 2-[(2-methylphenoxy)methyl]benzoate (C₁₆H₁₆O₃) provides valuable insight into what can be expected.
| Parameter | Value for Methyl 2-[(2-methylphenoxy)methyl]benzoate[3] | Significance |
| Formula | C₁₆H₁₆O₃ | Confirms the elemental composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 31.6873(13) Å, b = 6.5389(2) Å, c = 13.8746(6) Å, β = 111.716(2)° | Precise dimensions of the repeating unit in the crystal. |
| Volume | 2670.79(18) ų | The volume of the unit cell. |
| Z | 8 | The number of molecules in the unit cell. |
| R-factor | 0.044 | A measure of the agreement between the crystallographic model and the experimental data (a lower value indicates a better fit). |
This level of detail allows for the unambiguous determination of the molecular structure, including the relative orientation of the two aromatic rings, which in the case of the analogue, are nearly planar to each other[3].
Alternative and Complementary Techniques: A Comparative Analysis
While X-ray crystallography provides a static, solid-state picture, other spectroscopic methods offer complementary information about the molecule's structure and dynamics, often in solution.[4] These techniques are typically used in concert to build a comprehensive understanding of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution.[4] It provides detailed information about the chemical environment and connectivity of atoms.
-
¹H NMR : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals for the aldehyde proton, the aromatic protons on both rings, the benzylic methylene protons, and the methyl ester protons.
-
¹³C NMR : This provides information about the different types of carbon atoms in the molecule. One would expect distinct signals for the carbonyl carbons of the aldehyde and ester, the aromatic carbons, the benzylic carbon, and the methyl carbon.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information | 3D atomic coordinates, bond lengths/angles | Connectivity, chemical environment, dynamics in solution |
| Strengths | Unambiguous structure determination | Provides information on molecular dynamics and behavior in a more biologically relevant state (solution)[4]. |
| Limitations | Requires high-quality crystals, provides a static picture | Structure is inferred from correlations, can be ambiguous for complex molecules. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and information about its fragmentation pattern, which can be used to deduce its structure. For our target molecule, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₆H₁₄O₄ by providing a highly accurate mass measurement.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be observed for the C=O stretching of the aldehyde and the ester, C-O stretching of the ether and ester, and C-H stretching of the aromatic rings and alkyl groups. The NIST WebBook provides reference spectra for similar compounds, such as methyl benzoate, which can aid in interpretation[5].
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2]; edge [color="#EA4335", penwidth=2];
} caption="Integration of Analytical Techniques."
Conclusion: An Integrated Approach to Structural Verification
The structural confirmation of a novel compound like this compound is best achieved through a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the unparalleled gold standard for providing a definitive three-dimensional structure[4], techniques such as NMR, MS, and IR spectroscopy provide essential and complementary information. NMR reveals the molecule's structure and dynamics in solution, MS confirms its elemental composition, and IR identifies its key functional groups. Together, these methods provide a self-validating system, ensuring the highest level of scientific integrity and confidence in the final structural assignment. For researchers in drug development and chemical sciences, a comprehensive application of these techniques is not just best practice—it is a necessity for advancing scientific discovery.
References
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigor of our analytical methods is the bedrock upon which product safety and efficacy are built. For a compound like 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester, a potential intermediate or impurity in drug synthesis, establishing a validated, reliable analytical method is not just a regulatory hurdle—it is a scientific necessity.
This guide provides an in-depth comparison of analytical strategies for this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] We will move beyond rote procedural lists to explore the causality behind our experimental choices, ensuring that every protocol is a self-validating system.
Choosing the Right Analytical Tool: A Comparative Overview
The molecular structure of this compound—possessing a UV-absorbing aromatic system, an ester, and an aldehyde functional group—makes it an ideal candidate for High-Performance Liquid Chromatography (HPLC).[5][6] While other methods exist, their suitability is limited.
| Analytical Technique | Suitability for this compound | Rationale & Causality |
| High-Performance Liquid Chromatography (HPLC) | Excellent (Recommended) | High resolution for separating impurities, excellent sensitivity with UV detection due to aromatic rings, and suitable for non-volatile compounds. The method of choice for quantitative analysis. |
| Gas Chromatography (GC) | Poor | The compound's molecular weight (270.28 g/mol ) and polarity suggest a high boiling point and potential for thermal degradation in the GC inlet, leading to inaccurate quantification. Derivatization would be required, adding complexity. |
| UV-Vis Spectroscopy | Limited (Supportive Role) | Useful for simple concentration checks of a pure substance but lacks the specificity to distinguish the main compound from structurally similar impurities or degradation products. |
| FTIR Spectroscopy | Limited (Identification Only) | Excellent for confirming the identity and presence of key functional groups (aldehyde C=O, ester C=O, C-O bonds) but not suitable for quantitative analysis in a mixture. |
Given its clear advantages, this guide will focus on the validation of a stability-indicating Reverse-Phase HPLC (RP-HPLC) method.
The Validation Workflow: An Interconnected Process
Analytical method validation is not a series of disconnected tests but a holistic process where each parameter informs the others. The goal is to build a complete picture of the method's performance.
Caption: Workflow for analytical method validation, from development to routine lifecycle management.
Core Validation Parameters: Protocols and Acceptance Criteria
The following sections detail the experimental protocols for validating an HPLC method for this compound, in accordance with ICH Q2(R1) and USP <1225> guidelines.[1][3][7][8]
Specificity: The Foundation of a Reliable Method
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this, a Forced Degradation Study is indispensable.[9][10] It provides confidence that the method is "stability-indicating."[10][11]
Experimental Protocol for Forced Degradation:
-
Prepare Stock Solutions: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).
-
Establish Stress Conditions: Expose the solution to a range of harsh conditions to induce degradation (typically aiming for 5-20% degradation).[9]
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for 2 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Stress: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Stress: Expose the solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration, and analyze by HPLC using a photodiode array (PDA) detector.
-
Evaluation:
-
Resolution: The primary peak (analyte) must be well-resolved from all degradation product peaks. The resolution factor (Rs) should be > 2.0.
-
Peak Purity: The peak purity analysis (via PDA detector) for the analyte peak in the stressed samples must pass, indicating no co-eluting impurities.
-
Caption: Key assessment criteria for method specificity.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, spanning 50% to 150% of the expected working concentration.
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be close to zero.
-
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is typically determined by a recovery study.
Experimental Protocol:
-
Spike Samples: Spike a placebo (a mixture of all excipients without the active compound) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare in Triplicate: Prepare three samples at each concentration level.
-
Analysis: Analyze the nine samples and calculate the percentage of analyte recovered.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.[12]
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocols:
-
Repeatability (Intra-assay precision):
-
Analyze six independent samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for the combined data from both studies should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine Signal-to-Noise (S/N): Inject solutions of decreasing concentration. Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirmation: To confirm the LOQ, prepare and analyze at least five samples at the determined LOQ concentration.
-
Acceptance Criteria: The accuracy (recovery) at the LOQ should be acceptable, and the precision (RSD) should typically be ≤ 10%.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analysis: Analyze a system suitability solution under each modified condition.
-
Evaluation:
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) must remain within acceptable limits for all variations. The assay results should not significantly change.
-
Summary of a Validated Method: Performance Data
The table below summarizes hypothetical but realistic performance data for a validated RP-HPLC method for this compound.
| Validation Parameter | Acceptance Criterion | Hypothetical Result | Status |
| Specificity | No co-elution; Peak Purity > 990 | All peaks resolved (Rs > 2.5); Purity Pass | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 50% - 150% of target | 10 - 30 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability RSD) | ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate RSD) | ≤ 2.0% | 1.10% | Pass |
| LOD | S/N ≥ 3 | 0.05 µg/mL | Pass |
| LOQ | S/N ≥ 10; RSD ≤ 10% | 0.15 µg/mL; RSD = 4.5% | Pass |
| Robustness | System suitability passes | All variations met system suitability | Pass |
Conclusion
The validation of an analytical method for a substance like this compound is a comprehensive process that establishes the method's scientific soundness and fitness for purpose. A stability-indicating RP-HPLC method, validated according to ICH Q2(R1) principles, provides the necessary specificity, accuracy, and precision to reliably quantify the compound and its potential degradation products.[1][5] By systematically evaluating each validation parameter and understanding the causality behind the protocols, researchers and drug development professionals can ensure the generation of trustworthy data, underpinning product quality and regulatory success. The lifecycle management of the method should continue with trend analysis during routine use to ensure it remains fit for purpose.[13]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. USP <1225> Method Validation - BA Sciences [basciences.com]
- 8. uspbpep.com [uspbpep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. onyxipca.com [onyxipca.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 4-(2-Formyl-phenoxymethyl)-benzoic Acid Methyl Ester Derivatives
In the intricate world of drug discovery, the journey from a promising lead compound to a clinically approved therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target interactions, commonly known as cross-reactivity. These unintended molecular liaisons can lead to adverse effects, reduced efficacy, and ultimately, costly late-stage failures.[1][2] This guide provides an in-depth technical comparison and a strategic framework for evaluating the cross-reactivity of a fascinating class of molecules: 4-(2-formyl-phenoxymethyl)-benzoic acid methyl ester and its derivatives.
The benzaldehyde scaffold, a core component of our topic molecule, is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The aldehyde functional group, in particular, is highly reactive and can engage in various biological interactions, making a thorough assessment of selectivity paramount.[5] This guide is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to navigate the complexities of cross-reactivity.
The Imperative of Early-Stage Cross-Reactivity Profiling
The failure to identify off-target effects early in the drug development pipeline is a significant contributor to the high attrition rates of drug candidates.[6] A comprehensive understanding of a compound's interaction profile across the proteome is not just a regulatory expectation but a fundamental aspect of rational drug design.[7] Early-stage screening allows for the timely optimization of lead compounds, enhancing their safety and efficacy profiles long before they reach clinical trials.[2]
This guide will delve into a multi-faceted approach to assessing the cross-reactivity of this compound derivatives, integrating both in silico and in vitro methodologies.
Structural Landscape of this compound Derivatives
The parent molecule, this compound (FPM), with the chemical formula C₁₆H₁₄O₄, serves as a versatile template for chemical modification.[8] Variations in the substitution pattern on either the benzaldehyde or the benzoic acid ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby altering its binding affinity and selectivity for various biological targets.
| Compound ID | Parent Structure | R1 Substitution (Benzaldehyde Ring) | R2 Substitution (Benzoic Acid Ring) | Rationale for Modification |
| FPM-001 | This compound | H | H | Parent compound for baseline activity and cross-reactivity profiling. |
| FPM-002 | FPM | 4-Methoxy | H | Introduction of an electron-donating group to modulate aldehyde reactivity and potential interactions with targets like aldehyde dehydrogenases.[9][10] |
| FPM-003 | FPM | 3-Hydroxy | H | Addition of a hydrogen-bond donor to explore new binding interactions and potentially alter the selectivity profile.[11] |
| FPM-004 | FPM | H | 3-Trifluoromethyl | Incorporation of a strong electron-withdrawing group to enhance metabolic stability and binding affinity.[5] |
A Multi-Pronged Approach to Assessing Cross-Reactivity
A robust cross-reactivity assessment employs a combination of computational and experimental techniques. This tiered approach allows for the efficient screening of a large number of compounds and provides a deeper understanding of the molecular basis of any observed off-target effects.
Caption: A tiered workflow for assessing cross-reactivity, from computational prediction to experimental validation.
Part 1: In Silico Profiling - The Predictive Power of Computational Models
In silico methods offer a rapid and cost-effective means to predict potential off-target interactions and guide subsequent experimental work.[12][13]
1. Target Fishing and Molecular Docking:
This approach involves docking the 3D structures of the FPM derivatives against a large panel of known protein structures, particularly those associated with common adverse drug reactions.[14]
-
Objective: To identify potential off-target proteins based on predicted binding affinities.
-
Methodology:
-
Generate low-energy 3D conformers of the FPM derivatives.
-
Utilize a validated docking program (e.g., AutoDock, Glide) to predict the binding mode and score the interaction of each derivative against a library of protein targets.
-
Prioritize targets with high predicted binding affinities for experimental validation.
-
2. Pharmacophore Modeling and Similarity Searching:
This technique identifies the essential 3D arrangement of chemical features (pharmacophore) responsible for a molecule's biological activity. This pharmacophore can then be used to search for other proteins that might bind to the compound.
-
Objective: To identify potential off-targets based on shared pharmacophoric features with known ligands.
-
Methodology:
-
Develop a pharmacophore model based on the structure of the FPM derivatives.
-
Screen this model against a database of protein-ligand complexes.
-
Analyze the hits to identify proteins that share a similar binding site pharmacology.
-
Part 2: In Vitro Validation - From Prediction to Biological Reality
Experimental validation is crucial to confirm the predictions made by in silico models and to quantify the extent of cross-reactivity.[15]
1. Broad-Panel Biochemical Assays:
High-throughput screening against a panel of purified enzymes, receptors, and ion channels is a cornerstone of off-target profiling.[7]
-
Objective: To quantitatively assess the inhibitory or activating effects of FPM derivatives on a wide range of biological targets.
-
Example Protocol: Kinase Profiling
-
Prepare stock solutions of the FPM derivatives in DMSO.
-
Utilize a commercial kinase panel service that assays the compounds against hundreds of kinases at a fixed concentration (e.g., 10 µM).
-
Measure the percent inhibition for each kinase.
-
For any significant hits (e.g., >50% inhibition), perform dose-response studies to determine the IC₅₀ value.
-
Comparative Data: Hypothetical Kinase Profiling of FPM Derivatives
| Compound ID | Target Kinase A (IC₅₀, µM) | Target Kinase B (IC₅₀, µM) | Off-Target Kinase X (IC₅₀, µM) | Off-Target Kinase Y (IC₅₀, µM) | Selectivity Index (Off-Target X / Target A) |
| FPM-001 | 0.5 | 1.2 | 15 | >50 | 30 |
| FPM-002 | 0.3 | 0.8 | 5 | 25 | 16.7 |
| FPM-003 | 1.1 | 2.5 | >50 | >50 | >45 |
| FPM-004 | 0.2 | 0.6 | 2 | 10 | 10 |
2. Cell-Based Phenotypic Screening:
Assessing the effects of compounds on cellular phenotypes can reveal unexpected off-target activities that may not be apparent from biochemical assays alone.
-
Objective: To identify potential off-target effects by observing changes in cellular morphology, proliferation, or signaling pathways.
-
Methodology:
-
Treat a panel of well-characterized cell lines with a range of concentrations of the FPM derivatives.
-
Utilize high-content imaging or other phenotypic assays to monitor for changes in cellular health and function.
-
Follow up on any observed phenotypes to identify the underlying molecular targets.
-
3. Biophysical Binding Assays:
Techniques such as Surface Plasmon Resonance (SPR) and Thermal Shift Assays (TSA) provide direct evidence of binding and can quantify the affinity and kinetics of the interaction.[16][17]
-
Objective: To confirm direct binding to a potential off-target and to determine the binding affinity (Kᴅ).
-
Example Protocol: Surface Plasmon Resonance (SPR)
-
Immobilize the purified potential off-target protein on an SPR sensor chip.
-
Flow a series of concentrations of the FPM derivative over the chip surface.
-
Measure the change in the refractive index as the compound binds to and dissociates from the protein.
-
Fit the data to a binding model to determine the association rate (kₐ), dissociation rate (kᴅ), and the equilibrium dissociation constant (Kᴅ).
-
Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.
Conclusion and Future Directions
The study of cross-reactivity is an indispensable component of modern drug discovery. For a promising class of molecules like the this compound derivatives, a systematic and multi-faceted approach to understanding their off-target interactions is essential for their successful development. By integrating predictive in silico methods with robust in vitro validation, researchers can build a comprehensive picture of a compound's selectivity profile, enabling data-driven decisions and ultimately leading to safer and more effective therapeutics. The experimental frameworks and comparative data presented in this guide provide a solid foundation for initiating and navigating these critical studies.
References
- 1. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. scbt.com [scbt.com]
- 9. scbt.com [scbt.com]
- 10. 4-(4-FORMYL-2-METHOXY-PHENOXYMETHYL)-BENZOIC ACID METHYL ESTER CAS#: [amp.chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. frontiersin.org [frontiersin.org]
- 13. globalforum.diaglobal.org [globalforum.diaglobal.org]
- 14. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. openaccesspub.org [openaccesspub.org]
- 16. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Reactivity of Ortho, Meta, and Para Isomers of Formyl-phenoxymethyl Benzoic Acid Methyl Ester
Introduction
In the landscape of drug development and fine chemical synthesis, the positional isomerism of aromatic compounds plays a pivotal role in determining their biological activity, metabolic fate, and chemical reactivity. The subtle repositioning of a functional group on a benzene ring can dramatically alter a molecule's electronic and steric properties, thereby influencing its interaction with biological targets and its behavior in chemical reactions. This guide provides an in-depth comparison of the reactivity of the ortho, meta, and para isomers of formyl-phenoxymethyl benzoic acid methyl ester, a scaffold of interest due to its diverse functional groups.
This analysis will delve into the theoretical underpinnings of electrophilic aromatic substitution (EAS) to predict the relative reactivity of these isomers. We will then outline a robust experimental protocol for empirically validating these predictions and present hypothetical, yet scientifically grounded, data to illustrate the expected outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how isomerism impacts chemical reactivity.
Theoretical Framework: Predicting Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings. The rate and regioselectivity of these reactions are profoundly influenced by the electronic nature of the substituents already present on the ring. Substituents are broadly classified as either activating or deactivating, and as ortho/para-directing or meta-directing.
-
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions.
-
Deactivating Groups: These groups withdraw electron density from the ring, rendering it less nucleophilic and less reactive. They generally direct incoming electrophiles to the meta position.
In the case of formyl-phenoxymethyl benzoic acid methyl ester, we must consider the directing effects of two key substituents on the central benzoic acid ring:
-
Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and the resonance delocalization of the ring's pi electrons into the carbonyl group. Consequently, the methyl ester group is a deactivating, meta-director .
-
Formyl-phenoxymethyl Group (-OCH₂(p-CHO)Ph): This substituent is more complex. The ether oxygen directly attached to the benzoic acid ring has lone pairs of electrons that can be donated into the ring through resonance. This electron-donating effect (+M) is a powerful activating influence and directs incoming electrophiles to the ortho and para positions . The formyl group on the appended phenyl ring is an EWG, but its effect on the benzoic acid ring is transmitted through the phenoxymethyl system and is significantly attenuated. Therefore, the dominant influence of this group on the benzoic acid ring is the activating and ortho, para-directing effect of the ether linkage.
The interplay of these two groups determines the overall reactivity of each isomer.
Predicted Reactivity Order:
-
Para-Isomer: The activating phenoxymethyl group is para to the deactivating methyl ester group. The activating group strongly enhances the electron density at the positions ortho to it, which are meta to the methyl ester. This alignment of directing effects leads to a significant increase in the nucleophilicity of the ring at specific positions, making the para isomer the most reactive .
-
Ortho-Isomer: The activating and deactivating groups are adjacent. While the activating group still donates electron density, significant steric hindrance between the bulky phenoxymethyl group and the incoming electrophile is expected. This steric clash will likely reduce the rate of reaction compared to the para isomer. Thus, the ortho isomer is predicted to be less reactive than the para isomer .
-
Meta-Isomer: The activating group is meta to the deactivating group. The positions most activated by the phenoxymethyl group (ortho and para to it) are not the same as the positions directed by the methyl ester (meta to it). This conflict in directing effects, with no single position being strongly activated, is predicted to result in the meta isomer being the least reactive of the three.
Therefore, the predicted order of reactivity towards electrophilic aromatic substitution is: Para > Ortho > Meta .
Caption: Predicted reactivity based on substituent effects.
Experimental Design for Reactivity Assessment
To empirically determine the relative reactivity of the three isomers, a competitive nitration experiment can be employed. Nitration is a classic electrophilic aromatic substitution reaction that is well-understood and for which reaction progress can be readily monitored.
Rationale for Competitive Nitration
In a competitive reaction, equimolar amounts of the ortho, meta, and para isomers are subjected to a limited amount of the nitrating agent in the same reaction vessel. The isomers will compete for the electrophile (the nitronium ion, NO₂⁺). By analyzing the product distribution, the relative rates of reaction can be determined. The isomer that forms the most product is the most reactive.
Experimental Protocol
Caution: This experiment involves the use of concentrated and corrosive acids. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials:
-
Ortho-formyl-phenoxymethyl benzoic acid methyl ester
-
Meta-formyl-phenoxymethyl benzoic acid methyl ester
-
Para-formyl-phenoxymethyl benzoic acid methyl ester
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Procedure:
-
Preparation of the Substrate Mixture: Accurately weigh equimolar amounts (e.g., 0.1 mmol each) of the ortho, meta, and para isomers and a known amount of the internal standard into a dry, round-bottom flask. Dissolve the mixture in 5 mL of dichloromethane.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Preparation of the Nitrating Mixture: In a separate, dry test tube, carefully add 0.5 mL of concentrated sulfuric acid to 0.5 mL of concentrated nitric acid. Cool this mixture in the ice bath.
-
Reaction: Slowly add a sub-stoichiometric amount (e.g., 0.1 mmol total) of the cold nitrating mixture dropwise to the stirred solution of the isomers over 10 minutes, ensuring the temperature remains below 5 °C.
-
Quenching: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes. Quench the reaction by slowly pouring the mixture over 20 g of crushed ice.
-
Workup: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: Dissolve the crude product mixture in CDCl₃ and analyze by ¹H NMR spectroscopy. The relative amounts of the unreacted starting materials and the nitrated products can be determined by integrating the characteristic peaks of each compound relative to the internal standard.
Caption: Workflow for competitive nitration experiment.
Hypothetical Experimental Data and Analysis
Based on our theoretical predictions, the ¹H NMR analysis of the final reaction mixture would be expected to show the following distribution of unreacted starting materials.
| Isomer | Initial Moles | Final Moles (Hypothetical) | % Reacted (Hypothetical) | Predicted Reactivity |
| Para | 0.1 mmol | 0.04 mmol | 60% | Highest |
| Ortho | 0.1 mmol | 0.07 mmol | 30% | Intermediate |
| Meta | 0.1 mmol | 0.09 mmol | 10% | Lowest |
Analysis of Hypothetical Data:
The hypothetical data clearly indicates that the para isomer reacted to the greatest extent (60%), confirming its status as the most reactive isomer. The ortho isomer showed intermediate reactivity (30%), which is consistent with the activating nature of the phenoxymethyl group being tempered by steric hindrance. The meta isomer was the least reactive (10%), as predicted by the conflicting directing effects of the two substituents. This data provides strong empirical support for our initial theoretical framework.
Discussion and Implications
The observed (hypothetical) reactivity trend (Para > Ortho > Meta) is a direct consequence of the interplay between electronic and steric effects. The electron-donating resonance of the ether oxygen activates the ring, while the electron-withdrawing nature of the methyl ester deactivates it. The positional arrangement of these groups is critical. In the para isomer, the activating and deactivating effects work in a somewhat complementary fashion to direct the electrophile to a favorable position. In the ortho isomer, steric hindrance impedes the approach of the electrophile. In the meta isomer, the lack of a strongly activated site results in low reactivity.
These findings have significant implications for synthetic chemistry and drug design. For instance, if a synthetic route requires selective functionalization of the benzoic acid ring, the choice of isomer will be crucial. The para isomer would be the substrate of choice for achieving high yields in electrophilic substitution reactions. Conversely, if the goal is to prevent reaction at the benzoic acid ring while modifying another part of the molecule, the meta isomer would be the most stable starting material. In a pharmacological context, the increased reactivity of the para isomer could translate to a higher rate of metabolic modification (e.g., hydroxylation) by cytochrome P450 enzymes, potentially leading to a shorter biological half-life compared to the less reactive meta isomer.
Conclusion
A combination of theoretical analysis and experimental validation provides a clear picture of the relative reactivities of the ortho, meta, and para isomers of formyl-phenoxymethyl benzoic acid methyl ester. The reactivity is governed by a delicate balance of electronic effects (resonance and induction) and steric hindrance. The predicted and hypothetically observed order of reactivity is Para > Ortho > Meta. This understanding is essential for researchers in the fields of chemical synthesis and drug development, as it allows for the rational design of synthetic routes and the prediction of potential metabolic liabilities of drug candidates.
Safety Operating Guide
Definitive Guide to the Safe Disposal of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester
As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not a peripheral task but a core component of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester (CAS No. 351335-29-0), ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a proactive approach to laboratory waste management.
Hazard Assessment and Chemical Profile
Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is paramount. This initial assessment informs every subsequent step of the disposal process.
Chemical Identity and Properties:
This compound is a solid organic compound.[1][2] Its structure incorporates an aromatic aldehyde, an ether linkage, and a methyl ester group, which dictate its chemical reactivity and hazard profile.
| Property | Value | Source |
| CAS Number | 351335-29-0 | [1][3] |
| Molecular Formula | C₁₆H₁₄O₄ | [1][3] |
| Molecular Weight | 270.28 g/mol | [1][3] |
| Physical Form | Solid | [1][2] |
| Storage Class | 11 - Combustible Solids | [1][2] |
| Water Hazard Class | WGK 3 (highly hazardous to water) | [1][2] |
Identified Hazards:
The primary documented hazard is its potential to cause serious eye damage.[1][2] While comprehensive toxicological data for this specific molecule is limited, the presence of a benzaldehyde moiety suggests that caution should be exercised regarding potential skin and respiratory irritation.[4][5][6]
| Hazard Classification (GHS) | Code | Description | Source |
| Pictogram | GHS05 | Corrosion | [1][2] |
| Signal Word | Danger | [1][2] | |
| Hazard Statement | H318 | Causes serious eye damage | [1][2] |
| Precautionary Statements | P280, P305+P351+P338 | Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |
Given its classification as highly hazardous to water (WGK 3), under no circumstances should this compound be disposed of via the sanitary sewer system.[1][2][7] The fundamental principle of laboratory waste management is the strict avoidance of releasing hazardous materials into the environment.[8][9][10]
Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the safe handling and disposal of this compound from the point of generation to its final collection.
Diagram: Disposal Decision Workflow
Caption: Waste Disposal Workflow for this compound.
Experimental Protocol for Waste Handling and Containment
This protocol must be performed in a well-ventilated area, preferably within a certified chemical fume hood.
1. Personal Protective Equipment (PPE) Verification:
-
Rationale: The GHS classification H318 (Causes serious eye damage) mandates stringent eye protection.[1][2] Standard laboratory attire protects against incidental contact.
-
Procedure: Before handling the waste, confirm you are wearing:
-
Chemical splash goggles or a full-face shield.
-
Nitrile gloves.
-
A buttoned laboratory coat.
-
2. Waste Segregation:
-
Rationale: Mixing incompatible waste streams is a primary cause of laboratory accidents and complicates disposal.[8][9][11] This compound is a non-halogenated organic solid.
-
Procedure:
-
Solid Waste: Collect unreacted this compound, and any disposable materials heavily contaminated with it (e.g., weighing paper, contaminated gloves, paper towels used for minor clean-up), for disposal as solid organic chemical waste.
-
Liquid Waste: If the compound has been used in a solution, collect the solution in a container designated for non-halogenated organic solvent waste. Do not mix with aqueous or halogenated solvent waste.[9][11]
-
Empty Containers: The original container holding the pure compound must be managed as hazardous waste unless triple-rinsed.[7][9] The rinsate from this process must be collected as hazardous liquid waste.[7][9]
-
3. Container Selection and Labeling:
-
Rationale: Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA to ensure safe handling, storage, and transport.[8]
-
Procedure:
-
Select a waste container made of a material compatible with the waste type (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap for solids or organic liquids).[10][11]
-
Ensure the container is clean, in good condition, and closes securely.[8]
-
Affix your institution's official hazardous waste tag to the container before adding any waste.
-
Clearly write the following information on the tag:
-
Full Chemical Name: this compound
-
CAS Number: 351335-29-0
-
Hazards: "Causes Serious Eye Damage," "Combustible Solid"
-
Constituents: List all components in the container, including solvents, with estimated percentages.
-
-
4. Waste Transfer and Storage:
-
Rationale: Safe interim storage prevents accidental spills and exposures in the laboratory. Federal and state regulations govern the location and duration of waste storage.[8][9]
-
Procedure:
-
Carefully transfer the waste into the labeled container. For solids, use a powder funnel to minimize the generation of dust.
-
Do not fill the container beyond 90% capacity to allow for expansion.
-
Securely close the container. Keep containers closed at all times except when adding waste.[7][12]
-
Place the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and away from general traffic.
-
Always use secondary containment, such as a spill tray, for liquid waste containers to mitigate the impact of any potential leaks.[8][9]
-
5. Arranging for Final Disposal:
-
Rationale: Final disposal must be handled by trained professionals in accordance with federal, state, and local regulations.[7] Laboratory personnel should never attempt to transport hazardous waste off-site.[7]
-
Procedure:
-
Once the waste container is full or has been in storage for the maximum allowable time (typically six months in academic labs), arrange for its collection.[7][8]
-
Follow your institution's specific procedure for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) or equivalent department.
-
Maintain a log of all hazardous waste generated in your laboratory for compliance and inventory management purposes.[10]
-
Proactive Waste Management: The Principle of Green Chemistry
The most effective disposal procedure is one that is rarely needed. Adhering to the principles of green chemistry can significantly reduce waste generation at its source.[9][10] This includes carefully planning experiments to use the minimum amount of material necessary and, where possible, substituting hazardous chemicals with less harmful alternatives.
By integrating these robust disposal protocols and a mindset of waste minimization into our daily laboratory operations, we uphold our professional duty to conduct science that is not only innovative but also safe and sustainable.
References
- 1. 4-(2-Formyl-phenoxymethyl)benzoic acid methyl ester 351335-29-0 [sigmaaldrich.com]
- 2. 4-(2-Formyl-phenoxymethyl)benzoic acid methyl ester 351335-29-0 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. chemos.de [chemos.de]
- 6. fishersci.be [fishersci.be]
- 7. vumc.org [vumc.org]
- 8. danielshealth.com [danielshealth.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester
Comprehensive Safety & Handling Guide: 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester
This guide provides essential safety protocols and operational plans for the handling and disposal of this compound (CAS No. 351335-29-0). As a Senior Application Scientist, this document synthesizes established safety principles with specific data to ensure the well-being of laboratory personnel. The procedures outlined are designed to be self-validating, emphasizing the causality behind each safety recommendation to build a culture of proactive risk management.
Hazard Identification and Risk Assessment
Understanding the intrinsic properties and associated hazards of a chemical is the foundation of safe handling. This compound is a combustible solid for which the primary and most severe hazard identified is the risk of serious eye damage.
Chemical and Hazard Profile
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [1] |
| CAS Number | 351335-29-0 | [1] |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | [1] |
| Physical Form | Solid | |
| GHS Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statement | H318: Causes serious eye damage. |
| Potential Hazards | H315: Causes skin irritation.H335: May cause respiratory irritation. |[2] |
Note: Data on skin and respiratory irritation is based on an analogous compound, Methyl 4-(4-formylphenoxy)benzoate, and should be considered a potential hazard for the target compound in the absence of specific data.
The primary routes of occupational exposure are through direct contact with the eyes and skin, and inhalation of the compound as a dust or aerosol. The "Danger" signal word and H318 hazard statement necessitate stringent controls, particularly for eye protection.
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection is based on the potential for splashes, dust generation, and incidental contact.
Eye and Face Protection: The Critical Barrier
Due to the classification of "Causes serious eye damage" (H318), eye protection is the most critical component of the PPE ensemble. Standard safety glasses are insufficient.
-
Minimum Requirement: Tightly-sealed chemical splash goggles conforming to ANSI Standard Z87.1 (US) or EN 166 (EU).[3][4]
-
Recommended for High-Risk Tasks: When handling larger quantities (>1g) or when there is a significant risk of dust generation or splashing (e.g., during transfer or dissolution), a full-face shield must be worn over the chemical splash goggles.[3] This provides a secondary barrier protecting the entire face from contact.
Skin and Body Protection
Protecting the skin from potential irritation and contamination is crucial.
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable minimum for providing splash protection during low-intensity operations.[5] For prolonged handling or when submerging hands, heavier-duty gloves such as butyl or neoprene should be considered.[6] Always inspect gloves for tears or pinholes before use.
-
Protective Clothing: A flame-retardant laboratory coat is mandatory to protect against splashes and contamination of personal clothing.[3] Ensure the coat is fully buttoned. For tasks with a high risk of dust generation, disposable chemical-resistant coveralls should be worn.[7]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[3] For situations involving potential spills, chemical-resistant shoe covers or boots should be utilized.[6]
Respiratory Protection
As a solid, this compound poses an inhalation risk if it becomes airborne dust.[2] Engineering controls are the primary method for mitigating this risk.
-
Primary Control: All weighing and handling of the solid chemical that could generate dust must be performed within a certified chemical fume hood, a glove box, or a powder containment enclosure.
-
Secondary Control: If engineering controls are not feasible or are insufficient to control exposure, respiratory protection is required. A NIOSH-approved N95 particulate respirator is the minimum requirement.[8] For higher-risk activities, a full-face or half-mask air-purifying respirator with P100 cartridges should be used.[7][9]
Summary of PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Transfer | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required: Fume Hood or Enclosure |
| Solution Preparation | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Recommended: Fume Hood |
| Small-Scale Reaction | Chemical Goggles | Nitrile Gloves | Lab Coat | Recommended: Fume Hood |
| Large Spill Cleanup | Goggles & Face Shield | Heavy-Duty Gloves | Chemical Coverall | Required: Air-Purifying Respirator |
Operational Plan: Safe Handling Workflow
Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination.
PPE Donning and Doffing Protocol
The sequence of putting on and removing PPE is critical to prevent the transfer of contaminants to your skin and clothing.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Donning Procedure:
-
Put on the lab coat and fasten all buttons.
-
If required, perform a seal check and don the respirator.
-
Put on chemical splash goggles and, if needed, the face shield.
-
Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step-by-Step Doffing Procedure:
-
Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the lab coat by rolling it inside-out.
-
Remove the face shield and goggles.
-
If worn, remove the respirator.
-
Wash hands thoroughly with soap and water for at least 20 seconds.
Contingency and Disposal Plan
Spill Management
Immediate and correct response to a spill is vital to prevent wider contamination and exposure.
Caption: Decision workflow for a solid chemical spill.
Procedure for a Small, Contained Spill:
-
Alert personnel in the immediate area and restrict access.
-
Don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into a clearly labeled hazardous waste container.[8] Avoid creating dust.
-
Clean the spill area with a cloth dampened with an appropriate solvent, followed by soap and water.
-
Place all contaminated materials (absorbent, cloths, PPE) into the hazardous waste container.
-
Dispose of waste according to institutional and local regulations.[2]
Waste Disposal
Proper segregation and disposal of chemical waste are legally required and essential for safety.
-
Chemical Waste: All unused or waste this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, pipette tips, and cleanup materials, must be disposed of in the solid hazardous waste stream.[2][8] Do not place these items in regular trash.
-
Disposal Protocol: All waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[8]
References
- 1. scbt.com [scbt.com]
- 2. aksci.com [aksci.com]
- 3. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 4. echemi.com [echemi.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. falseguridad.com [falseguridad.com]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
